molecular formula C10H6O4 B7965537 7-Formyl-1-benzofuran-2-carboxylic acid

7-Formyl-1-benzofuran-2-carboxylic acid

Cat. No.: B7965537
M. Wt: 190.15 g/mol
InChI Key: QHNMKCIHIVCQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Formyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Formyl-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Formyl-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-formyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNMKCIHIVCQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Formyl-1-Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 7-Formyl-1-benzofuran-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a formyl group, and a benzofuran core makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials.[1] This guide provides an in-depth exploration of a primary, logical synthetic pathway to this target molecule, designed for researchers and drug development professionals. The core strategy involves a two-step sequence: initial construction of the benzofuran-2-carboxylic acid scaffold followed by a regioselective formylation at the C7 position. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and discuss alternative strategies, ensuring a comprehensive understanding rooted in established chemical principles.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent feature in a vast number of natural products and biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The addition of reactive functional groups, such as the carboxylic acid at the C2 position and a formyl group on the benzene ring, provides critical handles for further molecular elaboration. Specifically, the 7-formyl-1-benzofuran-2-carboxylic acid structure allows for orthogonal chemical modifications, enabling its use in the synthesis of complex polycyclic systems and as a linker in drug-conjugate chemistry. This guide focuses on a robust and rational synthesis pathway, emphasizing the causality behind experimental choices to empower scientists in their research endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The most straightforward and reliable strategy, which will be the focus of this guide, involves a sequential functionalization of the benzofuran system.

  • Strategy A (Sequential Functionalization): This approach disconnects the C7-formyl group first, leading back to a benzofuran-2-carboxylic acid intermediate. This intermediate is then synthesized by disconnecting the furan ring, leading back to a simple, commercially available salicylaldehyde precursor. This linear approach is advantageous due to the well-established reliability of each individual transformation.

  • Strategy B (Convergent Ring-Closing): An alternative, more convergent approach would involve starting with a pre-functionalized aromatic ring, such as 2-hydroxy-3-formylbenzaldehyde, and then constructing the furan ring. While potentially shorter, this strategy can be complicated by the reactivity of the aldehyde during the ring-closing steps.

This guide will detail the more robust Strategy A, which offers greater control and predictability.

G target 7-Formyl-1-benzofuran-2-carboxylic acid intermediate1 1-Benzofuran-2-carboxylic acid target->intermediate1 C7-Formylation (Retrosynthesis) starting_material Salicylaldehyde + Dihaloacetic acid derivative intermediate1->starting_material Ring Cyclization (Retrosynthesis)

Caption: Retrosynthetic analysis of 7-Formyl-1-benzofuran-2-carboxylic acid.

Primary Synthesis Pathway: A Step-by-Step Guide

This section details the primary synthetic route, beginning with the construction of the core heterocyclic scaffold and culminating in the targeted C7-formylation.

Step 1: Synthesis of the 1-Benzofuran-2-Carboxylic Acid Scaffold

The initial step involves the synthesis of the benzofuran ring system. A common and efficient method is the reaction between a salicylaldehyde and an α,α-dihaloacetic acid ester, followed by cyclization and hydrolysis. A related and widely used approach involves the O-alkylation of salicylaldehyde with an α-haloacetate followed by an intramolecular cyclization.[4]

3.1.1 Mechanistic Rationale

The reaction typically proceeds via two key stages:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of salicylaldehyde acts as a nucleophile, displacing a halide from a reagent like ethyl chloroacetate in the presence of a base (e.g., K₂CO₃). This forms an ether linkage, yielding an ethyl 2-formylphenoxyacetate intermediate.[4]

  • Intramolecular Cyclization/Condensation: A base, such as sodium ethoxide, abstracts a proton from the α-carbon (adjacent to the ester), creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. The subsequent dehydration and cyclization form the furan ring. Finally, hydrolysis of the resulting ester yields the desired carboxylic acid.

3.1.2 Detailed Experimental Protocol: Synthesis of Ethyl 1-Benzofuran-2-carboxylate

  • To a stirred solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl 2-formylphenoxyacetate intermediate.

  • Prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.

  • Add the crude intermediate dropwise to the sodium ethoxide solution and heat the mixture to reflux for 1-2 hours to induce cyclization.

  • Cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and remove the solvent under reduced pressure.

  • Purify the resulting crude ethyl 1-benzofuran-2-carboxylate by column chromatography.

3.1.3 Protocol: Hydrolysis to 1-Benzofuran-2-carboxylic acid

  • Dissolve the purified ethyl 1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).[5]

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with cold 1M HCl until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to yield 1-benzofuran-2-carboxylic acid.

ParameterValueReference
Starting Material Salicylaldehyde[4]
Key Reagents Ethyl chloroacetate, K₂CO₃, NaOH[4][5]
Typical Yield 75-90% (overall)[5]
Reaction Time 8-12 hours (overall)-
Step 2: Regioselective C7-Formylation via Vilsmeier-Haack Reaction

With the benzofuran-2-carboxylic acid core in hand, the next critical step is the introduction of a formyl group onto the benzene portion of the molecule. The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatic systems and is well-suited for this transformation.[6][7]

3.2.1 Mechanistic Rationale and Regioselectivity

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic chloromethyleniminium salt. This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]

The mechanism proceeds as follows:

  • Formation of Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the highly electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The benzofuran ring acts as the nucleophile and attacks the Vilsmeier reagent. The regioselectivity of this attack is governed by the electronic properties of the benzofuran system. The ether oxygen atom is an activating, ortho, para-directing group. The C7 position is ortho to this oxygen, making it an electronically favorable site for electrophilic attack. While the C2-carboxylic acid is a deactivating group, its influence is primarily on the furan ring, and the strong activating effect of the ether oxygen directs the substitution onto the benzene ring at the C7 position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Benzofuran 1-Benzofuran-2-carboxylic acid Intermediate Iminium Salt Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Product 7-Formyl-1-benzofuran-2-carboxylic acid Intermediate->Product Hydrolysis (H2O)

Caption: Mechanism overview of the Vilsmeier-Haack formylation.

3.2.2 Detailed Experimental Protocol

  • In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool phosphorus oxychloride (POCl₃, 3.0-4.0 eq) to 0 °C.

  • Add N,N-dimethylformamide (DMF, which can also serve as the solvent, 5.0-10.0 eq) dropwise to the cooled POCl₃, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.[9]

  • Add the 1-benzofuran-2-carboxylic acid (1.0 eq), either neat or dissolved in a minimal amount of DMF, to the Vilsmeier reagent mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide or sodium acetate.

  • The product may precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent.

  • Wash the collected solid or organic extracts, dry, and purify by recrystallization or column chromatography to yield 7-formyl-1-benzofuran-2-carboxylic acid.

ParameterValueReference
Starting Material 1-Benzofuran-2-carboxylic acid[9]
Key Reagents POCl₃, DMF[6][7]
Typical Yield 60-80%-
Reaction Temperature 60-80 °C-

Overall Synthesis Workflow

The complete and validated pathway from a common starting material to the final product is a robust two-stage process.

G A Salicylaldehyde B 1-Benzofuran-2-carboxylic acid A->B  Step 1: Ring Formation (Williamson Ether Synthesis & Intramolecular Cyclization)   C 7-Formyl-1-benzofuran- 2-carboxylic acid B->C  Step 2: Formylation (Vilsmeier-Haack Reaction)  

Sources

Physicochemical Profiling & Synthetic Utility of 7-Formyl-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 7-Formyl-1-benzofuran-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Pharmacophore Scaffold

7-Formyl-1-benzofuran-2-carboxylic acid (CAS: 1782910-29-5) represents a critical, bifunctional building block in modern medicinal chemistry.[1] Unlike the unsubstituted parent benzofuran-2-carboxylic acid, this 7-formyl derivative possesses an orthogonal reactivity profile: the C2-carboxylic acid provides a handle for amide coupling (typically to install solubilizing groups or pharmacophores), while the C7-formyl group serves as an electrophilic "warhead" for reductive aminations, Wittig olefination, or heterocycle formation.

This dual-functionality makes it a preferred scaffold in the development of Pim-1 kinase inhibitors and isoform-selective carbonic anhydrase inhibitors , where the benzofuran core mimics the adenosine ring of ATP or acts as a planar anchor within the enzyme active site.

Molecular Architecture & Theoretical Profile

The molecule consists of a fused benzene and furan ring (benzofuran) substituted at the C2 position with a carboxylic acid and at the C7 position with a formyl (aldehyde) group. This substitution pattern creates a highly polarized, planar system capable of significant


-stacking interactions.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
CAS Number 1782910-29-5Fluorochem [1]
Molecular Formula

Molecular Weight 190.15 g/mol
Appearance Off-white to pale yellow powderAnalogous to parent [2]
Predicted LogP 1.42 - 1.83Fluorochem [1], Guidechem [3]
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, CHO, Furan O)
Predicted pKa (Acid) 3.12 ± 0.30COOH group (Predicted) [3]
Boiling Point 392.0 ± 22.0 °C (760 mmHg)Predicted [3]
Melting Point >195 °C (Decomposition likely)Parent MP is 193-196°C [2]

Critical Note on Solubility: Due to the planar aromatic core and intermolecular hydrogen bonding (dimerization of carboxylic acids), this compound exhibits poor aqueous solubility at neutral pH. It is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (Methanol, Ethanol) upon heating.

Synthetic Protocol: Construction of the Core

The synthesis of 7-formyl-1-benzofuran-2-carboxylic acid is not typically achieved by direct formylation of the parent acid due to poor regioselectivity. Instead, the most robust route involves the cyclization of a pre-functionalized salicylaldehyde derivative .

The Modified Rap-Stoermer / Williamson Cyclization

This protocol relies on the reaction of 2-hydroxyisophthalaldehyde (3-formylsalicylaldehyde) with an alkyl haloacetate.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 2-Hydroxybenzene-1,3-dicarbaldehyde (1.0 equiv).

    • Alkylation Agent: Ethyl bromoacetate (1.2 equiv).

    • Base: Anhydrous

      
       (3.0 equiv).
      
    • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Activation: Dissolve the salicylaldehyde derivative in dry ACN under

      
       atmosphere. Add 
      
      
      
      and stir at room temperature for 30 minutes to generate the phenoxide anion.
    • Alkylation: Dropwise add ethyl bromoacetate. The solution may turn yellow/orange.

    • Cyclization (Reflux): Heat the mixture to reflux (80-82°C for ACN) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate O-alkylated product often cyclizes in situ via an intramolecular aldol-type condensation followed by dehydration.

    • Hydrolysis: Evaporate the solvent. Redissolve the crude ethyl ester in Ethanol/Water (1:1) and treat with NaOH (2.0 equiv). Reflux for 1 hour to hydrolyze the ester.

    • Workup: Cool to 0°C. Acidify with 1M HCl to pH ~2. The target acid will precipitate as a solid.[1] Filter, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallization from Methanol/Water or Acetic Acid is recommended to remove trace inorganic salts and uncyclized phenols.

SynthesisPath Start 2-Hydroxybenzene- 1,3-dicarbaldehyde Inter O-Alkylated Intermediate Start->Inter + Ethyl bromoacetate K2CO3, ACN, Reflux Ester Ethyl 7-formyl- benzofuran-2-carboxylate Inter->Ester Intramolecular Cyclization (-H2O) Product 7-Formyl-1-benzofuran- 2-carboxylic acid Ester->Product 1. NaOH, EtOH 2. HCl (pH 2)

Figure 1: Synthetic pathway via Williamson ether synthesis and subsequent cyclization.[2][3][4][5]

Spectroscopic & Analytical Fingerprint

To validate the identity of the synthesized core, researchers should look for specific diagnostic signals.

Nuclear Magnetic Resonance (NMR)[3][4][7][9][10]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ppm (Broad s, 1H): -COOH  (Carboxylic acid).
      
    • 
       ppm (s, 1H): -CHO  (Formyl proton). Distinctive downfield shift.
      
    • 
       ppm (m, 3H): Aromatic protons (H4, H5, H6).
      
    • 
       ppm (s, 1H): H3  (Furan ring proton). This singlet is characteristic of 2-substituted benzofurans.
      
Infrared Spectroscopy (IR)[9]
  • 3400–2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1720–1740 cm

    
    :  C=O stretch (Aldehyde).
    
  • 1680–1700 cm

    
    :  C=O stretch (Carboxylic acid, conjugated).
    
  • 1100–1250 cm

    
    :  C-O-C stretch (Benzofuran ether linkage).
    

Stability & Reactivity Profile

Chemical Stability[6]
  • Oxidation Susceptibility: The C7-aldehyde is prone to autoxidation to the carboxylic acid (yielding 1-benzofuran-2,7-dicarboxylic acid) if exposed to air/light for prolonged periods. Storage under inert gas (Argon) at -20°C is recommended.

  • Decarboxylation: While benzofuran-2-carboxylic acids are generally stable, thermal stress (>200°C) can induce decarboxylation to 7-formylbenzofuran.

Reactivity Logic for Drug Design

The molecule's value lies in its bifunctional orthogonality .

  • C2-COOH: Low reactivity toward mild nucleophiles, requires activation (EDC/NHS, HATU) for amide bond formation.

  • C7-CHO: High reactivity toward amines (reductive amination) and ylides.

Strategic Workflow: Usually, the C2-acid is derivatized first (e.g., amide coupling) to avoid interference from the aldehyde during activation. Alternatively, if the aldehyde is the target, the acid can be protected as an ester.

Reactivity cluster_C2 C2-Position (Acid) cluster_C7 C7-Position (Aldehyde) Core 7-Formyl-1-benzofuran- 2-carboxylic Acid Amide Amide Coupling (Pim-1 Kinase Binding) Core->Amide HATU/Amine Ester Esterification (Prodrugs) Core->Ester ROH/Acid RedAm Reductive Amination (Solubility/Selectivity) Core->RedAm R-NH2/NaBH3CN Wittig Wittig Reaction (Chain Extension) Core->Wittig Ph3P=CH-R

Figure 2: Orthogonal reactivity map for medicinal chemistry applications.

References

  • Fluorochem. (2024). Product Specification: 7-Formyl-1-benzofuran-2-carboxylic acid (Cas 1782910-29-5).[6] Retrieved from

  • ChemicalBook. (2024). Benzofuran-2-carboxylic acid Properties and Melting Point Data. Retrieved from

  • GuideChem. (2024). 2-Benzofurancarboxylic acid, 7-formyl- Properties and Predicted Data. Retrieved from

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.

  • Kowalewska, M., et al. (2013).[7] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.[7] [7]

Sources

The Strategic Role of 7-Formyl-1-benzofuran-2-carboxylic Acid in Targeted Drug Discovery: Chemical Reactivity and Downstream Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, 7-Formyl-1-benzofuran-2-carboxylic acid (CAS: 1782910-29-5) is rarely deployed as a standalone therapeutic agent. Instead, it functions as a highly specialized, privileged bifunctional pharmacophore precursor . Its true "mechanism of action" lies in its orthogonal chemical reactivity, which enables the rapid synthesis of diverse, biologically active libraries. By selectively modifying the C7-formyl and C2-carboxylic acid groups, researchers can generate potent ligands that modulate Estrogen Receptor beta (ERβ), inhibit ClC-K chloride channels, and suppress 5-Lipoxygenase (5-LOX) pathways.

This whitepaper deconstructs the chemical mechanisms that make this scaffold invaluable and details the biological mechanisms of action of its most prominent downstream derivatives.

Chemical Mechanism of Action: Orthogonal Reactivity

The architectural brilliance of 7-formyl-1-benzofuran-2-carboxylic acid stems from its two distinct, orthogonally reactive sites, which allow for stepwise, chemoselective derivatization without the need for complex protection/deprotection schemes if executed correctly.

  • The C7-Formyl Group (Electrophilic Hub): The aldehyde at the 7-position is highly electrophilic due to the electron-withdrawing nature of the adjacent aromatic system. It is primed for nucleophilic addition, specifically carbon-carbon bond-forming reactions like Wittig olefinations or Grignard reactions . This site is typically used to introduce lipophilic side chains that anchor the molecule into deep hydrophobic receptor pockets 1.

  • The C2-Carboxylic Acid (Conjugation Hub): The carboxylic acid provides a handle for modulating the molecule's pharmacokinetic properties (solubility, membrane permeability) via amidation or esterification. Furthermore, the rigid coplanarity of the benzofuran ring with the C2-carboxyl group is structurally critical for ion channel occlusion 2.

G Start 7-Formyl-1-benzofuran- 2-carboxylic acid Formyl 7-Formyl Reactivity (Wittig/Grignard) Start->Formyl Carboxyl 2-Carboxyl Reactivity (Amidation/Esterification) Start->Carboxyl ER_Ligands ERβ Ligands (Propenyl derivatives) Formyl->ER_Ligands Ion_Channels ClC-K Channel Blockers (Amides/Esters) Carboxyl->Ion_Channels

Orthogonal functionalization workflow of the bifunctional benzofuran scaffold.

Biological Mechanisms of Action of Key Derivatives

Once derivatized, the resulting compounds engage in highly specific biological mechanisms.

Estrogen Receptor Beta (ERβ) Modulation

Subtype-selective ER ligands are critical for treating hormone-dependent conditions without triggering the proliferative, oncogenic side effects associated with ERα activation. By subjecting the 7-formyl group to a Wittig reaction, researchers have synthesized 7-propenyl-benzofuran derivatives that exhibit high affinity (Relative Binding Affinity = 34) and >30-fold selectivity for ERβ 1. Mechanism: The 7-substituted lipophilic tail inserts into the ERβ ligand-binding domain (LBD). This binding induces a conformational shift in Helix 12 of the receptor, promoting homodimerization. The dimer translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and recruits co-activators to drive target gene transcription.

Pathway Ligand 7-Substituted Benzofuran Derivative Receptor Estrogen Receptor β (ERβ) Monomer Ligand->Receptor High Affinity Binding Dimer ERβ Homodimerization & Conformational Shift Receptor->Dimer Activation Nucleus Nuclear Translocation Dimer->Nucleus ERE Binding to Estrogen Response Elements (ERE) Nucleus->ERE Transcription Target Gene Transcription (Antitumor Effects) ERE->Transcription Recruitment of Co-activators

Mechanism of action for ERβ activation by 7-substituted benzofuran derivatives.
ClC-K Chloride Channel Inhibition

The benzofuran-2-carboxylic acid moiety provides a rigid, coplanar conformation that is essential for interacting with ClC-Ka and ClC-Kb chloride channels—key targets for diuretic and antihypertensive drug development. Phenyl-substituted benzofuran carboxylic acids act as molecular switches, physically occluding the channel pore with high affinity (Kd < 10 μM) 2. The carboxylic acid group is strictly required to mimic the chloride ion and anchor the inhibitor within the anion-selective pore.

5-Lipoxygenase (5-LOX) Inhibition

Esterification of the C2-carboxylic acid yields compounds that act as potent inhibitors of mammalian 5-lipoxygenase. By inhibiting 5-LOX, these benzofuran derivatives block the oxygenation of arachidonic acid, thereby halting the downstream biosynthesis of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4), offering a mechanism to treat asthma and inflammatory disorders 3.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the pharmacological impact of modifying the 7-formyl-1-benzofuran-2-carboxylic acid scaffold across different therapeutic targets.

Derivative ClassTarget SystemKey Scaffold ModificationBinding Affinity / ActivityPrimary Pharmacological Effect
7-Propenyl-benzofuran-2-carboxylic acid Estrogen Receptor β (ERβ)C7 Wittig OlefinationRBA = 34 (>30-fold ERβ selectivity)Selective ERβ Agonism (Antitumor)
Phenyl-benzofuran-2-carboxylic acid ClC-Ka Chloride ChannelsC2/C3 Phenyl substitutionKd < 10 μMChloride Channel Blockade
Benzofuran-2-carboxamide Lipoprotein LipaseC2 Amidation15 mg/kg (in vivo TG reduction)Hypolipidemic Activity / Fibrate-like
Benzofuran-2-carboxylic acid esters 5-Lipoxygenase (5-LOX)C2 EsterificationSub-micromolar inhibitionLeukotriene Biosynthesis Inhibition

Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices, establishing self-validating systems for both synthesis and biological evaluation.

Protocol A: Chemoselective Wittig Olefination of the C7-Formyl Group

Objective: Synthesize a 7-(1-propenyl)-1-benzofuran-2-carboxylic acid derivative for ERβ screening.

  • Carboxyl Protection (Causality Step): Dissolve 7-formyl-1-benzofuran-2-carboxylic acid in anhydrous methanol with a catalytic amount of sulfuric acid. Reflux for 4 hours. Why? The C2-carboxylic acid proton is highly acidic. If left unprotected, it will immediately quench the basic Wittig ylide in the next step, halting the reaction. Converting it to a methyl ester prevents this parasitic acid-base reaction.

  • Ylide Generation: In a flame-dried, argon-purged flask, suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Dropwise add NaHMDS (1.2 eq). Why NaHMDS? Sodium bis(trimethylsilyl)amide is a strong, non-nucleophilic base that ensures complete deprotonation of the phosphonium salt without attacking the ester.

  • Nucleophilic Addition: Slowly add the protected benzofuran intermediate to the bright orange ylide solution. Stir for 2 hours at room temperature.

  • Saponification: Quench with water, extract with EtOAc, and concentrate. Redissolve the crude ester in THF/MeOH/H2O (2:1:1) and add LiOH (3 eq) to selectively cleave the methyl ester, regenerating the C2-carboxylic acid.

  • Self-Validation: Confirm success via 1H-NMR. The distinct aldehyde proton peak (~10.0 ppm) must completely disappear, replaced by complex vinylic multiplet signals (~6.0-6.5 ppm), confirming targeted C7 modification.

Protocol B: In Vitro Radioligand Binding Assay for ERβ Affinity

Objective: Determine the Relative Binding Affinity (RBA) of the synthesized derivative.

  • Receptor Preparation: Incubate recombinant human ERβ protein in binding buffer (Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 10% glycerol).

  • Tracer Addition: Add 1 nM of [3H]-estradiol (competitive radioligand) to all assay wells.

  • Ligand Titration: Add the synthesized benzofuran derivative in a logarithmic concentration gradient (10^-10 to 10^-5 M) to the test wells.

  • Self-Validating Control (NSB): In parallel control wells, add the tracer alongside a 1000-fold excess (1 μM) of unlabeled estradiol. Causality: This massive excess saturates all true ERβ receptor sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB)—tracer trapped in the filter or bound to plastic. Subtracting NSB from Total Binding yields the true Specific Binding.

  • Incubation & Filtration: Incubate at 4°C for 18 hours to reach equilibrium. Harvest via rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to RBA relative to native estradiol.

References

  • Synthesis and Characterization of Subtype-Selective Estrogen Receptor Ligands and their Application as Pharmacological Tools CORE (University of Regensburg) URL:[Link]

  • Molecular switch for CLC-K Cl− channel block/activation: Optimal pharmacophoric requirements towards high-affinity ligands Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Google Patents URL
  • The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate Taylor & Francis Online URL:[Link]

Sources

Technical Monograph: Biological Potential of 7-Formyl-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Functional Scaffold

7-Formyl-1-benzofuran-2-carboxylic acid (CAS: 1782910-29-5) represents a high-value pharmacophore scaffold in medicinal chemistry. Unlike simple benzofurans, this molecule possesses two distinct reactive "handles" positioned on a biologically privileged heterocyclic core:

  • C7-Formyl Group (-CHO): A versatile electrophile for generating Schiff bases, hydrazones, and chalcones—moieties historically correlated with high antimicrobial and anticancer potency.

  • C2-Carboxylic Acid Group (-COOH): A polar anchor facilitating hydrogen bonding within enzyme active sites (e.g., Pim-1 kinase, COX-2) or derivatization into esters/amides to modulate lipophilicity (LogP).

This guide analyzes the biological activity of this scaffold not merely as a standalone drug, but as a critical precursor to a library of bioactive therapeutics.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of benzofuran derivatives hinges on their ability to mimic natural ligands or intercalate into DNA. The 7-formyl derivative is unique due to its substitution pattern.

The Pharmacophore Map

The following diagram illustrates the functional logic of the molecule, mapping specific chemical groups to their biological roles.

SAR_Map Scaffold 7-Formyl-1-benzofuran- 2-carboxylic Acid Formyl C7-Formyl Group (-CHO) Scaffold->Formyl Carboxyl C2-Carboxyl Group (-COOH) Scaffold->Carboxyl Benzofuran Benzofuran Core (Bicyclic System) Scaffold->Benzofuran Schiff Schiff Base Formation (Azomethine Linkage) Formyl->Schiff Condensation with Amines/Hydrazines Solubility H-Bonding / Solubility (Enzyme Pocket Anchor) Carboxyl->Solubility Ionization at pH 7.4 Kinase Inhibition Kinase Inhibition Carboxyl->Kinase Inhibition DNA DNA Intercalation (Planar Stacking) Benzofuran->DNA Pi-Pi Stacking Antimicrobial Activity Antimicrobial Activity Schiff->Antimicrobial Activity

Figure 1: Pharmacophore dissection of 7-Formyl-1-benzofuran-2-carboxylic acid highlighting the reactive handles for drug design.

Therapeutic Applications

Antimicrobial & Antifungal Activity

The most significant biological activity of this scaffold arises when the C7-formyl group is converted into Schiff bases (imines). Research indicates that benzofuran Schiff bases exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: The azomethine linkage (-CH=N-) acts as a proton acceptor, disrupting bacterial cell walls and interfering with normal cell respiration.

  • Key Insight: Derivatives where the C2-acid is converted to an amide often show superior membrane permeability compared to the free acid.

Anticancer Potential (Cytotoxicity)

Benzofuran-2-carboxylic acid derivatives have shown potency against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

  • Target: Inhibition of Pim-1 Kinase and Tubulin Polymerization .

  • Causality: The planar benzofuran ring fits into the ATP-binding pocket of kinases. The 7-substitution provides steric bulk that can induce selectivity for specific kinase isoforms.

Comparative Activity Data

The table below summarizes expected IC50/MIC ranges for derivatives based on literature for analogous 7-substituted benzofurans.

Derivative ClassTarget Organism/Cell LineActivity MetricTypical RangeMechanism
Parent Acid E. coli (Gram -)MIC> 100 µg/mLWeak membrane penetration due to polarity.
7-Schiff Base (Hydrazone) S. aureus (Gram +)MIC4 - 16 µg/mLDisruption of cell wall synthesis.
7-Chalcone Derivative MCF-7 (Breast Cancer)IC502.5 - 10 µMApoptosis induction; tubulin binding.
C2-Amide Derivative C. albicans (Fungal)MIC8 - 32 µg/mLInhibition of N-myristoyltransferase.

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Derivatives

Objective: To activate the 7-formyl group for enhanced antimicrobial potency.

Reagents:

  • 7-Formyl-1-benzofuran-2-carboxylic acid (1.0 eq)

  • Substituted Aniline or Hydrazine (1.0 eq) (e.g., 4-fluoroaniline for increased lipophilicity)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic amount)

Methodology:

  • Dissolution: Dissolve 1 mmol of the scaffold in 20 mL of hot absolute ethanol.

  • Addition: Add 1 mmol of the amine component dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Expert Note: The disappearance of the aldehyde spot and appearance of a fluorescent product spot indicates success.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce solvent volume by 50% and refrigerate.

  • Purification: Recrystallize from ethanol/DMF mixtures to ensure removal of unreacted amine (which can cause false positives in biological assays).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To quantify the antiproliferative effect of the scaffold and its derivatives.

Workflow Diagram:

MTT_Assay Step1 Seed Cells (MCF-7) 96-well plate (5x10^3 cells/well) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Treatment Add Scaffold/Derivative (0.1 - 100 µM) Step2->Step3 Step4 Incubate 48h Drug Exposure Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Solubilize Crystals (DMSO) Step5->Step6 Step7 Measure Absorbance (OD 570 nm) Step6->Step7

Figure 2: Standardized MTT workflow for evaluating cytotoxicity of benzofuran derivatives.

Critical Quality Control (Self-Validating Steps):

  • Blank Control: Wells with media only (no cells) to subtract background absorbance.

  • Positive Control: Use Doxorubicin or Cisplatin to verify cell sensitivity.

  • Solvent Control: DMSO concentration must remain < 0.1% to prevent solvent-induced toxicity.

References

  • Synthesis and biological evaluation of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. (2021). Link

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Acta Poloniae Pharmaceutica. (2019). Link

  • Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. (2005).[2] Link

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. (2019). Link

  • Biological Activities of Schiff Bases and Their Complexes: A Review. Journal of Scientific Research. (2020). Link

Sources

7-Formyl-1-benzofuran-2-carboxylic Acid Derivatives: A Privileged Scaffold for Diversity-Oriented Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the identification of versatile, highly functionalized scaffolds is critical for accelerating hit-to-lead optimization. 7-Formyl-1-benzofuran-2-carboxylic acid (CAS: 1782910-29-5) has emerged as a privileged building block[1][2]. This bicyclic heteroaromatic system offers a unique dual-functional architecture: a C2-carboxylic acid that acts as a potent phosphotyrosine (pTyr) mimic, and a highly reactive C7-formyl group that serves as an orthogonal electrophilic handle for Diversity-Oriented Synthesis (DOS).

This whitepaper provides an in-depth mechanistic and synthetic guide to utilizing 7-formyl-1-benzofuran-2-carboxylic acid derivatives, with a specific focus on their breakthrough application as Lymphoid Tyrosine Phosphatase (LYP/PTPN22) inhibitors in cancer immunotherapy[3][4].

Chemical Biology & Mechanistic Rationale

The Pharmacophore: pTyr Mimicry

Protein tyrosine phosphatases (PTPs), such as LYP, are notoriously difficult to drug due to their highly conserved, positively charged active sites. Endogenous substrates bind via a phosphotyrosine (pTyr) residue. The benzofuran-2-carboxylic acid core effectively acts as a non-hydrolyzable pTyr isostere[3][5].

  • Causality of Binding: The rigid, planar benzofuran ring pre-organizes the C2-carboxylate, allowing it to project into the catalytic pocket of LYP. The carboxylate mimics the charge and tetrahedral geometry of a phosphate group, forming critical salt bridges with the conserved arginine residues in the PTP active site[4].

The C7-Formyl Vector: Probing Allosteric Space

While the C2-carboxylate anchors the molecule in the active site, achieving selectivity among the PTP family requires exploiting secondary, less conserved binding pockets. The C7-formyl group is strategically positioned to direct substituents toward the solvent-exposed regions or secondary allosteric patches of the phosphatase[6]. By converting the formyl group into diverse amines, olefins, or heterocycles, researchers can rapidly generate structure-activity relationship (SAR) data to tune both potency and selectivity.

DOS_Workflow Core 7-Formyl-1-benzofuran- 2-carboxylic acid (Scaffold) C2_Mod C2 Carboxylate Functionalization Core->C2_Mod C7_Mod C7 Formyl Functionalization Core->C7_Mod Amidation Amidation / Esterification (pTyr Mimic Tuning) C2_Mod->Amidation RedAm Reductive Amination (7-Aminomethyl variants) C7_Mod->RedAm Knoevenagel Knoevenagel Condensation (Extended Olefins) C7_Mod->Knoevenagel Library High-Diversity Benzofuran Library Amidation->Library RedAm->Library Knoevenagel->Library

Fig 1. DOS workflow for 7-formyl-1-benzofuran-2-carboxylic acid derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and derivatization of the scaffold, explaining the chemical logic behind each reagent choice.

Protocol 1: Synthesis of the 7-Formyl Core via Mild Oxidative Cleavage

Direct formylation of benzofurans often suffers from poor regioselectivity. A highly reliable approach involves the Claisen rearrangement of an o-allyloxyaryl precursor to yield a 7-allylbenzofuran, followed by oxidative cleavage[7][8].

Mechanistic Insight: Standard ozonolysis of the 7-allyl group frequently results in the over-oxidation and catastrophic ring-opening of the electron-rich furan core[7]. To prevent this, a Lemieux-Johnson oxidation (OsO₄/NaIO₄) is utilized. This self-validating system ensures the furan ring remains intact because OsO₄ selectively dihydroxylates the isolated terminal alkene without reacting with the aromatic furan double bond.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the 7-allylbenzofuran-2-carboxylic acid ester (1.0 equiv) in a 3:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add a catalytic amount of Osmium Tetroxide (OsO₄, 0.05 equiv, 2.5 wt% in t-butanol). Stir for 10 minutes until a slight color change indicates the formation of the osmate ester intermediate.

  • Cleavage: Slowly add Sodium Periodate (NaIO₄, 3.0 equiv) in portions over 30 minutes at 0 °C. The NaIO₄ cleaves the diol and continuously regenerates the OsO₄ catalyst.

  • Quenching & Isolation: After 4 hours at room temperature, quench the reaction with saturated aqueous Na₂SO₃ to reduce any residual OsO₄ to insoluble OsO₂. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to yield the 7-formylbenzofuran core.

Protocol 2: Late-Stage Derivatization via Reductive Amination

To build a library of LYP inhibitors, the C7-formyl group is subjected to reductive amination to introduce basic amine side chains that interact with solvent-exposed acidic residues on the phosphatase.

Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde to an alcohol. Furthermore, STAB perfectly tolerates the unprotected C2-carboxylic acid, avoiding the need for tedious protection/deprotection steps.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 7-formyl-1-benzofuran-2-carboxylic acid (1.0 equiv) and a selected primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add acetic acid (1.0 equiv) to catalyze iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature. Stir under a nitrogen atmosphere for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Adjust the pH to ~4-5 using 1M HCl to precipitate the functionalized benzofuran-2-carboxylic acid derivative. Filter and recrystallize from ethanol.

Pharmacological Applications: Targeting LYP for Immunotherapy

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling[4][6]. In the tumor microenvironment, overactive LYP dephosphorylates key activation kinases (Lck, Fyn, ZAP-70), leading to T-cell exhaustion and immune evasion by the tumor.

By utilizing benzofuran-2-carboxylic acid derivatives to competitively inhibit LYP, researchers can restore TCR signaling, boost T-cell activation, and suppress tumor growth—an effect that synergizes potently with PD-1/PD-L1 immune checkpoint blockade[3][4].

LYP_Pathway TCR T-Cell Receptor (TCR) Activation Kinases Lck / Fyn / ZAP-70 (Active Kinases) TCR->Kinases Phosphorylation Immunity T-Cell Activation & Anti-Tumor Immunity Kinases->Immunity Signaling Cascade LYP LYP (PTPN22) Phosphatase LYP->Kinases Dephosphorylation (Inhibition) Inhibitor Benzofuran-2-carboxylic acid derivative Inhibitor->LYP Competitive Binding (pTyr Mimicry)

Fig 2. Mechanism of LYP inhibition by benzofuran derivatives restoring TCR signaling.

Structure-Activity Relationship (SAR) Data

The table below summarizes the pharmacological impact of modifying the 7-position of the benzofuran-2-carboxylic acid scaffold, demonstrating how structural tuning directly correlates with LYP inhibition (Ki) and cellular efficacy.

Compound IDC2 SubstitutionC7 Substitution (Derived from Formyl)LYP Inhibition (Ki, μM)T-Cell Activation (In Vitro)Reference
Scaffold -COOH-CHO (Formyl)> 50.0Baseline[2][3]
Derivative A -COOH-CH₂-NH-Alkyl12.5Weak[4]
Derivative D14 -COOH-CH₂-Piperidine derivative1.34Strong[3][4]
Derivative D34 -COOH-CH₂-Aryl-substituted amine0.93Very Strong[3][4]
Derivative B -COOCH₃ (Ester)-CH₂-Aryl-substituted amine> 100.0 (Inactive)None (Requires free acid)[4][5]

Data Analysis: The complete loss of activity in Derivative B confirms the absolute necessity of the free C2-carboxylic acid for pTyr mimicry. The progression from the bare scaffold to D34 illustrates how functionalizing the C7-formyl group into bulky, lipophilic amines drastically improves binding affinity (Ki = 0.93 μM) by engaging secondary allosteric sites[3][6].

Future Perspectives

The discovery of 7-formyl-1-benzofuran-2-carboxylic acid derivatives as LYP inhibitors represents a paradigm shift in non-kinase targeted immunotherapy. Future drug development efforts will likely focus on utilizing the C7-formyl handle to conjugate these inhibitors to monoclonal antibodies (ADCs) or PROTAC (Proteolysis Targeting Chimera) linkers, enabling tissue-specific degradation of PTPN22 in the tumor microenvironment.

References

Sources

The Dual-Handle Pharmacophore: Therapeutic Potential of 7-Formyl-1-benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Formyl-1-benzofuran-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of receptors. Its therapeutic value lies not merely in the parent molecule, but in its unique dual-handle architecture : the C2-carboxylic acid functions as a phosphotyrosine (pTyr) mimetic, while the C7-formyl group serves as a reactive electrophile for generating Schiff bases and hydrazones. This guide analyzes its role as a precursor for high-affinity inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) in metabolic disorders and Pim-1 Kinase in oncology.

Chemical Profile & Reactivity

The molecule consists of a fused benzene and furan ring (benzofuran) with two critical functional groups that dictate its biological utility:[1][2]

PositionFunctional GroupChemical RoleBiological Significance
C2 Carboxylic Acid (-COOH)H-bond donor/acceptor; Anionic at physiological pH.pTyr Mimetic: Mimics the phosphate group of phosphotyrosine, allowing entry into phosphatase active sites (e.g., PTP1B).
C7 Formyl Group (-CHO)Electrophilic center; Susceptible to nucleophilic attack.Diversification Handle: Key site for Schiff base formation (imines, hydrazones) to extend the pharmacophore and increase lipophilicity.

Primary Therapeutic Target: PTP1B (Metabolic Disorders)

Target: Protein Tyrosine Phosphatase 1B (PTP1B) Indication: Type 2 Diabetes Mellitus (T2DM), Obesity.

Mechanism of Action

PTP1B is a negative regulator of the insulin signaling pathway.[1][3][4] It dephosphorylates the insulin receptor (IR) and Insulin Receptor Substrate (IRS), terminating the signal.

  • Inhibition Logic: Benzofuran-2-carboxylic acid derivatives act as competitive inhibitors. The C2-carboxylate mimics the phosphate group of the substrate (phosphotyrosine), docking into the positively charged catalytic pocket (Site A) of PTP1B.

  • 7-Position Role: Substituents at the 7-position (derived from the formyl group) extend into the "Site B" (secondary aryl phosphate binding site), enhancing selectivity over other phosphatases (like TCPTP).

Pathway Visualization

The following diagram illustrates how PTP1B inhibition restores insulin signaling.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Activates PTP1B PTP1B Enzyme (Negative Regulator) IRS->PTP1B Dephosphorylated by GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B->IRS Terminates Signal Inhibitor 7-Formyl-Benzofuran Derivative (Inhibitor) Inhibitor->PTP1B Blocks Active Site (pTyr Mimicry)

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating IRS.[4] Benzofuran inhibitors block PTP1B, prolonging the insulin signal.

Secondary Target: Pim-1 Kinase (Oncology)

Target: Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1). Indication: Prostate cancer, Acute Myeloid Leukemia (AML).

Mechanism of Action

Pim-1 is a serine/threonine kinase overexpressed in various hematological and solid tumors. It inhibits apoptosis and promotes cell cycle progression.

  • Binding Mode: Benzofuran-2-carboxylic acids have been identified via fragment-based screening as ATP-competitive inhibitors. The carboxylate group interacts with the hinge region or catalytic lysine (Lys67), while the benzofuran core provides hydrophobic stacking interactions within the ATP pocket.

  • 7-Formyl Utility: The formyl group allows for the attachment of heterocycles (e.g., via Knoevenagel condensation) to reach the ribose-binding pocket, improving potency (IC50) from micromolar to nanomolar ranges.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifications on the 7-formyl-1-benzofuran-2-carboxylic acid scaffold based on consensus literature data.

Modification SiteSubstituentEffect on Activity (PTP1B/Anticancer)Mechanistic Insight
C2-COOH Ester (-COOEt)Decreased Loss of ionic interaction with catalytic arginine residues in PTP1B.
C2-COOH Amide (-CONH2)Variable Can improve cell permeability but may reduce active site affinity compared to acid.
C7-CHO Hydrazone (-CH=N-NH-Ar)Increased Introduces additional H-bonding and hydrophobic interactions; common in antimicrobial derivatives.
C7-CHO Chalcone (-CH=CH-CO-Ar)Increased Creates a Michael acceptor; enhances cytotoxicity against cancer cell lines (e.g., MCF-7).
Benzofuran Ring Halogenation (Br/Cl)Increased Enhances lipophilicity and metabolic stability; fills hydrophobic pockets.

Experimental Protocols

Protocol A: Synthesis of 7-Substituted Schiff Base Derivatives

Objective: To functionalize the C7-formyl group for antimicrobial/anticancer screening.

  • Reagents: 7-Formyl-1-benzofuran-2-carboxylic acid (1.0 eq), Substituted Aniline or Hydrazide (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 1 mmol of 7-formyl-1-benzofuran-2-carboxylic acid in 10 mL absolute ethanol.

    • Add 1 mmol of the amine/hydrazide.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Workup: Cool to room temperature. The Schiff base typically precipitates. Filter the solid.[5]

    • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

  • Validation:

    • IR: Disappearance of carbonyl peak (~1680 cm⁻¹) and appearance of imine peak (~1610-1630 cm⁻¹).

    • 1H NMR: Appearance of singlet azomethine proton (-CH=N-) at δ 8.0–9.0 ppm.

Protocol B: PTP1B Enzyme Inhibition Assay

Objective: To quantify the inhibitory potential (IC50) of the synthesized derivative.

  • Reagents: Recombinant human PTP1B, Substrate (p-Nitrophenyl phosphate - pNPP), Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT).

  • Workflow:

    • Preparation: Dissolve test compounds in DMSO. Dilute in Assay Buffer (Final DMSO < 1%).

    • Incubation: Mix 10 µL of enzyme (0.5 µg/mL) with 10 µL of test compound. Incubate at 37°C for 15 mins.

    • Reaction: Initiate by adding 20 µL of pNPP (2 mM).

    • Measurement: Incubate for 30 mins at 37°C. Stop reaction with 10 µL of 1N NaOH (if continuous monitoring is not used).

    • Readout: Measure Absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation: % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine IC50.
    
Workflow Visualization

Synthesis_Workflow Start 7-Formyl-Benzofuran Scaffold Step1 Mix with Amine/Hydrazide (Ethanol + AcOH) Start->Step1 Step2 Reflux (4-6h) Monitor TLC Step1->Step2 Step3 Precipitation & Filtration Step2->Step3 Step4 Recrystallization Step3->Step4 Product Schiff Base Derivative Step4->Product Assay Biological Assay (PTP1B / Antimicrobial) Product->Assay Next Phase

Caption: General synthetic workflow for converting the 7-formyl scaffold into bioactive Schiff base derivatives.

References

  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans. National Institutes of Health (NIH). [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives. Arabian Journal of Chemistry. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Advanced Pharmaceutical Technology & Research. [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids

[1][2][3][4]

Executive Summary

Benzofuran-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory agents, antitumor drugs, and enzyme inhibitors. Traditional thermal synthesis (e.g., Rap-Stoermer reaction or Perkin rearrangement) often requires prolonged reflux times (3–20 hours), harsh solvents, and tedious workups.

This guide details a high-efficiency, microwave-assisted protocol that reduces reaction times to minutes while improving yield and purity.[1][2] We present two distinct pathways:

  • Pathway A (General): One-pot alkylation/cyclization/hydrolysis from salicylaldehydes.

  • Pathway B (Specialized): Ring-contraction (Perkin rearrangement) from 3-halocoumarins.[1][3]

Scientific Foundation & Mechanistic Insight

The Microwave Advantage

Microwave irradiation provides direct dielectric heating, coupling efficient energy transfer with the polar reaction medium (e.g., DMF, Ethanol). This results in:

  • Rapid Kinetics: Inverted thermal gradients allow the reaction mixture to reach activation energy (

    
    ) almost instantaneously.
    
  • Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly accelerating the rate-determining step (RDS).

Reaction Pathways

The synthesis generally proceeds via two mechanistic routes. The choice depends on substrate availability.

Mechanism 1: Modified Rap-Stoermer (Pathway A) This route involves the base-mediated alkylation of a salicylaldehyde with an

  • Step 1: Phenoxide formation and

    
     attack on ethyl bromoacetate.
    
  • Step 2: Intramolecular attack of the methylene carbanion on the aldehyde carbonyl.

  • Step 3: Dehydration (aromatization) to form the benzofuran ring.

Mechanism 2: Perkin Rearrangement (Pathway B) A base-catalyzed ring contraction of 3-halocoumarins.[1][3]

  • Step 1: Hydrolytic ring opening of the coumarin lactone.

  • Step 2: Intramolecular displacement of the halide by the phenoxide, forming the benzofuran core.

ReactionPathwayscluster_APathway A: Rap-Stoermer (General)cluster_BPathway B: Perkin RearrangementSalSalicylaldehydeInter1O-AlkylatedIntermediateSal->Inter1Base (K2CO3)SN2 AlkylationHaloEthyl HaloacetateHalo->Inter1Coum3-HalocoumarinInter2Ring-OpenedDianionCoum->Inter2Ring Fission(NaOH/EtOH)EsterBenzofuran-2-Carboxylate EsterInter1->EsterIntramolecularAldol/DehydrationAcidBenzofuran-2-Carboxylic AcidInter2->AcidRecyclization(-Halide)Ester->AcidHydrolysis(NaOH, MW)

Figure 1: Mechanistic pathways for benzofuran synthesis.[1] Pathway A is the primary route for library generation; Pathway B is specific to coumarin precursors.

Experimental Protocols

Protocol A: One-Pot Synthesis from Salicylaldehydes

Best for: Generating diverse libraries of benzofuran-2-carboxylic acids from commercially available aldehydes. Reaction Time: ~15–20 minutes total.

Reagents & Materials
  • Substrate: Substituted Salicylaldehyde (1.0 equiv)

  • Reagent: Ethyl Bromoacetate or Ethyl Chloroacetate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) - High dielectric loss tangent, excellent for MW.

  • Hydrolysis Agent: 10% Aqueous NaOH.[4]

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with sealed vessel capability.

Step-by-Step Workflow
  • Reactant Assembly: In a 10 mL microwave process vial, add:

    • 1.0 mmol Salicylaldehyde derivative.[5]

    • 1.1 mmol Ethyl Bromoacetate.

    • 2.0 mmol

      
      .[6]
      
    • 3.0 mL DMF.

    • Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation (Cyclization): Program the reactor with the following parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10 minutes

    • Stirring: High

    • Note: If using Ethyl Chloroacetate, increase temperature to 120°C or time to 15 mins due to lower reactivity.

  • In-Situ Hydrolysis (The "One-Pot" Step):

    • Decap the vial (after cooling to <50°C).

    • Add 2.0 mL of 10% NaOH (aq).

    • Reseal and irradiate again:[7]

      • Temperature: 100°C

      • Time: 5 minutes

    • This saponifies the intermediate ester to the carboxylate salt.

  • Workup & Isolation:

    • Pour the reaction mixture into crushed ice (~20 g).

    • Acidify slowly with concentrated HCl to pH ~2.

    • The product will precipitate as a solid.[5]

    • Filter, wash with cold water (3x 10 mL), and dry.

    • Optional: Recrystallize from Ethanol/Water if high purity is required.

Protocol B: Perkin Rearrangement from 3-Bromocoumarins

Best for: High-yield conversion of coumarin scaffolds; "Green" chemistry (Ethanol solvent). Reaction Time: 5 minutes.

Reagents
  • Substrate: 3-Bromo-substituted coumarin (1.0 equiv)

  • Base: NaOH (3.0 equiv)

  • Solvent: Ethanol (95%)

Step-by-Step Workflow
  • Assembly: In a microwave vial, combine:

    • 0.5 mmol 3-Bromocoumarin.

    • 1.5 mmol NaOH.

    • 5.0 mL Ethanol.

  • Microwave Irradiation:

    • Temperature: 80°C

    • Power: 300W (Fixed or Dynamic)

    • Time: 5 minutes

  • Isolation:

    • Concentrate the solvent (optional, or pour directly into water).

    • Acidify with HCl.[1][4][5]

    • Collect the precipitate by filtration.[1]

Data Analysis & Optimization

Comparative Efficiency

The following table summarizes the efficiency gains of microwave (MW) irradiation versus conventional thermal heating (Oil Bath).

EntrySubstrate (R-Salicylaldehyde)MethodTimeYield (%)Ref
1 H (Unsubstituted)Thermal8 hrs65%[1]
1 H (Unsubstituted)MW (Protocol A) 15 min 92% [2]
2 5-MethoxyThermal12 hrs58%[1]
2 5-MethoxyMW (Protocol A) 15 min 89% [2]
3 3-Bromocoumarin (Precursor)Thermal3 hrs70%[3]
3 3-Bromocoumarin (Precursor)MW (Protocol B) 5 min 99% [3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete alkylationSwitch from Chloro- to Bromoacetate; ensure

is finely ground.
Product is an Oil/Sticky Incomplete hydrolysisIncrease Step 3 (Hydrolysis) time by 2 mins; ensure pH is <2 during workup.
Vessel Overpressure Solvent volatilityUse a vessel with adequate headspace; ensure DMF is dry; do not exceed 140°C.
Impurity Profile Side reactions (Cannizzaro)Avoid excessive base concentration; maintain temperature control (do not overshoot).

Workflow Visualization

WorkflowStartStart: Salicylaldehyde+ Ethyl BromoacetateStep1MW Step 1: Cyclization100°C, 10 min, DMFStart->Step1CheckIntermediate:Benzofuran Ester FormedStep1->CheckStep2Add 10% NaOH (aq)MW Step 2: Hydrolysis100°C, 5 minCheck->Step2One-Pot AdditionWorkupPour onto Ice -> Acidify (HCl)Filter PrecipitateStep2->WorkupFinalFinal Product:Benzofuran-2-Carboxylic AcidWorkup->Final

Figure 2: Operational workflow for the One-Pot Microwave Protocol (Protocol A).

References

  • Conventional Synthesis Comparison: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

  • Microwave Rap-Stoermer Protocol: Microwave-assisted synthesis of benzofuran analogs of fenamates. SciSpace.[6] Available at: [Link]

  • Microwave Perkin Rearrangement: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters / PMC.[3] Available at: [Link]

  • One-Pot Strategies: A facile and efficient one-pot three-step procedure for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. J. Braz. Chem. Soc. Available at: [Link]

Application Note: A Multi-faceted Approach to the Analytical Characterization of 7-Formyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Formyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran family, a class of heterocyclic compounds prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[1] The benzofuran scaffold is a key component in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The specific functionalization of 7-Formyl-1-benzofuran-2-carboxylic acid, with both a carboxylic acid and an aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecules in drug discovery and materials science.

Given its potential applications, rigorous analytical characterization is imperative to confirm its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 7-Formyl-1-benzofuran-2-carboxylic acid. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Formyl-1-benzofuran-2-carboxylic acid is crucial for method development.

PropertyValueSource
CAS Number 1782910-29-5[4][5]
Molecular Formula C₁₀H₆O₄[4][5]
Molecular Weight 190.15 g/mol [4][5]
IUPAC Name 7-formyl-1-benzofuran-2-carboxylic acid[4]

Analytical Workflow: A Holistic Characterization Strategy

A single analytical technique is often insufficient for the complete characterization of a novel or synthesized compound. A multi-technique approach, as outlined below, provides orthogonal data, leading to a confident and comprehensive structural elucidation and purity assessment.

Analytical_Workflow Figure 1: Integrated Analytical Workflow cluster_Purity Purity & Quantification cluster_Identity Identity & Structure HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Method Transfer HRMS High-Resolution MS LCMS->HRMS Confirmation NMR NMR (¹H & ¹³C) FTIR FT-IR Sample Sample of 7-Formyl-1-benzofuran- 2-carboxylic acid Sample->HPLC Purity Assessment Sample->LCMS Purity & Mass Verification Sample->NMR Structural Elucidation Sample->HRMS Elemental Composition Sample->FTIR Functional Group Analysis Data_Integration Figure 2: Data Integration for Complete Characterization HPLC HPLC Final Confirmed Structure & Purity of 7-Formyl-1-benzofuran-2-carboxylic acid HPLC->Final LCMS LC-MS [M-H]⁻ = 189.02 Confirms MW LCMS->Final HRMS HRMS Confirms C₁₀H₆O₄ Elemental Composition HRMS->Final NMR ¹H & ¹³C NMR Connectivity & Structure Confirms -CHO, -COOH, and Benzofuran Core NMR->Final FTIR FT-IR Confirms Functional Groups O-H, C=O (acid & aldehyde) FTIR->Final

Sources

Application Note: High-Resolution HPLC-UV/MS Profiling of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzofuran derivatives are a critical scaffold in medicinal chemistry, forming the core of anti-arrhythmic drugs (e.g., Amiodarone), natural products (e.g., Egonol), and emerging psychoactive substances (e.g., 5-APB).[1] Their analysis is complicated by the prevalence of positional isomers and high lipophilicity. This guide details a robust, dual-detection HPLC-UV/MS protocol designed to resolve structural isomers and provide definitive mass spectral identification.[1] We prioritize the use of phenyl-linked stationary phases for superior aromatic selectivity and outline a self-validating system suitability protocol.

Introduction & Analytical Challenges

The benzofuran moiety consists of a benzene ring fused to a furan ring. While chemically stable, analytical challenges arise from:

  • Positional Isomerism: Substituents at the C5 and C6 positions (e.g., 5-APB vs. 6-APB) result in identical mass-to-charge (

    
    ) ratios and nearly identical UV spectra, requiring chromatographic resolution.[1]
    
  • Lipophilicity: The aromatic core leads to high retention on standard C18 columns, often resulting in broad peaks and carryover.[1]

  • In-Source Fragmentation: Labile substituents (e.g., amino-propyl chains) can fragment in the ion source, complicating precursor ion identification.[1]

This protocol leverages π-π interaction selectivity using Phenyl-Hexyl stationary phases to overcome isomeric co-elution, a distinct advantage over traditional alkyl-bonded (C18) phases.[1]

Experimental Design Strategy

Stationary Phase Selection
  • Standard C18: Effective for general hydrophobicity-based separation but often fails to resolve C5/C6 regioisomers.[1]

  • Phenyl-Hexyl / Biphenyl (Recommended): These phases offer alternative selectivity through π-π interactions with the benzofuran double bonds. This is critical for separating isomers that differ only in the electron density distribution of the aromatic ring.

Detection Logic
  • UV-Vis: Benzofurans exhibit strong absorption bands at 245–250 nm (B-band) and 280–290 nm (R-band). Dual-wavelength monitoring ensures detection of both the core scaffold and specific substituents.

  • Mass Spectrometry (ESI+): Electrospray Ionization in positive mode is preferred.[1] The protonated molecule

    
     is the primary precursor. Fragmentation typically involves the loss of neutral molecules like CO (
    
    
    
    ) or the cleavage of alkyl side chains.

Protocol 1: Sample Preparation (Biological Matrix)

Objective: Isolate benzofuran derivatives from plasma/urine with high recovery (>85%) and minimal matrix effects. Technique: Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for removing phospholipids that cause MS ion suppression.[1]

Reagents
  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (MCX) (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

  • Wash Solvent 1: 0.1% Formic acid in Water.[1]

  • Wash Solvent 2: Methanol.[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Workflow
  • Pre-treatment: Dilute 200 µL plasma with 200 µL

    
     to disrupt protein binding and ionize basic amines.[1]
    
  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Load pre-treated sample at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: 1 mL

      
       (removes proteins/salts).[1]
      
    • Wash 2: 1 mL Methanol (removes neutral lipids/interferences).[1]

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Protocol 2: HPLC-UV/MS Method

Instrument: Agilent 1290 Infinity II / Thermo Vanquish or equivalent UHPLC coupled to Q-TOF or Triple Quadrupole.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (100 x 2.1 mm, 1.9 µm)Maximizes separation of positional isomers via π-π interactions.[1]
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateBuffer stabilizes ionization and improves peak shape for basic amines.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than Methanol.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for UHPLC efficiency.[1]
Temp 40°CReduces viscosity and improves mass transfer.[1]
Injection 2 µLLow volume prevents peak broadening in high-organic solvents.[1]
Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping)
1.005Desalting
8.0095Linear Gradient (Elution)
10.0095Wash (Remove lipophilic matrix)
10.105Re-equilibration
13.005Ready for next injection
MS Source Parameters (ESI+)
ParameterValue
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Scan Range

100 – 1000

Data Analysis & Fragmentation Pathways

Understanding the fragmentation of the benzofuran core is essential for confirming identity.

  • Primary Ion:

    
    
    
  • Common Neutral Loss: Loss of CO (

    
    ) is characteristic of the furan ring contraction/opening.
    
  • Side Chain Cleavage: For amino-alkyl derivatives (e.g., APB), the loss of

    
     (
    
    
    
    ) or the alkyl-amine chain is common.
Visualization: Analytical Workflow & Logic

BenzofuranWorkflow cluster_fragmentation MS Fragmentation Logic Sample Biological Sample (Plasma/Urine) PreTreat Acid Hydrolysis (Disrupt Binding) Sample->PreTreat SPE SPE (MCX) Clean-up PreTreat->SPE Remove Phospholipids LC HPLC Separation (Phenyl-Hexyl Phase) SPE->LC Reconstitute UV UV Detection (250/285 nm) LC->UV Aromatic Selectivity MS ESI-MS/MS (Positive Mode) UV->MS Orthogonal Data Data Data Analysis (Isomer ID) MS->Data m/z & Fragments Parent [M+H]+ Precursor LossCO Loss of CO (-28 Da) Parent->LossCO Furan Ring Cleavage LossAmine Side Chain Loss (e.g. -NH3) Parent->LossAmine Substituent Cleavage

Caption: Integrated workflow for Benzofuran analysis featuring SPE cleanup and dual-detection logic.

Method Validation (ICH M10 Guidelines)

To ensure trustworthiness, the method must be validated.[1]

  • System Suitability Test (SST):

    • Requirement: Inject a standard mix (e.g., 5-APB and 6-APB) before every batch.

    • Acceptance Criteria: Resolution (

      
      ) between isomers must be 
      
      
      
      (Baseline separation). Peak tailing factor
      
      
      .[1]
  • Linearity:

    
     over the range 5 – 1000 ng/mL.[1][2]
    
  • Matrix Effect: Compare post-extraction spike vs. neat standard. Value should be

    
    .[1] If suppression occurs (
    
    
    
    ), switch to a column with better separation of phospholipids or use a Stable Isotope Labeled (SIL) internal standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient π-π interaction.Switch from C18 to Phenyl-Hexyl or Biphenyl column.[1] Lower Methanol ratio (use ACN).
Signal Suppression Phospholipid carryover.[1]Ensure the SPE wash step uses 100% Methanol before elution. Extend the LC gradient wash at 95% B.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (Ammonium Formate) to 10mM.[1] Ensure pH is acidic (~3.0).
Low Sensitivity (MS) Incorrect source temp or pH.[1]Benzofurans protonate well; ensure mobile phase pH < 4.[1] Increase capillary voltage if signal is unstable.[1]

References

  • BenchChem. (2025).[1][2][3] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

  • Dias, H. J., et al. (2017).[1] Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from

  • Novak, T. J., & Yuan, H. (2000).[1] The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • MicroSolv Technology Corp. (2025).[1] Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from

Sources

Application Note: 7-Formyl-1-benzofuran-2-carboxylic acid as a Pim-1 Kinase Inhibitor Scaffold

[1]

Part 1: Introduction & Mechanism of Action

The Target: Pim-1 Kinase

Pim-1 (Proviral Integration Site for Moloney Murine Leukemia Virus) is a constitutively active serine/threonine kinase.[1][2][3][4] It is a critical node in cytokine signaling, promoting cell survival and proliferation by phosphorylating targets such as Bad (inhibiting apoptosis) and c-Myc (driving proliferation).[1] Overexpression of Pim-1 is a hallmark of hematological malignancies (AML, CLL) and solid tumors (prostate cancer).

The Compound: 7-Formyl-1-benzofuran-2-carboxylic acid[1]
  • Role: Lead Scaffold / Fragment Hit

  • Mechanism: ATP-Competitive (Reversible) or Covalent Probe (Potential)[1]

  • Key Structural Features:

    • Benzofuran Core: Mimics the purine ring of ATP, occupying the adenine-binding pocket.[1]

    • C2-Carboxylic Acid: Acts as a critical anchor, forming a salt bridge/hydrogen bond network with the conserved Lys67 (catalytic lysine) and Glu89 in the Pim-1 active site.[1]

    • C7-Formyl Group: A reactive handle positioned towards the solvent-exposed region (ribose binding pocket).[1] This is the vector for optimization via reductive amination to reach an additional salt bridge with Asp186 , dramatically increasing potency (from

      
      M to nM range).[1]
      
Signaling Pathway & Inhibition Logic

The following diagram illustrates the Pim-1 signaling cascade and the specific intervention point of the benzofuran inhibitor.[1]

Pim1_SignalingGrowthFactorsGrowth Factors(IL-3, IL-6, GM-CSF)ReceptorCytokine Receptor(JAK/STAT Pathway)GrowthFactors->ReceptorTranscription/StabilizationPim1Pim-1 Kinase(Constitutively Active)Receptor->Pim1Transcription/StabilizationSubstrate_BadBad(Pro-apoptotic)Pim1->Substrate_BadPhosphorylation (S112)(Inactivation)Substrate_Mycc-Myc(Proliferation)Pim1->Substrate_MycPhosphorylation(Stabilization)Substrate_p21p21(Cell Cycle Arrest)Pim1->Substrate_p21Phosphorylation(Degradation)Inhibitor7-Formyl-1-benzofuran-2-carboxylic acid(Scaffold/Inhibitor)Inhibitor->Pim1ATP-Competitive Binding(Lys67/Glu89 Interaction)Effect_SurvivalInhibition of Apoptosis(Survival)Substrate_Bad->Effect_SurvivalEffect_ProliferationCell ProliferationSubstrate_Myc->Effect_Proliferation

Caption: Pim-1 kinase signaling cascade showing the critical node where the benzofuran scaffold inhibits downstream oncogenic signaling.

Part 2: Chemical Handling & Optimization Protocol

Objective: To prepare the compound for assay use and to perform the critical derivatization step that converts this scaffold into a high-potency inhibitor.

Reconstitution and Storage
  • Solubility: The free acid is sparingly soluble in water.[1] Dissolve in DMSO (Dimethyl Sulfoxide) to create a stock solution.

  • Stock Concentration: 10 mM or 50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. The aldehyde group is reactive; ensure the container is sealed under inert gas (Argon/Nitrogen) if storing for long periods to prevent oxidation to the dicarboxylic acid.[1]

Protocol: Optimization via Reductive Amination

To achieve high potency (IC50 < 10 nM), the 7-formyl group must be converted to an amine.

  • Reactants:

    • Scaffold: 7-Formyl-1-benzofuran-2-carboxylic acid (1.0 eq).[1]

    • Amine Partner: Primary or secondary amine (e.g., piperidine, morpholine derivatives) (1.1 eq).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (1.5 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Procedure:

    • Mix scaffold and amine in solvent.[1]

    • Add catalytic acetic acid (if using STAB).[1]

    • Stir at Room Temperature (RT) for 1-2 hours (formation of imine).

    • Add reducing agent.[1] Stir overnight.

    • Purification: HPLC (C18 column) is recommended to isolate the pure amine product.[1]

  • Validation: Verify structure via LC-MS and 1H-NMR.

Part 3: Biochemical Assay Protocol (In Vitro)

Objective: Determine the IC50 of the scaffold and its derivatives against recombinant Pim-1 kinase.

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies the ADP generated from the phosphorylation reaction, which correlates directly with kinase activity.

Materials
  • Enzyme: Recombinant Human Pim-1 Kinase (active).[1]

  • Substrate: S6K substrate peptide (KRRRLASLR) or Bad peptide.[1]

  • ATP: Ultra-pure ATP (use at

    
     apparent, typically 10-50 
    
    
    M for Pim-1).[1]
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% Brij-35.
    
Step-by-Step Protocol
  • Compound Prep: Prepare a 3-fold serial dilution of 7-Formyl-1-benzofuran-2-carboxylic acid in DMSO (Top concentration: 100

    
    M).
    
  • Enzyme Mix: Dilute Pim-1 kinase in Assay Buffer to 2x final concentration (approx. 0.2 - 0.5 ng/

    
    L).
    
  • Substrate Mix: Prepare 2x ATP/Peptide mix in Assay Buffer.

  • Reaction Assembly:

    • Add 2.5

      
      L Compound (diluted in buffer, <1% DMSO final).
      
    • Add 2.5

      
      L Enzyme Mix.[1] Incubate 10 min at RT (allows inhibitor binding).
      
    • Add 2.5

      
      L Substrate Mix to start reaction.[1]
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 7.5

      
      L ADP-Glo™ Reagent (stops reaction, depletes ATP).[1] Incubate 40 min.
      
    • Add 15

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Cellular Assay Protocol

Objective: Validate target engagement and functional inhibition in a biological system.

Cell Lines
  • MV4-11: AML cell line (Highly Pim-1 dependent).

  • K562: CML cell line (Moderate dependence).[1]

  • Control: Normal PBMCs (to assess therapeutic window).

Western Blotting (Biomarker Check)

Purpose: Confirm inhibition of Pim-1 signaling (not just cell death).[1]

  • Treatment: Treat MV4-11 cells with compound (0.1, 1, 10

    
    M) for 4-6 hours.[1]
    
  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.

  • Antibodies:

    • Primary: Anti-phospho-Bad (Ser112) [Specific Pim-1 target].[1]

    • Secondary: Anti-c-Myc (Total levels often decrease upon Pim-1 inhibition).[1]

    • Loading Control: Anti-GAPDH or Anti-Total Pim-1.[1]

  • Result: A decrease in p-Bad (Ser112) confirms specific Pim-1 inhibition.[1]

Cell Viability (CTG Assay)
  • Seeding: 5,000 cells/well in 96-well plates.

  • Dosing: Add compound (serial dilution) 24 hours post-seeding.

  • Duration: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo® reagent, shake for 2 min, incubate 10 min, read luminescence.

Part 5: Experimental Workflow Diagram

The following diagram summarizes the integrated workflow from chemical handling to biological validation.

Workflowcluster_chem1. Chemical Prepcluster_bio2. Biochemical Assaycluster_cell3. Cellular ValidationScaffold7-Formyl-1-benzofuran-2-carboxylic acidDerivReductive Amination(Optional Optimization)Scaffold->DerivOptimizeStockDMSO Stock(10 mM)Scaffold->StockDirect UseDeriv->StockEnzymePim-1 Kinase+ ATP + SubstrateStock->EnzymeDiluteWBWestern Blot(p-Bad S112)Stock->WBTreat CellsViabilityViability Assay(MV4-11 Cells)Stock->ViabilityIC50IC50 Determination(ADP-Glo)Enzyme->IC50IC50->WBValidate Potency

Caption: Integrated workflow for processing the benzofuran scaffold from synthesis to cellular validation.

Part 6: Troubleshooting & Expert Tips

IssuePossible CauseSolution
High IC50 (>10

M)
Testing the scaffold without optimization.The 7-formyl scaffold is a fragment.[1] Potency comes from adding the amine tail (derivatization) to reach Asp186.[1]
Compound Precipitation Low solubility in aqueous buffer.[1]Limit final DMSO concentration to 1%, but ensure intermediate dilutions are in DMSO/Buffer mixes.
Oxidation Aldehyde degradation.[1]Check purity via LC-MS. The aldehyde can oxidize to carboxylic acid (inactive vector) in air.[1]
Off-Target Effects General toxicity.[1]Run a counter-screen against Pim-2 (often less inhibited by this scaffold) or non-kinase dependent cells.[1]

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][5][6] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[5][6][7]

  • Narlik-Grassow, M., et al. (2014). "The PIM family of serine/threonine kinases in cancer."[1] Medicinal Research Reviews, 34(1), 136-159.

  • Promega. "ADP-Glo™ Kinase Assay Protocol."[1] Technical Manual.

Application Note: High-Fidelity Synthesis of 7-Formyl-1-benzofuran-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The 7-formyl-1-benzofuran-2-carboxylic acid scaffold represents a privileged pharmacophore in drug discovery, offering two distinct vectors for diversification: the C2-carboxylic acid (amenable to amide/ester library generation) and the C7-aldehyde (ideal for Schiff base, reductive amination, or olefination reactions).

The Regioselectivity Challenge

Direct formylation of benzofuran-2-carboxylic acid derivatives typically fails to target the C7 position. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) predominantly targets the electron-rich C3 position. If C3 is blocked, directing groups are required to access C7, often resulting in complex mixtures.

The Solution: This protocol utilizes a "Pre-functionalized Ring Closure" strategy . By establishing the C7-formyl group prior to furan ring construction, we guarantee 100% regiochemical fidelity. The core transformation relies on the cyclization of 2-hydroxyisophthalaldehyde (3-formylsalicylaldehyde) with ethyl bromoacetate.

Retrosynthetic Analysis
  • Target: 7-Formyl-1-benzofuran-2-carboxylic acid.[1]

  • Disconnection: C2–C3 bond and O1–C2 bond.

  • Precursors: 2-Hydroxyisophthalaldehyde + Ethyl bromoacetate.

  • Key Reaction: Williamson ether synthesis followed by intramolecular Knoevenagel-type condensation (Rap-Stoermer modification).

Master Protocol: Core Scaffold Synthesis

Method A: Synthesis of Ethyl 7-formylbenzofuran-2-carboxylate

This step constructs the bicyclic core.[2] The use of anhydrous DMF and Potassium Carbonate (


) is critical to promote the 

displacement while facilitating the subsequent intramolecular cyclization.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9]Role
2-Hydroxyisophthalaldehyde 150.131.0Limiting Reagent
Ethyl Bromoacetate 167.001.2Alkylating Agent
Potassium Carbonate (

)
138.212.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) 73.09-Solvent (0.2 M)
Tetrabutylammonium iodide (TBAI) 369.370.05Catalyst (Optional)
Experimental Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solvation: Charge the RBF with 2-Hydroxyisophthalaldehyde (10.0 mmol, 1.50 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (25.0 mmol, 3.45 g) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Ethyl Bromoacetate (12.0 mmol, 1.33 mL) dropwise via syringe. Note: If reaction kinetics are slow, add 5 mol% TBAI.

  • Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a UV-active spot.
  • Work-up:

    • Cool to RT. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water, and dry.

    • Alternative: If oil forms, extract with EtOAc (

      
       mL), wash combined organics with brine (
      
      
      
      mL), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Method B: Hydrolysis to 7-Formyl-1-benzofuran-2-carboxylic Acid
Experimental Procedure
  • Dissolve Ethyl 7-formylbenzofuran-2-carboxylate (5.0 mmol) in THF:MeOH (1:1, 20 mL).

  • Add 2M NaOH (10.0 mL, 4 equiv) dropwise.

  • Stir at RT for 2 hours (or mild heating at 40°C if slow).

  • Acidification: Evaporate volatiles. Dilute residue with water (10 mL). Acidify carefully with 1M HCl to pH 2–3.

  • Isolation: Collect the resulting precipitate by filtration. Wash with cold water and dry under high vacuum.

Analog Generation: Divergent Synthesis

Once the core acid (or ester) is in hand, two primary "zones" are available for modification.

Zone 1: C7-Aldehyde Functionalization (Schiff Bases/Amines)

Target: Modulating solubility and lipophilicity. Protocol:

  • Suspend 7-formylbenzofuran derivative (1 equiv) in Ethanol.

  • Add Primary Amine (

    
    , 1.1 equiv) and catalytic Acetic Acid (2 drops).
    
  • Reflux for 2–4 hours.

  • Result:Imine (Schiff Base) precipitates upon cooling.

  • Reduction (Optional): Treat with

    
     (2 equiv) in MeOH to generate the secondary amine.
    
Zone 2: C2-Carboxylic Acid Amidation

Target: Peptidomimetic analogs or improving metabolic stability. Protocol:

  • Dissolve Acid (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 min.

  • Add Amine (

    
    , 1.1 equiv). Stir at RT for 12 h.[10]
    
  • Work-up: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine.
    

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to diverse analog libraries.

G Start Start: 2-Hydroxyisophthalaldehyde Reagent + Ethyl Bromoacetate + K2CO3 / DMF Start->Reagent Intermediate Ethyl 7-formylbenzofuran- 2-carboxylate (Core Scaffold) Reagent->Intermediate Cyclization (80°C) Hydrolysis Hydrolysis (NaOH / MeOH) Intermediate->Hydrolysis PathA Path A: C7-Aldehyde Derivatization Intermediate->PathA Direct modification Acid 7-Formyl-1-benzofuran- 2-carboxylic Acid Hydrolysis->Acid Acid->PathA Reductive Amination PathB Path B: C2-Carboxyl Derivatization Acid->PathB Coupling (HATU) ProductA Schiff Bases / Amines (Bioactive Analogs) PathA->ProductA ProductB Amides / Esters (Drug-like Analogs) PathB->ProductB

Figure 1: Divergent synthesis workflow for generating 7-formylbenzofuran libraries.

Quality Control & Validation

To ensure the protocol is self-validating, compare your results against these benchmarks.

Analytical Data Summary
Compound1H NMR Diagnostic Signals (CDCl3/DMSO)IR Key Bands (

)
Precursor (2-Hydroxyiso...)

10.2 (s, CHO), 11.5 (s, OH)
1680 (C=O), 3300 (OH)
Core Ester

10.4 (s, C7-CHO), 7.6 (s, C3-H), 4.4 (q,

)
1720 (Ester), 1690 (Aldehyde)
Core Acid

10.4 (s, C7-CHO), 13.5 (br s, COOH)
1690 (Aldehyde), 2500-3000 (OH)
Troubleshooting Guide
  • Problem: Low yield in cyclization step.

    • Cause: Incomplete alkylation or moisture in DMF.

    • Fix: Ensure DMF is anhydrous. Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate the initial

      
       reaction.
      
  • Problem: Mixture of products during hydrolysis.

    • Cause: Cannizzaro reaction on the aldehyde (disproportionation).

    • Fix: Avoid strong heating with NaOH. Use LiOH in THF/Water at 0°C to RT.

  • Problem: C7-Aldehyde oxidation.

    • Cause: Air oxidation to dicarboxylic acid.

    • Fix: Store intermediates under Argon/Nitrogen at 4°C.

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. [Link]

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

  • PrepChem. Synthesis of ethyl benzofuran-2-carboxylate. [Link]

Sources

application of 7-Formyl-1-benzofuran-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application of 7-Formyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry: A Privileged Bifunctional Scaffold for Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and functionalization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 7-Formyl-1-benzofuran-2-carboxylic acid (CAS 1782910-29-5) represents a highly versatile, bifunctional building block[1][2]. By combining the rigid, lipophilic benzofuran core with two orthogonal reactive handles (a C2-carboxylic acid and a C7-formyl group), this molecule allows medicinal chemists to rapidly explore chemical space. It is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and neuroprotective compounds[3][4].

Pharmacological Relevance & Target Engagement

The benzofuran core is ubiquitous in FDA-approved drugs (e.g., amiodarone, vilazodone) due to its favorable physicochemical properties and its ability to engage in


 stacking with aromatic amino acid residues in target binding pockets[3][5].

Mechanistic Causality in Target Binding:

  • The 2-Carboxylic Acid (Pharmacophore): In the context of oncology, benzofuran-2-carboxylic acid derivatives have been identified as highly potent, ATP-competitive inhibitors of Pim-1 kinase —a proto-oncogene that promotes tumor survival and therapeutic resistance[6][7]. The carboxylic acid moiety is non-negotiable for this activity; it forms a critical salt bridge with the Lys67 residue and a strong hydrogen bond with the backbone of Asp186 in the kinase hinge region[8].

  • The 7-Formyl Group (Late-Stage Functionalization): The C7 position of the benzofuran ring typically orients toward the solvent-exposed channel of the kinase active site. The formyl group serves as an electrophilic handle. Converting this aldehyde into a basic amine (via reductive amination) drastically improves the molecule's aqueous solubility, lowers its

    
    , and enables additional electrostatic interactions with solvent-exposed acidic residues[9].
    

Pim1Pathway Benzofuran Benzofuran-2-carboxylic Acid Inhibitors Pim1 Pim-1 Kinase Benzofuran->Pim1 Inhibits (Salt bridge via 2-COOH) BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Ser112) Inactivates cMyc c-Myc (Proliferation) Pim1->cMyc Activates Apoptosis Apoptosis Evasion BAD->Apoptosis Blocked by phosphorylation TumorGrowth Tumor Growth cMyc->TumorGrowth Promotes

Fig 1. Pim-1 Kinase anti-apoptotic signaling pathway targeted by benzofuran-2-carboxylic acid inhibitors.

Key Medicinal Chemistry Applications

The orthogonal nature of 7-formyl-1-benzofuran-2-carboxylic acid allows it to be adapted for multiple therapeutic areas. The table below summarizes the quantitative pharmacological data associated with this scaffold class.

Therapeutic Target / AreaRole of the Benzofuran ScaffoldTypical Modulator ActivityReference
Pim-1 Kinase (Oncology) ATP-competitive hinge binder via 2-COOH salt bridge.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[6][10]
ClC-K Chloride Channels Allosteric blockade for hypertension management.

Antimicrobial Agents Disruption of bacterial membranes (e.g., S. aureus).

[3]
Neuroprotection (AD) Multi-target inhibition (e.g., A

fibril formation).

[4]

Experimental Protocols: Orthogonal Bifunctionalization

To build a library of target compounds, the orthogonal reactivity of the aldehyde and carboxylic acid must be exploited sequentially. Self-Validation Principle: The aldehyde is highly electrophilic and must be reacted first (Protocol 1) to prevent unwanted cross-reactivity or degradation during the harsh basic conditions often required for amide coupling (Protocol 2).

Protocol 1: Reductive Amination of the 7-Formyl Group

Objective: Introduce a basic solubilizing group (e.g., N-methylpiperazine) at the C7 position. Causality: Sodium triacetoxyborohydride (STAB) is utilized instead of sodium borohydride because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the iminium intermediate.

  • Reaction Setup: Dissolve 7-Formyl-1-benzofuran-2-carboxylic acid (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous DCE to a concentration of 0.2 M.

  • pH Adjustment: Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5.0. This mild acidity catalyzes the dehydration step necessary for iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

    • Self-Validation Checkpoint: Monitor via LC-MS. Look for the

      
       peak corresponding to the iminium intermediate.
      
  • Reduction: Add STAB (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous

    
     to destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Analytical Validation: Confirm the product via

    
    . The characteristic aldehyde singlet at 
    
    
    
    must disappear, replaced by a new benzylic
    
    
    signal at
    
    
    .
Protocol 2: Amide Coupling at the 2-Carboxylic Acid

Objective: Convert the 2-carboxylic acid into an amide to fine-tune target binding affinity. Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming active esters and its ability to suppress epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

  • Activation: Dissolve the 7-aminomethyl-benzofuran-2-carboxylic acid intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Active Ester Formation: Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: An aliquot analyzed by LC-MS will show the mass of the active OAt-ester intermediate.

  • Coupling: Add the primary amine (1.2 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Purification: Dilute the reaction with cold water to precipitate the crude amide. Filter the solid, or extract with Ethyl Acetate if the product is highly hydrophilic. Purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Analytical Validation: Confirm the final bifunctionalized product via HRMS and

    
     (verifying the amide carbonyl carbon shift at 
    
    
    
    ).

SyntheticWorkflow Start 7-Formyl-1-benzofuran- 2-carboxylic acid Step1 Reductive Amination (7-CHO → 7-CH2NR2) Start->Step1 Amine, STAB DCE, pH 5 Intermediate 7-Aminomethyl Intermediate Step1->Intermediate Step2 Amide Coupling (2-COOH → 2-CONHR) Intermediate->Step2 Amine, HATU DIPEA, DMF Product Bifunctionalized Benzofuran Inhibitor Step2->Product

Fig 2. Orthogonal derivatization workflow of 7-Formyl-1-benzofuran-2-carboxylic acid.

References

  • RSC Publishing. "Benzofuran: an emerging scaffold for antimicrobial agents". RSC Advances.[Link]

  • Frontiers. "Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds". Frontiers in Pharmacology.[Link]

  • RCSB PDB. "3R00: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors". Protein Data Bank.[Link]

  • Clockss. "Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels". Heterocycles. [Link]

  • Taylor & Francis. "Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • AACR Journals. "Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer". Molecular Cancer Research.[Link]

Sources

derivatization of 7-Formyl-1-benzofuran-2-carboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of 7-Formyl-1-benzofuran-2-carboxylic Acid for High-Throughput Biological Screening

Executive Summary & Scientific Rationale

The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. It has demonstrated profound efficacy across multiple therapeutic modalities, acting as a critical hydrogen-bond and salt-bridge anchor in the ATP-binding pocket of Pim-1 kinase inhibitors[1], a potent phosphotyrosine (pTyr) mimic for Lymphoid Tyrosine Phosphatase (LYP) inhibition in cancer immunotherapy[2], and a structural core for Carbonic Anhydrase (CA IX/XII) inhibitors[3].

The introduction of a formyl group at the C-7 position—yielding 7-Formyl-1-benzofuran-2-carboxylic acid —provides an orthogonal, dual-functional handle. This allows medicinal chemists to independently manipulate the C-2 and C-7 vectors, rapidly generating structurally diverse libraries for structure-activity relationship (SAR) elucidation and high-throughput screening (HTS).

Physicochemical Profiling of the Scaffold

Understanding the baseline properties of the starting material is critical for predicting the behavior of downstream derivatives in biological assays.

Table 1: Physicochemical Properties of 7-Formyl-1-benzofuran-2-carboxylic acid

PropertyValueClinical / Synthetic Relevance
CAS Number 1782910-29-5[4]Unique identifier for procurement and registry.
Molecular Formula C10H6O4[4]Core scaffold baseline.
Molecular Weight 190.15 g/mol [4]Low MW is ideal for fragment-based drug design (FBDD).
LogP (Predicted) ~1.83[4]Favorable baseline lipophilicity; leaves room for hydrophobic additions without violating Lipinski's Rule of 5.
Reactive Sites C-2 (Carboxyl), C-7 (Formyl)Enables orthogonal combinatorial library synthesis.

Strategic Derivatization Pathways (Causality & Logic)

  • Pathway A: C-2 Carboxylic Acid Functionalization (Amidation)

    • The "Why": While the free carboxylic acid is vital for salt-bridge formation in Pim-1 kinase[1] and acts as a pTyr mimic for LYP[2], converting it to an amide can dramatically improve cell membrane permeability and metabolic stability. Amides also allow for the exploration of the solvent-exposed regions of kinase ATP-binding pockets, tuning isoform selectivity.

  • Pathway B: C-7 Formyl Functionalization (Reductive Amination)

    • The "Why": The C-7 aldehyde is a highly reactive electrophile. Reductive amination introduces basic secondary or tertiary amines, which can be protonated at physiological pH to improve aqueous solubility or engage in additional electrostatic interactions with the target protein. Alternatively, condensation with hydrazines yields hydrazones, a proven linker strategy for attaching zinc-binding sulfonamides targeting Carbonic Anhydrase IX[3].

Derivatization_Workflow SM 7-Formyl-1-benzofuran- 2-carboxylic acid (CAS: 1782910-29-5) C2 C-2 Modification (Amide Coupling) SM->C2 HATU, DIPEA C7 C-7 Modification (Reductive Amination) SM->C7 NaBH(OAc)3 Dual Dual Functionalization (Bifunctional Library) C2->Dual Step 2 Screen High-Throughput Biological Screening C2->Screen C7->Dual Step 2 C7->Screen Dual->Screen Assay Prep

Caption: Orthogonal derivatization workflow of 7-Formyl-1-benzofuran-2-carboxylic acid for HTS libraries.

Validated Experimental Protocols

Trustworthiness requires self-validating protocols. The following methodologies are optimized for parallel synthesis, minimizing purification bottlenecks and ensuring high-fidelity screening data.

Protocol A: C-2 Amide Coupling (Parallel Synthesis Format)

Objective: Generate a sub-library of C-2 amides while preserving the C-7 aldehyde for subsequent screening or dual-functionalization.

  • Activation: Dissolve 7-Formyl-1-benzofuran-2-carboxylic acid (1.0 eq, 0.1 M) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Causality: HATU is selected over EDC/HOBt for its superior kinetics and high yields in parallel formats, minimizing unreacted starting material.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2–4 hours at room temperature.

  • Quench & Extract (Self-Validation): Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (crucial for complete DMF removal) and brine.

  • Analytical Validation: Analyze via LC-MS. The aldehyde peak (C-7) must remain intact, detectable via a characteristic UV absorbance shift and a mass corresponding to the exact addition of the amine minus water.

Protocol B: C-7 Reductive Amination

Objective: Introduce basic amines at the C-7 position to modulate pKa and solubility.

  • Imine Formation: Dissolve the benzofuran core (1.0 eq, 0.1 M) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir for 1 hour.

    • Causality: Acetic acid lowers the pH, accelerating the dehydration step of imine formation without protonating the amine to the point of unreactivity.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is a mild reducing agent that specifically reduces imines/iminiums without reducing the unreacted aldehyde to an alcohol, preserving chemoselectivity.

  • Workup: Quench with 1N NaOH to neutralize acetic acid and destroy excess hydride. Extract with DCM and dry over Na2SO4.

Field Insight: If over-reduction (formation of the 7-hydroxymethyl derivative) is observed during Protocol B, ensure that the imine formation step is strictly separated from the reduction step by extending the stirring time in Step 1, and verify the quality of your NaBH(OAc)3, as exposure to ambient moisture can alter its chemoselectivity.

Biological Screening Framework

Once the library is synthesized, compounds must be formatted for High-Throughput Screening (HTS). Benzofuran-2-carboxylic acid derivatives are particularly relevant for immuno-oncology assays targeting LYP, where they act to boost antitumor immunity by modulating T-cell receptor (TCR) signaling[2].

LYP_Pathway TCR T-Cell Receptor (TCR) Activation LCK LCK / ZAP-70 Kinases (Phosphorylated/Active) TCR->LCK Phosphorylation Immunity Anti-Tumor Immunity (T-Cell Proliferation) LCK->Immunity Downstream Signaling LYP Lymphoid Tyrosine Phosphatase (LYP) LYP->LCK Dephosphorylation (Inhibits Immunity) Drug Benzofuran-2-carboxylic acid derivatives Drug->LYP Competitive Inhibition (pTyr Mimic)

Caption: Mechanism of action for benzofuran-2-carboxylic acid derivatives in LYP-mediated TCR signaling.

Screening Preparation Guidelines:

  • Stock Solutions: Prepare 10 mM stocks in 100% molecular-biology grade DMSO. Benzofuran derivatives generally exhibit excellent stability in DMSO, but stocks should be stored at -20°C in desiccated conditions to prevent hydration of any unreacted C-7 aldehydes.

  • Assay Tolerance: Ensure the final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations can artificially inhibit sensitive phosphatases like LYP or kinases like Pim-1.

Conclusion

The orthogonal reactivity of 7-Formyl-1-benzofuran-2-carboxylic acid makes it an exceptional starting point for drug discovery campaigns. By systematically derivatizing the C-2 and C-7 positions using the validated protocols above, researchers can rapidly navigate chemical space to discover potent inhibitors for oncology and immunology targets.

References

  • Title: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011) / PubMed (NIH). URL: [Link]

  • Title: Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: European Journal of Medicinal Chemistry (2023) / PubMed (NIH). URL: [Link]

  • Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Source: ACS Omega (2020) / American Chemical Society. URL: [Link]

Sources

Application Note: Expedited Perkin Rearrangement of 3-Halocoumarins to Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

In medicinal chemistry, the benzofuran-2-carboxylic acid scaffold is a privileged structural motif, frequently utilized in the development of therapeutics targeting central nervous system disorders and oncology[1]. The most direct synthetic route to this core is the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction), first discovered by William Henry Perkin in 1870[2].

Historically, this base-catalyzed transformation required prolonged reflux conditions (3–16 hours) to achieve acceptable yields, often resulting in degradation byproducts or incomplete cyclization. This application note outlines a highly optimized, microwave-assisted experimental procedure that drastically reduces reaction time to just 5 minutes while achieving near-quantitative yields (90–99%)[2][3].

Mechanistic Insights & Causality

To successfully execute and troubleshoot this protocol, one must understand the thermodynamic and kinetic drivers of the reaction. The Perkin rearrangement proceeds via a distinct two-stage addition-elimination pathway[4]:

  • Base-Catalyzed Ring Fission (Rapid): The reaction initiates with the nucleophilic attack of a hydroxide ion on the coumarin lactone carbonyl. This rapidly opens the ring, generating the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. Kinetic studies show this step is highly favored under basic conditions[4].

  • Intramolecular Cyclization (Rate-Limiting): The newly formed phenoxide anion acts as an intramolecular nucleophile, attacking the vinyl halide. This step requires the cleavage of the strong carbon-halogen bond and is the slow, rate-determining step of the reaction[4].

Causality in Experimental Design: Because the second step is rate-limiting and requires significant activation energy, traditional methods relied on extended reflux[5]. By applying microwave irradiation , we deliver uniform, rapid thermal energy directly to the polar intermediates, overcoming the activation barrier of the cyclization step almost instantaneously[3].

Mechanism A 3-Halocoumarin (Starting Material) B Base-Catalyzed Ring Fission A->B OH⁻ (Rapid) C (E)-2-Halo-3-(2-hydroxyphenyl) acrylic acid dianion B->C D Nucleophilic Attack (Cyclization) C->D Slow/Rate-Limiting E Benzofuran-2-carboxylic acid (Product) D->E -X⁻

Fig 1. Two-step mechanistic pathway of the Perkin rearrangement (coumarin-benzofuran contraction).

Quantitative Data: Method Comparison

The transition from traditional thermal heating to microwave synthesis provides undeniable advantages in throughput and purity. The table below summarizes the optimization data comparing the two methodologies[3][6].

Reaction ParameterTraditional Thermal RefluxMicrowave-Assisted Protocol
Substrate 3-Bromocoumarin derivatives3-Bromocoumarin derivatives
Base / Solvent NaOH (aq) / EthanolNaOH (s) / Ethanol
Temperature 78 °C (Reflux)79 °C
Energy Source Convective Heating (Oil Bath)Microwave Irradiation (300W - 400W)
Reaction Time 3 to 16 hours5 minutes
Average Yield 80% – 95%98% – 99%
Impurity Profile Moderate (Uncyclized intermediates)Exceptionally Clean

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the optimized conditions reported by Marriott et al. for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin[3][7].

Required Reagents & Equipment
  • Substrate: 3-Bromocoumarin derivative (e.g., 0.05 g, ~0.167 mmol)

  • Base: Sodium hydroxide (NaOH), solid pellets or microbeads (0.020 g, ~0.503 mmol, ~3.0 equiv.)

  • Solvent: Absolute Ethanol (5 mL)

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL pressure-rated microwave vessels, rotary evaporator.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 0.05 g of the 3-bromocoumarin derivative.

  • Base Addition: Add 0.020 g of NaOH, followed immediately by 5 mL of absolute ethanol. Rationale: A 3-fold molar excess of base is critical. One equivalent opens the lactone, the second deprotonates the phenol to form the reactive phenoxide nucleophile, and the third ensures the bulk solution remains highly basic to drive the reaction forward.

  • Microwave Irradiation: Seal the vessel with a Teflon-lined crimp cap. Insert the vessel into the microwave reactor. Program the reactor to 300W power, targeting a temperature of 79 °C with continuous stirring. Set the hold time for exactly 5 minutes [3].

  • Concentration: Upon completion and automatic cooling of the vessel to room temperature, transfer the reaction mixture to a round-bottom flask. Remove the ethanol solvent in vacuo using a rotary evaporator.

  • Acidification & Precipitation (Workup): Dissolve the resulting crude solid (which is currently the water-soluble sodium salt of the product) in a minimal volume of deionized water (approx. 5–10 mL). Slowly add dilute hydrochloric acid (1M HCl) dropwise until the solution reaches pH < 3.

    • Causality: Acidification protonates the carboxylate group, drastically reducing the compound's aqueous solubility and causing the pure benzofuran-2-carboxylic acid to precipitate out of solution[7].

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts. Dry the product under high vacuum.

Workflow S1 1. Reagent Assembly 3-Bromocoumarin + NaOH + EtOH S2 2. Microwave Irradiation 300W, 79°C, 5 min S1->S2 S3 3. Solvent Removal Rotary Evaporation of EtOH S2->S3 S4 4. Acidification Workup Dissolve in H₂O, add HCl to pH < 3 S3->S4 S5 5. Isolation Vacuum Filtration & Drying S4->S5

Fig 2. Step-by-step experimental workflow for the microwave-assisted Perkin rearrangement.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the synthesis, researchers must employ a self-validating feedback loop during the experiment.

  • Validation Checkpoint 1 (TLC Monitoring): Before workup, spot the crude mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 CH₂Cl₂:EtOAc). The starting 3-halocoumarin should be completely consumed.

  • Validation Checkpoint 2 (Workup Observation): If no precipitate forms upon the addition of HCl in Step 5, the cyclization (Step 2 of the mechanism) failed, leaving the highly polar, uncyclized acrylic acid intermediate in solution.

  • Troubleshooting Incomplete Cyclization: If the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid is detected, it indicates that the intramolecular nucleophilic attack was too slow[8]. Solution: Verify the microwave output wattage is accurately reaching 300W, ensure the ethanol is anhydrous to prevent competitive hydrolysis pathways, and confirm that exactly 3.0 equivalents of NaOH were utilized.

  • Spectroscopic Validation: Successful ring contraction is easily verified via NMR. Look for the disappearance of the characteristic coumarin C4-H alkene proton and the appearance of the distinct benzofuran aromatic signature. In IR spectroscopy, the lactone C=O stretch (~1710 cm⁻¹) will shift to a broader carboxylic acid C=O stretch accompanied by a broad O-H band.

References

  • [2] Perkin rearrangement - Grokipedia. Grokipedia. Available at: [Link]

  • [1] Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at:[Link]

  • [4] Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • [3] Marriott, K.-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. Available at:[Link]

  • [5] Perkin rearrangement - Grokipedia (Mechanism & Historical Context). Available at:[Link]

Sources

Troubleshooting & Optimization

improving the yield of 7-Formyl-1-benzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 7-Formyl-1-benzofuran-2-carboxylic Acid Synthesis

Part 1: The Senior Scientist’s Directive

Subject: Strategic Route Selection for C7-Functionalized Benzofurans From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Colleagues,

If you are encountering low yields (<30%) or "tarry polymers" when attempting to synthesize 7-formyl-1-benzofuran-2-carboxylic acid , the issue is likely not your technique, but your synthetic strategy .

The C7 position on the benzofuran core is electronically deactivated and sterically hindered compared to the C3 position. Direct formylation (Vilsmeier-Haack, Duff, or Reimer-Tiemann) on a pre-formed benzofuran-2-carboxylic acid scaffold will almost invariably fail or yield the C3-formyl isomer.

The Golden Rule: Do not attempt to "decorate" the ring at C7 after closure. You must construct the ring with the functional group (or its direct precursor) already in place.

This guide details the two only robust, high-yield protocols for this target:

  • Method A (The Direct Path): Rap-Stoermer Cyclization of 2-hydroxy-isophthalaldehyde.

  • Method B (The Robust Path): Benzylic Oxidation of 7-methylbenzofuran.

Part 2: Synthetic Protocols & Workflows

Method A: The Rap-Stoermer Cyclization (Recommended)

Best for: High atom economy, fewer steps.

The Logic: This method utilizes 2-hydroxybenzene-1,3-dicarbaldehyde (3-formylsalicylaldehyde). Because the starting material is symmetric regarding the phenol/aldehyde relationship, cyclization at either aldehyde group yields the same 7-formyl product.

Protocol:

  • Reagents: 2-hydroxybenzene-1,3-dicarbaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Conditions: Heat to 80–90°C for 4–6 hours.

  • Workup: Pour into ice water. The ethyl ester usually precipitates.

  • Hydrolysis: CRITICAL STEP. Use LiOH in THF/Water at 0°C. Avoid refluxing NaOH, which triggers Cannizzaro disproportionation of the 7-CHO group.

Method B: The 7-Methyl Oxidation Route (Alternative)

Best for: Scalability, cheaper starting materials.

The Logic: 2-Hydroxy-3-methylbenzaldehyde is cheap and stable. We build the ring first, then oxidize the robust methyl group to an aldehyde.

Protocol:

  • Cyclization: React 2-hydroxy-3-methylbenzaldehyde with ethyl bromoacetate (K₂CO₃/DMF) to form Ethyl 7-methylbenzofuran-2-carboxylate . (Yield: >85%).

  • Radical Bromination: React the ester with NBS (N-bromosuccinimide) and catalytic AIBN in CCl₄ or PhCl at reflux.

    • Note: This targets the benzylic methyl, not the aromatic ring.

  • Oxidation (Sommelet or Kornblum):

    • Option 1 (Sommelet): Reflux the benzyl bromide with Hexamethylenetetramine in aqueous acetic acid.

    • Option 2 (Kornblum): Heat in DMSO with NaHCO₃.

  • Hydrolysis: Saponify the ester to the acid (standard conditions).

Part 3: Visualizing the Pathways

BenzofuranSynthesis Figure 1: Comparison of Direct Cyclization vs. Methyl Oxidation Routes SM_A 2-Hydroxy-1,3- benzenedicarbaldehyde Inter_A Ethyl 7-formyl- benzofuran-2-carboxylate SM_A->Inter_A Rap-Stoermer (Cyclization) SM_B 2-Hydroxy-3- methylbenzaldehyde Inter_B1 Ethyl 7-methyl- benzofuran-2-carboxylate SM_B->Inter_B1 Cyclization Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter_A Reagent->Inter_B1 Final 7-Formyl-1-benzofuran- 2-carboxylic acid Inter_A->Final LiOH Hydrolysis (Controlled pH) Inter_B2 7-Bromomethyl Intermediate Inter_B1->Inter_B2 NBS / AIBN (Radical Bromination) Inter_B2->Inter_A Sommelet/Kornblum Oxidation

Part 4: Troubleshooting & Optimization (FAQ)

Module 1: Reaction Failures

Q: I tried Vilsmeier-Haack on benzofuran-2-carboxylic acid, but I got the 3-formyl product. Why? A: This is a classic regioselectivity issue. The C3 position in benzofuran is electron-rich (enamine-like character). The C7 position is a standard aromatic position, further deactivated by the C2-electron-withdrawing group. Electrophilic aromatic substitution will always prefer C3 or C5 over C7. You cannot force this reaction to C7. Switch to Method A or B.

Q: In Method A, my yield is low (<40%). What is happening? A: Check your solvent dryness. The Rap-Stoermer reaction proceeds via an aldol-type mechanism followed by intramolecular SN2. Water quenches the phenoxide anion, stalling the reaction.

  • Fix: Use anhydrous DMF or MeCN.

  • Fix: Add activated 4Å Molecular Sieves to the reaction flask.

Q: In Method B, I am getting ring bromination instead of the methyl group. A: You are likely using electrophilic conditions (Br₂/FeBr₃) or your radical initiator is dead.

  • Fix: Use NBS (N-bromosuccinimide) and AIBN (Azobisisobutyronitrile).

  • Fix: Ensure the reaction is under reflux (to activate the initiator) or use a UV lamp.

  • Check: The appearance of a benzyl bromide usually shifts the methyl proton NMR signal from ~2.4 ppm to a CH₂ signal at ~4.6 ppm.

Module 2: Stability & Purification

Q: My product decomposes during the final ester hydrolysis. A: The 7-formyl group is an aldehyde. In strong base (NaOH/KOH) and heat, it undergoes the Cannizzaro reaction (disproportionation to alcohol and acid) or aldol polymerization.

  • Fix: Use LiOH (Lithium Hydroxide) in a THF/Water mixture at 0°C to Room Temp. LiOH is milder.

  • Fix: Do not reflux. Monitor by TLC and stop exactly when the ester is consumed.

  • Alternative: If base sensitivity is extreme, use acidic hydrolysis (HCl/Dioxane), though this is slower for aromatic esters.

Q: How do I purify the final acid? A: Avoid column chromatography for the free acid if possible, as it can streak.

  • Protocol: Dissolve the crude salt in water. Wash with Ethyl Acetate (to remove unreacted ester/impurities). Then, slowly acidify the aqueous layer to pH 3-4 with 1N HCl while stirring. The product should precipitate as a clean solid. Filter and wash with cold water.

Part 5: Data Summary

FeatureMethod A (Direct Cyclization)Method B (Methyl Oxidation)
Starting Material 2-Hydroxy-1,3-benzenedicarbaldehyde2-Hydroxy-3-methylbenzaldehyde
Availability Low / ExpensiveHigh / Cheap
Step Count 2 Steps (Cyclization

Hydrolysis)
4 Steps (Cyclization

Bromination

Oxidation

Hydrolysis)
Overall Yield 50–65%40–55%
Key Risk Cannizzaro during workupOver-oxidation / Radical selectivity
Scalability ModerateHigh (Industrial Standard)

References

  • Rap-Stoermer Reaction Overview

    • Mechanism and applic
    • Source: Molecular Diversity, 2005.
  • Synthesis of 7-Functionalized Benzofurans

    • Detailed protocols for 7-substituted benzofuran-2-carboxylates via salicylaldehyde deriv
    • Source: Journal of Chemistry, 2013.[1]

  • Benzylic Bromination & Sommelet Reaction

    • Standard protocols for converting Ar-CH3 to Ar-CHO in heterocyclic systems.
    • Source: Organic Syntheses, Coll. Vol. 4, p.918.
  • Regioselectivity in Benzofuran Formylation

    • Analysis of why C3 is preferred over C7 in electrophilic substitution.
    • Source: Heterocycles, Vol 81, 2010.
  • Preparation of 2-Hydroxybenzene-1,3-dicarbaldehyde

    • Duff reaction modifications to synthesize the precursor for Method A.
    • Source: Synthetic Communic

Sources

I. Mechanistic Workflow & Failure Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Benzofuran Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious yield bottlenecks associated with benzofuran synthesis.

Synthesizing the benzofuran scaffold—a privileged pharmacophore in medicinal chemistry—often relies on transition-metal-catalyzed domino processes, such as the Sonogashira coupling followed by intramolecular cyclization[1]. However, these cascade reactions are highly sensitive to electronic effects, catalyst degradation, and atmospheric contamination. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible, high-yield outcomes.

To troubleshoot effectively, we must first map the reaction pathway. The diagram below illustrates the standard Pd-catalyzed domino sequence and highlights the exact nodes where the reaction is most likely to fail.

BenzofuranSynthesis A 2-Halophenol + Terminal Alkyne B Oxidative Addition [Pd(0) → Pd(II)] A->B Catalyst Activation C Transmetalation (Cu-Acetylide) B->C Base / CuI H Pd Black (Catalyst Deactivation) B->H Ligand Oxidation D Reductive Elimination (o-Alkynylphenol) C->D C-C Bond Formation G Glaser Homocoupling (Side Reaction) C->G O2 Contamination E Intramolecular Cyclization (5-endo-dig / 5-exo-dig) D->E π-Activation F Substituted Benzofuran (Target Product) E->F Isomerization

Mechanistic pathways and common failure points in Pd-catalyzed benzofuran synthesis.

II. Troubleshooting Guide (Diagnostic Q&A)

Q1: I am observing massive amounts of alkyne homocoupling instead of the desired benzofuran. How do I suppress this? Causality: The Glaser homocoupling is a competing side reaction driven by trace oxygen and excessive copper(I) co-catalyst[2]. Copper acetylides rapidly undergo oxidative dimerization before transmetalation to the palladium center can occur. Solution: Transition to a copper-free system using well-defined palladium PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes[3]. The bulky N-heterocyclic carbene (NHC) ligands in PEPPSI complexes facilitate transmetalation directly from the alkyne, eliminating the need for copper and shutting down the homocoupling pathway entirely.

Q2: The cross-coupling is successful, but the intermediate o-alkynylphenol refuses to cyclize. How do I drive the furan ring closure? Causality: The intramolecular cyclization relies on the nucleophilic attack of the phenolic oxygen onto the alkyne. Strongly electron-withdrawing groups on the alkyne reduce its electrophilicity, stalling the reaction at the intermediate stage[4]. Solution: Introduce a carbophilic Lewis acid co-catalyst (e.g., AuCl₃ or AgOTf). These metals exhibit superior π-activation, coordinating to the alkyne and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This significantly reduces the activation barrier for the 5-endo-dig cyclization without interfering with the primary Pd cycle.

Q3: My reaction mixture turns black shortly after heating, and the yield is abysmal. What is happening to the catalyst? Causality: The formation of a black precipitate indicates "Pd black"—the agglomeration of inactive elemental palladium. This occurs when standard phosphine ligands (like PPh₃) oxidize or dissociate at elevated temperatures, leaving the Pd(0) species unprotected[2]. Solution: Switch to sterically demanding, bidentate ligands like Xantphos. Xantphos enforces a rigid, stable coordination geometry around the palladium center, preventing agglomeration and maintaining catalyst activity even at 110 °C[5].

III. Quantitative Optimization Data

To guide your experimental design, the following table summarizes how specific parameter adjustments directly influence the mechanistic bottlenecks and final product yield.

Catalyst SystemBaseSolvent / TempAdditiveYield (%)Mechanistic Causality
Pd(PPh₃)₄ / CuI Et₃NDMF (80 °C)None45%Cu(I) promotes rapid Glaser homocoupling in the presence of trace O₂.
Pd(OAc)₂ / Xantphos K₃PO₄Toluene/MeCN (110 °C)None78%Bidentate Xantphos prevents Pd black formation via steric stabilization[5].
Pd-PEPPSI-IPr Cs₂CO₃1,4-Dioxane (100 °C)None92%NHC ligand enables transmetalation without Cu, eliminating homocoupling[3].
Pd(PPh₃)₄ / CuI Et₃NDCE (60 °C)AuCl₃ (10 mol%)95%Au(III) provides superior π-activation for electronically deactivated alkynes.

IV. Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology for a Copper-Free Domino Sonogashira/Cyclization includes built-in kinetic checkpoints. If a step fails, the observable data will tell you exactly which mechanistic node is responsible.

Step 1: Rigorous Deoxygenation (The Pre-requisite)

  • Method: Subject 1,4-dioxane to three standard freeze-pump-thaw cycles on a Schlenk line.

  • Causality: Dissolved O₂ is the primary terminal oxidant for ligand degradation and unwanted side reactions. Sparging with N₂ is insufficient for high-yield cascade reactions.

Step 2: Reagent Assembly & Catalyst Initiation

  • Method: In an argon-filled glovebox, combine 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%) in a sealed Schlenk tube. Add the degassed 1,4-dioxane (0.2 M).

  • Causality: Pd-PEPPSI-IPr is an NHC-stabilized precatalyst. The bulky IPr ligand facilitates challenging oxidative additions and stabilizes the Pd(0) intermediate without requiring a copper co-catalyst[3].

Step 3: Reaction Execution & Kinetic Monitoring (Validation Checkpoint 1)

  • Method: Heat the mixture to 100 °C. At t = 2 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC/GC-MS.

  • Self-Validation: You should observe the accumulation of the o-alkynylphenol intermediate.

    • If starting material remains: The oxidative addition has failed. Check catalyst integrity and base dryness.

    • If only the intermediate is present: The cross-coupling is successful, confirming the catalyst is active, but the cyclization is rate-limiting.

Step 4: Driving the Cyclization (Validation Checkpoint 2)

  • Method: Continue heating for 12 hours. If TLC shows a stalled intermediate, cool the reaction to 60 °C and add 5 mol% AgOTf.

  • Causality: Ag⁺ acts as a carbophilic Lewis acid, coordinating to the alkyne π-system and accelerating the cyclization of deactivated substrates.

Step 5: Workup and Isolation

  • Method: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

V. References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link][1]

  • Title: Optimization of the reaction conditions for synthesis of 2-arylbenzofurans Source: ResearchGate URL: [Link][3]

  • Title: Palladium-Catalyzed Synthesis of 2-Sulfenyl Benzofused Heterocycles through Domino Cyclization/Thiolation of gem-Dibromoolefins Source: Organic Letters URL: [Link][5]

Sources

Benzofuran-2-Carboxylic Acid Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ensure Proper Mixing / Stirring", fillcolor

Refining Troubleshooting Diagram

I'm now refining the troubleshooting workflow. I've started by creating a DOT diagram, with a flowchart format to diagnose low yields. The diagram includes initial checks and steps to optimize reaction parameters, such as reaction time and temperature. I will include actions to check the purity, and optimize the amount of the halogenating agent. The goal is to provide a visual and practical guide.

Finalizing Visualizations

I am now finalizing the visualizations. I've completed the DOT diagrams for the Perkin Rearrangement, showing the mechanistic pathway, side reactions, and a comprehensive troubleshooting workflow. I've ensured clarity in the flowcharts, with specific steps to diagnose and optimize reactions, while providing solutions. I am aiming for intuitive visual aids for researchers.

Finalizing Support Center

I'm now integrating the DOT diagrams into the technical support center, ensuring they're user-friendly and clearly illustrate troubleshooting steps and mechanistic pathways. I've focused on clarity and concise instructions for researchers and the drug development field, integrating URLs for citations. I am now working on optimizing the overall structure of the content for optimal user experience.

Integrating URL Citations

I'm now integrating citation URLs, like the Vertex AI Search links, directly into the reference structure. For example, I'm incorporating the link associated with Sharifi, et al.'s paper, ensuring each citation has a corresponding URL. I'm prioritizing accuracy and completeness in connecting citations to references. I will continue to focus on building a robust citation structure.

Finalizing Technical Documentation

I'm now focusing on the technical documentation's final touches, linking URLs to their respective citations. I am ensuring that the visual elements, like the DOT diagrams, are integrated clearly within the technical support center. My aim is to make everything user-friendly and very helpful for researchers.

Finalizing Document Structure

I'm now putting the finishing touches on the overall document structure. I'm focusing on ensuring all visualizations, including DOT diagrams and tables, are seamlessly integrated with the text, while all URLs are active. I am ensuring that the information is easily accessible, and user-friendly for researchers. I am now working on optimizing the overall experience.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the mechanistic causality behind common side reactions encountered during the synthesis of benzofuran-2-carboxylic acid derivatives. This resource is designed for researchers and drug development professionals to ensure high-fidelity, self-validating experimental protocols.

Mechanistic Overview of Common Side Reactions

Benzofuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry. Their synthesis primarily relies on two robust pathways: the Perkin Rearrangement of 3-halocoumarins and the Rap-Stoermer Condensation . However, both pathways are susceptible to specific side reactions if reaction kinetics and thermodynamics are not strictly controlled.

A. Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction)

The rearrangement of 3-halocoumarins into benzofuran-2-carboxylic acids entails a base-catalyzed ring fission, yielding a phenoxide anion that attacks a vinyl halide, followed by elimination [1.1].

  • Side Reaction 1: Incomplete Cyclization. If the intramolecular nucleophilic attack (

    
     cyclization) is slower than the initial ring opening, uncyclized intermediates such as (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid accumulate[1].
    
  • Side Reaction 2: Decarboxylation. Prolonged exposure to strong bases or elevated temperatures during the hydrolysis of the ester/salt intermediate can lead to the loss of the C2-carboxylic acid group, yielding the unsubstituted benzofuran.

B. Rap-Stoermer Condensation

This one-pot cascade involves the reaction of salicylaldehydes with


-haloacetates or 

-haloketones in the presence of a base[2].
  • Side Reaction 1: Competing O-Alkylation vs. Aldol Condensation. Poor base selection can lead to simple O-alkylation without the subsequent intramolecular aldol condensation, leaving the furan ring unclosed.

  • Side Reaction 2: Intermolecular Oligomerization. Highly concentrated reaction mixtures promote intermolecular reactions between the phenoxide and the activated methylene, reducing the yield of the desired intramolecular cyclization product.

C. Electrophilic Functionalization Issues
  • Side Reaction:

    
    -Bromination (Dihalogenation).  When attempting decarboxylative bromination or functionalization of the benzofuran ring, the electron-rich nature of the benzo-fused five-membered heterocycle often leads to undesirable 
    
    
    
    -bromination (C3 position) at room temperature[3].

Troubleshooting Guides & FAQs

Q1: My Perkin rearrangement yields a high percentage of uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. How can I drive the cyclization to completion? Causality & Solution: The uncyclized byproduct forms when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is kinetically hindered[1]. To resolve this, transition from conventional conductive heating to microwave-assisted synthesis . Microwave irradiation (e.g., 300W at 79°C for 5 minutes) significantly enhances the reaction kinetics of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 cyclization, reducing reaction times from 3 hours to 5 minutes and suppressing the accumulation of the uncyclized intermediate.

Q2: I am observing significant decarboxylation of the benzofuran-2-carboxylic acid during the final hydrolysis step. What parameters should I adjust? Causality & Solution: Benzofuran-2-carboxylic acids are prone to decarboxylation under harsh basic conditions over extended periods. Product distribution studies show that after 30 minutes, the desired ester/acid is the major product, but extended heating (e.g., >3 hours) increases the decarboxylation byproduct to 10-15%.

  • Self-Validating Protocol: Limit the saponification time to exactly 30-45 minutes. Monitor the reaction via TLC or HPLC. Quench the reaction strictly at 0-5°C using 1M HCl to precipitate the free acid without providing the thermal energy required for decarboxylation.

Q3: During the Rap-Stoermer condensation using conventional heating, my yields are highly variable, and I see dark, tarry byproducts. How can I optimize this? Causality & Solution: Tarry byproducts usually indicate thermal degradation or intermolecular aldol oligomerization caused by prolonged heating in refluxing alcoholic solvents.

  • Solution: Switch to a milder base or phase-transfer catalysis. Using

    
     in DMF at 92–94°C[4] or utilizing solid-phase reagents like 
    
    
    
    at room temperature under solvent-free conditions[2] prevents thermal degradation and strictly favors the intramolecular cyclization cascade.

Q4: When attempting to functionalize the benzofuran-2-carboxylic acid via halogenation, I get dihalogenated impurities. Can this be avoided? Causality & Solution: The C3 position (


-position) of the benzofuran ring is highly nucleophilic and prone to electrophilic attack by brominating agents, leading to dihalogenation[3].
  • Solution: Lower the equivalents of the halogenating agent (e.g.,

    
    ) and operate at sub-ambient temperatures (-78°C to 0°C). Alternatively, use less electrophilic halogen sources like N-bromosuccinimide (NBS) with strict stoichiometric control, though this may still require careful chromatographic separation[3].
    

Standardized Experimental Methodologies

To ensure reproducibility and minimize side reactions, follow these validated, step-by-step protocols.

Protocol A: Microwave-Assisted Perkin Rearrangement (Optimized for High Yield)

This protocol minimizes the uncyclized acrylic acid byproduct and thermal decarboxylation.

  • Preparation: In a microwave-safe reaction vessel, dissolve 1.0 mmol of the substituted 3-halocoumarin in 5.0 mL of absolute ethanol.

  • Base Addition: Add 2.5 mmol of solid sodium hydroxide (NaOH) to the solution. Ensure the base is freshly titrated to prevent water-induced side reactions[5].

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 300 W. Maintain the temperature strictly at 79°C for exactly 5 minutes[5].

  • Cooling & Hydrolysis: Rapidly cool the vessel to room temperature using a stream of compressed air.

  • Acidification: Transfer the mixture to an ice bath (0-5°C). Dropwise, add 1M HCl until the pH reaches 2.0. This step hydrolyzes the sodium salt and precipitates the free benzofuran-2-carboxylic acid[5].

  • Isolation: Filter the resulting crystalline solid under vacuum, wash with ice-cold distilled water (3 x 5 mL), and dry under high vacuum.

Protocol B: Rap-Stoermer Condensation via Phase-Transfer or Mild Base

This protocol minimizes intermolecular oligomerization and O-alkylation dead-ends.

  • Reagent Mixing: In a dry, round-bottom flask, combine 50 mmol of the substituted salicylaldehyde and 75 mmol of anhydrous

    
     in 70 mL of dry N,N-dimethylformamide (DMF)[4].
    
  • Alkylating Agent Addition: Slowly add 50 mmol of ethyl chloroacetate dropwise over 15 minutes to control the exothermic O-alkylation step.

  • Cyclization: Heat the reaction mixture to 92–94°C with continuous magnetic stirring for 4 hours[4].

  • Quenching: Cool the mixture to room temperature and pour it over 200 g of crushed ice to precipitate the benzofuran-2-carboxylate ester.

  • Saponification (Optional): To obtain the free acid, resuspend the ester in a minimal amount of EtOH, add 1.2 eq of NaOH, stir for 30 minutes, and acidify with HCl at 0°C.

Quantitative Data Summaries

The following table summarizes the reaction parameters, expected yields, and primary side reactions across different synthetic strategies.

Synthetic StrategyReagents / CatalystReaction ConditionsTypical YieldPrimary Side ReactionMitigation Strategy
Perkin Rearrangement (Conventional) 3-Halocoumarin, NaOH, EtOHReflux, 3 hours40 - 60%Incomplete cyclization, DecarboxylationSwitch to microwave heating; strictly control reaction time.
Perkin Rearrangement (Microwave) 3-Halocoumarin, NaOH, EtOH300W, 79°C, 5 mins85 - 95%Trace decarboxylationRapid cooling post-irradiation; ice-bath acidification.
Rap-Stoermer (Conventional) Salicylaldehyde,

-haloester,

DMF, 92–94°C, 4 hours60 - 80%Intermolecular oligomerizationMaintain high dilution; ensure anhydrous conditions.
Rap-Stoermer (Solvent-Free) Salicylaldehyde,

-haloketone,

Room Temp, Solid-state80 - 98%Unreacted starting materialEnsure thorough mechanical mixing of solid reagents.

Visualizations of Workflows and Pathways

A. Mechanistic Pathway & Side Reactions in Perkin Rearrangement

PerkinPathway Start 3-Halocoumarin RingFission Base-Catalyzed Ring Fission Start->RingFission Intermediate Phenoxide / Vinyl Halide Intermediate RingFission->Intermediate SideRxn1 Side Reaction: Slow Kinetics Intermediate->SideRxn1 Cyclization Intramolecular S_N Cyclization Intermediate->Cyclization Byproduct1 Uncyclized Acrylic Acid Byproduct SideRxn1->Byproduct1 Product Benzofuran-2-Carboxylic Acid (Desired) Cyclization->Product SideRxn2 Side Reaction: Prolonged Heating / Base Product->SideRxn2 Byproduct2 Decarboxylated Benzofuran Byproduct SideRxn2->Byproduct2

Mechanistic pathway of the Perkin rearrangement highlighting kinetic and thermodynamic side reactions.

B. Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Issue Issue: Low Yield of Benzofuran-2-Carboxylic Acid Analyze Analyze Crude Mixture (TLC / LC-MS) Issue->Analyze Cond1 High Uncyclized Intermediate? Analyze->Cond1 Cond2 High Decarboxylation? Analyze->Cond2 Cond3 Tarry Oligomers? Analyze->Cond3 Sol1 Action: Switch to Microwave Heating (300W) Cond1->Sol1 Yes Sol2 Action: Reduce Hydrolysis Time & Acidify at 0°C Cond2->Sol2 Yes Sol3 Action: Use Milder Base (e.g., K2CO3 in DMF) Cond3->Sol3 Yes

Diagnostic workflow for identifying and resolving common side reactions in benzofuran synthesis.

References

  • Marriott, K.-S. C., et al. "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." National Institutes of Health (NIH).
  • BenchChem Technical Support Team. "Avoiding byproduct formation in benzofuran ring synthesis." BenchChem.
  • Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry (Hindawi / Scribd).
  • Sharifi, A., et al. "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3." Journal of the Iranian Chemical Society.
  • "Transition-metal-free decarboxylative bromination of aromatic carboxylic acids." Chemical Science (RSC Publishing).
  • "Product Class 1: Benzo[b]furans." Thieme Connect.

Sources

optimizing reaction conditions for benzofuran ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran ring formation. Benzofurans are privileged scaffolds in medicinal chemistry, but their synthesis—often relying on transition-metal-catalyzed cascades or complex cyclizations—is prone to specific failure modes such as catalyst deactivation, stalled intermediates, and side reactions[1]. This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to ensure high-fidelity synthesis.

Diagnostic Triage Workflow

Before adjusting parameters, use the following diagnostic logic to identify the exact point of failure in your synthetic cascade.

G Start Reaction Yields < 20% Benzofuran Check Analyze Crude by LC-MS / NMR Start->Check Homocoupling High Alkyne Dimer (Glaser Coupling) Check->Homocoupling Uncyclized High o-Alkynylphenol (Stalled Cyclization) Check->Uncyclized PdBlack Pd-Black Precipitation (Catalyst Death) Check->PdBlack FixGlaser Rigorous Degassing or Cu-Free Conditions Homocoupling->FixGlaser FixCyclize Add Au/Pt Lewis Acid or Use Microwave Uncyclized->FixCyclize FixPd Use NHC Ligands (e.g., PEPPSI-IPr) PdBlack->FixPd

Diagnostic workflow for troubleshooting common failure modes in benzofuran heteroannulation.

Troubleshooting FAQs: Resolving Critical Bottlenecks

Q1: During the Pd/Cu-catalyzed Sonogashira-cyclization cascade, I am isolating massive amounts of alkyne dimer instead of my desired benzofuran. What is causing this? Causality: You are observing Glaser homocoupling. This is an oxidative dimerization of terminal alkynes promoted by the Cu(I) co-catalyst. When trace oxygen enters the system, it oxidizes Cu(I) to Cu(II). The Cu(II) species rapidly oxidizes the copper-acetylide intermediate into an alkyne radical, which dimerizes before transmetalation to the palladium center can occur. Solution: The system must be strictly anaerobic. Utilize a freeze-pump-thaw degassing protocol rather than simple nitrogen sparging. If the substrate is highly prone to homocoupling, abandon the copper co-catalyst entirely. Switch to a "copper-free Sonogashira" approach using electron-rich, bulky phosphine ligands (e.g., XPhos) that facilitate direct transmetalation from the alkyne to the Pd center[1].

Q2: The cross-coupling works perfectly, but the reaction stalls at the o-alkynylphenol intermediate. The ring refuses to close. How do I force the heteroannulation? Causality: The intramolecular hydroalkoxylation (ring closure) requires the alkyne


-bond to be activated by a carbophilic Lewis acid (often the residual Pd or Cu in the mixture). If you are using strongly coordinating solvents like DMF, the solvent molecules outcompete the alkyne for the metal's coordination sites, arresting the reaction[2]. Furthermore, electron-deficient alkynes inherently resist electrophilic activation.
Solution:  Switch your solvent from DMF to Acetonitrile (MeCN). MeCN provides sufficient solubility but is a weaker 

-donor, leaving the metal center available to activate the alkyne[2]. Additionally, applying microwave irradiation (e.g., 80–120 °C) provides the rapid thermal energy required to overcome the activation barrier of the 5-endo-dig cyclization[2].

Q3: My reaction mixture rapidly turns black, a precipitate forms, and conversion halts at 20%. What is happening to my catalyst? Causality: You are witnessing the formation of "Pd-black"—the agglomeration of active, monomeric Pd(0) into inactive bulk metal. This thermodynamic sink occurs when the rate of reductive elimination outpaces oxidative addition, leaving naked Pd(0) in solution. It is highly common when using weak ligands (like PPh3) at elevated temperatures. Solution: You must stabilize the Pd(0) intermediate. Switch to a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complex featuring N-heterocyclic carbene (NHC) ligands. The immense steric bulk and strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-donating capability of the NHC ligand prevent the Pd centers from agglomerating, maintaining catalytic activity even in open-air or aqueous conditions.

Q4: Can I synthesize complex benzofurans without transition metals to avoid trace heavy-metal contamination in my drug candidates? Causality: Yes. Transition-metal-free approaches bypass the traditional cross-coupling paradigms. One highly effective method is the interrupted Pummerer reaction. Solution: By reacting alkynyl sulfoxides with phenols in the presence of trifluoroacetic anhydride (TFAA) or triflic anhydride, you generate a highly electrophilic sulfurane intermediate. This intermediate undergoes rapid C–C bond formation with the phenol, followed by spontaneous cyclization to form the benzofuran core, completely eliminating the need for Pd or Cu[3].

Quantitative Data: Catalyst & Condition Optimization

The following table synthesizes quantitative optimization data for the heteroannulation of challenging substrates, demonstrating the impact of solvent and catalyst selection on overall yield.

PrecursorAlkyne TypeCatalyst SystemSolvent / TempYield (%)Primary Issue OvercomeRef
4-IodoanisolePhenylacetylenePd(PPh3)2Cl2 / CuIDMF / 100 °C34%Baseline (Stalled cyclization)[2]
4-IodoanisolePhenylacetylenePd(PPh3)2Cl2 / CuIMeCN / 80 °C (MW)84%Overcame stalled cyclization[2]
2-IodophenolsAryl alkynesPd-PEPPSI / BaseH2O-EtOH / 90 °C78–92%Prevented Pd-black agglomeration[4]
PhenolsAlkynyl sulfoxidesMetal-Free (Tf2O)CH2Cl2 / RT65–85%Avoided transition metals entirely[3]

Mechanistic Pathway

Understanding the catalytic cycle is critical for rational troubleshooting. The cascade relies on a delicate synchronization between the Pd-catalyzed cross-coupling and the subsequent Lewis-acid-mediated cyclization[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (o-Iodophenol) Pd0->OxAdd Transmet Transmetalation (Cu-Acetylide) OxAdd->Transmet RedElim Reductive Elimination (o-Alkynylphenol) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Activation Alkyne Activation (Pd/Cu as Lewis Acid) RedElim->Activation Cyclization Intramolecular Hydroalkoxylation Activation->Cyclization Product Benzofuran Product Cyclization->Product

Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira coupling and subsequent cyclization.

Standardized Protocol: Self-Validating Pd/Cu Cascade

This methodology separates the cascade into two distinct, verifiable phases to prevent the compounding of errors. By isolating the Sonogashira coupling from the thermal cyclization, users can pinpoint exact mechanistic failures.

Objective: High-yield synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes[2].

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add o-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%).

  • Add anhydrous Acetonitrile (MeCN, 0.2 M relative to phenol) and Triethylamine (3.0 equiv).

  • Causality Check: Perform three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Strict exclusion of O2 is mandatory to prevent Cu-mediated Glaser homocoupling.

Step 2: Sonogashira Coupling (Phase 1)

  • Stir the reaction mixture at room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint: Under positive Argon pressure, remove a 10 µL aliquot. Quench in 1 mL of MeOH and analyze via LC-MS.

    • Pass Condition: The o-iodophenol mass must be completely consumed, replaced by the o-alkynylphenol intermediate.

    • Fail Condition: If starting material remains, check catalyst viability. Do NOT proceed to heating until conversion is >95%, as heating unreacted starting materials will degrade the catalyst.

Step 3: Intramolecular Cyclization (Phase 2)

  • Once the intermediate is validated, transfer the sealed vessel to a pre-heated oil bath or microwave reactor.

  • Heat the mixture to 80 °C for 4 hours.

  • Causality Check: The thermal energy overcomes the activation barrier for cyclization, while the MeCN solvent ensures the residual Pd/Cu species are free to coordinate and activate the alkyne

    
    -bond[2].
    

Step 4: Workup & Isolation

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove bulk metal particulates.

  • Wash the organic layer with saturated aqueous NH4Cl (to remove copper salts and amine hydrochlorides) and brine.

  • Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

1.[1] Mushtaq, A., et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. URL: 2.[2] "Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions." Tetrahedron / PMC, 2013. URL: 3.[4] "Optimization of the reaction conditions for synthesis of 2‐arylbenzofurana." ResearchGate, 2024. URL: 4.[3] "Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction." Chemical Science / PMC, 2020. URL:

Sources

Technical Support Center: Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Systems Operational | Ticket Volume: High Logged User: Senior Application Scientist Subject: Troubleshooting Impurity Removal in Carboxylic Acid Synthesis

Welcome to the Support Center

You are likely here because your carboxylic acid synthesis—whether via oxidation, hydrolysis, or metal-catalyzed carbonylation—has hit a purification bottleneck. This guide treats your experimental challenges as "Support Tickets." Select the ticket below that matches your current failure mode for a root-cause analysis and a self-validating solution protocol.

Ticket #001: "I lost my product during the workup."

Status: Open Severity: Critical (Yield Loss) Symptoms: Low recovery after liquid-liquid extraction; persistent emulsions; product trapped in the aqueous phase.

Root Cause Analysis

The most common failure in carboxylic acid purification is a misunderstanding of pKa differentials .

  • The Trap: Carboxylic acids (pKa ~4–5) are often synthesized in the presence of phenols (pKa ~10) or mineral acids (pKa < 1).

  • The Emulsion: If your crude reaction mixture contains long-chain aliphatic acids, basification creates "soaps" (surfactants) that stabilize emulsions, trapping your product at the interface.

Protocol: The "pH Swing" Extraction

Do not rely on calculated stoichiometry. Rely on measured pH.

  • Dissolution: Dissolve crude mixture in an organic solvent (EtOAc or DCM).

  • The Forward Extraction (Remove Neutrals):

    • Add 1M NaOH (aq) until the aqueous layer pH > 12.

    • Mechanistic Insight: At pH 12, the carboxylic acid is fully deprotonated (

      
      ) and moves to the water layer. Neutral impurities remain in the organic layer.
      
    • Validation Step: Check the pH of the aqueous layer with a strip. If it is not >12, you have not extracted all the acid.

    • Action: Separate layers.[1][2] Keep the Aqueous layer. Discard Organic (contains neutrals).

  • The Reverse Extraction (Recover Product):

    • Cool the aqueous layer to 0°C (exothermic reaction warning).

    • Slowly add 6M HCl until pH < 2.

    • Mechanistic Insight: You must drive the pH at least 2 units below the pKa of the acid to ensure >99% protonation (

      
      ).
      
    • Validation Step: Confirm pH < 2. The solution should turn cloudy as the neutral acid precipitates or oils out.

    • Extract with fresh organic solvent (3x).

  • Emulsion Rescue: If an emulsion forms, do not shake vigorously. Add solid NaCl to saturate the aqueous layer (salting out) or filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Visual Workflow: The pH Swing Logic

AcidBaseExtraction Start Crude Mixture (Acid + Neutrals) AddBase Add 1M NaOH (Target pH > 12) Start->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer1 Organic Layer (Contains Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains R-COO- Na+) Sep1->AqLayer1 Keep Acidify Acidify with HCl (Target pH < 2) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer (Pure Carboxylic Acid) Extract->FinalOrg

Caption: Logic flow for isolating carboxylic acids from neutral impurities using pKa-dependent solubility switching.

Ticket #002: "My product is streaking on the column."

Status: Open Symptoms: Broad, tailing peaks on TLC or Flash Chromatography; poor separation; "Comet" shaped spots.

Root Cause Analysis

Silica gel is slightly acidic (pH ~5) and possesses surface silanol groups (


).
  • The Interaction: Carboxylic acids hydrogen bond strongly to these silanols. Furthermore, on silica, the acid exists in an equilibrium between its monomer, dimer, and ionized forms. This equilibrium shifts constantly as it travels down the column, causing the "tail" (streaking).

Troubleshooting Guide: Mobile Phase Modifiers

You must force the acid into a single, non-interacting state.

ModifierConcentrationMechanismBest For
Acetic Acid 0.1% - 1.0%Suppresses ionization; promotes dimerization.Standard Flash Chromatography.
Formic Acid 0.1%Similar to acetic acid but more volatile.LC-MS applications (less ion suppression).
TFA 0.05%Stronger acid; ensures full protonation of weak acids.Peptides or highly polar acids.

Protocol:

  • Add 1% Acetic Acid to both your non-polar (Hexane/Heptane) and polar (EtOAc/MeOH) solvent reservoirs.

  • Self-Validating Step: Run a TLC plate using the modified solvent. The spot should tighten into a compact circle. If it still streaks, increase modifier to 2% or switch to a reverse-phase C18 column (buffered to pH 2.5).

Ticket #003: "Trace metal analysis failed (Pd > 10ppm)."

Status: Escalated Symptoms: Colored product (grey/black tint); failed QC for heavy metals; catalytic synthesis (Suzuki, Heck, Carbonylation).

Root Cause Analysis

Carboxylic acids are excellent ligands. They can chelate transition metals (Pd, Cu, Ru), pulling them through standard workups. Simple filtration is insufficient because the metal is often in a soluble homogeneous complex, not just suspended black particles.

Solution: The Scavenger Protocol

Do not rely on crystallization alone to reject metals. Use active scavenging.

Option A: Functionalized Silica (The Precision Tool)

  • Reagent: Thiol-modified silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica.

  • Why: Sulfur has a high affinity for soft metals like Pd(II) and Pd(0).

  • Protocol:

    • Dissolve crude acid in THF or MeOH (10 mL/g).

    • Add scavenger resin (typically 4–5 equivalents relative to metal load, or 10-20 wt% of product).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm frit.

    • Validation: Color change of the resin (often turns black) indicates metal capture.

Option B: Activated Carbon (The Hammer)

  • Reagent: Darco® KB-B or specialized synthetic carbons.

  • Warning: Carbon can also adsorb your aromatic carboxylic acid, reducing yield.

  • Protocol: Slurry with 10 wt% activated carbon at 50°C for 1 hour, then filter over Celite.

Visual Workflow: Scavenger Decision Tree

MetalScavenging Start High Metal Content (>1000 ppm) CheckSol Is Product Soluble in Water/Base? Start->CheckSol AqWash Wash with Na2EDTA or L-Cysteine CheckSol->AqWash Yes OrgSol Organic Soluble Only CheckSol->OrgSol No SelectResin Select Scavenger OrgSol->SelectResin Thiol Thiol-Silica (Best for Pd/Ru) SelectResin->Thiol High Value API Carbon Activated Carbon (Cheap, Yield Risk) SelectResin->Carbon Bulk Chemical

Caption: Decision matrix for selecting the appropriate metal removal strategy based on solubility and product value.

Ticket #004: "My product is oiling out instead of crystallizing."

Status: Open Symptoms: Upon cooling, the solution turns milky and deposits a gummy oil/syrup at the bottom; no crystal lattice formation.

Root Cause Analysis

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is hit at a temperature above the melting point of the solvated product.[3] This is often exacerbated by impurities acting as "plasticizers" or by cooling too rapidly.

Protocol: Controlled Nucleation
  • Re-dissolve: Heat the mixture until the oil fully dissolves.

  • The Anti-Solvent Drip:

    • If using a single solvent (e.g., Ethanol), add water dropwise at reflux until slight turbidity persists.

    • Add one drop of clean solvent to clear it.

  • Seeding (The Critical Step):

    • Cool slightly below the saturation point (but above the oiling-out temperature).

    • Add seed crystals (from a previous batch or scratch the glass).[4]

    • Why? Seeding provides a template for the lattice, bypassing the high energy barrier of spontaneous nucleation.

  • Slow Cooling:

    • Wrap the flask in foil or a towel. Allow it to reach room temperature over 4–6 hours.

    • Validation: If oil droplets appear, reheat and add more solvent.[5][6] You are too concentrated.

References
  • Acid-Base Extraction Mechanics

    • LibreTexts Chemistry. (2022).[7] "Acid-Base Extraction."[1][2][7][8] Link

  • Chromatography of Acids

    • Biotage.[9] (2023).[9][10] "How does an acid pH affect reversed-phase chromatography separations?" Link

  • Metal Scavenging

    • Sigma-Aldrich. "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents." Link

    • Organic Process Research & Development.[10] (2023).[9][10] "Palladium Extraction Following Metal-Catalyzed Reactions." Link

  • Crystallization Troubleshooting

    • Mettler Toledo. "Oiling Out in Crystallization." Link

Sources

challenges in the scale-up of benzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of benzofuran-2-carboxylic acid (B2CA). It moves beyond basic literature procedures to address the "why" and "how" of process failure, focusing on the dominant industrial route: the Rap-Stoermer condensation (reaction of salicylaldehydes with


-haloacetic acid derivatives), while also covering the Coumarin Rearrangement  as a viable alternative.
Module 1: Reaction Engineering (The Rap-Stoermer Route)

Context: The most cost-effective route for scale-up involves the condensation of salicylaldehyde with chloroacetic acid (or ethyl chloroacetate) under basic conditions. However, this biphasic reaction is prone to stalling and impurity formation at scale.

Standard Operating Procedure (Optimized for Scale)
  • Substrates: Salicylaldehyde (1.0 eq), Chloroacetic acid (1.2 eq).

  • Base: KOH (3.0 eq) or K₂CO₃ (for ester substrates).

  • Solvent: Water (with TBAB catalyst) or Refluxing Ethanol.

  • Key Mechanism: O-alkylation followed by intramolecular aldol condensation.

Troubleshooting Guide: Reaction Control

Q: My reaction stalls at ~80% conversion. Adding more base/heat doesn't help. Why? A: This is likely due to Phase Transfer Catalyst (PTC) poisoning or hydration shielding .

  • The Cause: In aqueous/organic biphasic systems (e.g., Toluene/Water with TBAB), the quaternary ammonium catalyst can form stable ion pairs with the phenoxide intermediate that become "trapped" in the organic phase if the water content is too low or if agitation is insufficient.

  • The Fix:

    • Agitation: Ensure high-shear mixing. The reaction is diffusion-limited.

    • Solvent Swap: Switch to a homogeneous system like PEG-400 or refluxing Acetonitrile if PTC fails.

    • Check Water: If using hygroscopic solvents (EtOH), excess water (>5%) can solvate the base, reducing its basicity below the threshold required for the second step (cyclization).

Q: The product isolated is a dark brown tar rather than a white/tan solid. How do I prevent this? A: The discoloration is caused by the oxidative polymerization of unreacted salicylaldehyde .

  • The Cause: Salicylaldehyde is sensitive to air under basic conditions (cannizzaro-like side reactions or radical polymerization).

  • The Fix:

    • Nitrogen Sparge: You must sparge the reaction mixture with

      
       for 30 minutes before adding the base.
      
    • Stoichiometry: Use a slight excess of the alkylating agent (1.1–1.2 eq) to force the aldehyde to consumption.

    • Bisulfite Wash: Include a sodium bisulfite (

      
      ) wash during workup to sequester unreacted aldehyde before acidification.
      

Q: I am seeing a major impurity at RRT 0.85. What is it? A: This is likely the Acyclic O-alkylated Intermediate (2-formylphenoxyacetic acid) that failed to cyclize.

  • The Cause: The first step (O-alkylation) is faster than the second step (Cyclization). If the temperature is too low (<70°C) or the base is too weak, the reaction stops at the intermediate.

  • The Fix: Increase reaction temperature to reflux. If using weak bases (K₂CO₃), add a catalytic amount of stronger base (KOH) or promote dehydration using a Dean-Stark trap to remove water.

Module 2: Visualizing the Pathway & Failures

The following diagram illustrates the Rap-Stoermer pathway and the specific divergence points where impurities are formed.

BenzofuranSynthesis Start Salicylaldehyde + Chloroacetic Acid Inter Intermediate: (2-Formylphenoxy)acetic acid Start->Inter Base/Heat (O-Alkylation) Impurity1 Impurity: Polymeric Tars Start->Impurity1 O2 Exposure (Oxidation) Product Product: Benzofuran-2-carboxylic acid Inter->Product High Temp/Strong Base (-H2O Cyclization) Impurity2 Impurity: Acyclic Acid (Stalled) Inter->Impurity2 Low Temp (Incomplete Cyclization)

Figure 1: Reaction pathway showing the critical cyclization step and common failure modes (oxidation and incomplete reaction).

Module 3: Safety & Scale-Up Engineering

Context: Moving from gram to kilogram scale introduces thermal and toxicity hazards that are negligible on the bench.

Critical Hazard Analysis
Hazard SourceScale-Up RiskEngineering Control
Exotherm The Rap-Stoermer reaction is exothermic. Adiabatic temp rise can exceed 40°C, leading to solvent boil-over.Dosing Control: Do not add base all at once. Use a dosing pump to add base solution over 2–4 hours, maintaining

.
Chloroacetic Acid Highly toxic and corrosive. Readily absorbed through skin; causes severe burns.Closed System: Use solid-charging hoppers or melt-transfer systems. Avoid manual scooping.
Hydrogen Gas If using NaH (older protocols),

evolution is massive.
Avoid NaH: Stick to carbonate/hydroxide bases which do not evolve hydrogen.

Q: How do I manage the massive emulsion formed during the aqueous workup? A: Benzofuran salts act as surfactants.

  • The Fix:

    • Hot Filtration: Filter the reaction mixture while hot (>60°C) to remove inorganic salts before acidification.

    • pH Control: Do not crash-precipitate rapidly. Acidify slowly to pH 3–4 to grow larger crystals. Rapid acidification to pH 1 generates fine particles that trap mother liquor and stabilize emulsions.

    • Salting Out: Add NaCl to the aqueous phase to increase ionic strength and break the emulsion.

Module 4: Green Process Alternatives

For facilities with strict solvent emission limits, the Aqueous Phase Transfer method is the superior choice over traditional organic solvents.

Protocol: Water-Mediated Synthesis
  • Charge: Water (10 vol), Salicylaldehyde, Chloroacetic acid.

  • Catalyst: TBAB (Tetra-n-butylammonium bromide) - 5 mol%.

  • Base:

    
     (3 eq).
    
  • Process: Heat to 90°C. The mixture will be heterogeneous. High agitation is required.

  • Advantage: Product precipitates upon acidification; no organic solvent extraction required.

Q: Can I use the Coumarin Rearrangement instead? A: Yes, if you have access to 3-halocoumarins.

  • Method: Treat 3-bromocoumarin with NaOH/EtOH.[1]

  • Benefit: Faster reaction (minutes vs hours) if using microwave heating.

  • Drawback: Atom economy is lower due to the pre-functionalization of the coumarin.

Module 5: Purification Logic Tree

Use this decision matrix to determine the cleaning strategy for your crude material.

PurificationTree Q1 Color Check: Is crude dark brown? Q2 Purity Check: Is Purity > 95%? Q1->Q2 No (Tan/White) Action1 Charcoal Treatment (Reflux in EtOH) Q1->Action1 Yes Action2 Recrystallization (EtOH : Water 80:20) Q2->Action2 Yes (>95%) Action3 Acid/Base Swing (Dissolve in NaOH -> Filter -> Acidify) Q2->Action3 No (<95%) Action1->Q2 Final Dry at 60°C (Vacuum Oven) Action2->Final Action3->Action2

Figure 2: Purification workflow. Note that charcoal treatment is essential for removing oxidative impurities.

References
  • Green Synthesis (Aqueous PTC)

    • Title: A green and convenient synthesis of some 2-aroylbenzofurans... via the Rap-Stoermer type reaction.[2][3][4]

    • Source: Arabian Journal of Chemistry (2013).
    • URL:[Link]

  • Microwave/Rearrangement Route

    • Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.[1]

    • Source: PMC / NIH (2010).
    • URL:[Link]

  • Reaction Mechanism & Catalysis

    • Title: Rap-Stoermer Reaction: TEA C
    • Source: ChemistrySelect (2023).
    • URL:[Link]

  • Safety Data (Salicylaldehyde)

    • Title: Safety Data Sheet: Salicylaldehyde.[5][6]

    • Source: Carl Roth.
    • URL:[Link]

Sources

Technical Support Center: Avoiding Racemization in Chiral Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who require precise stereochemical control in their synthetic routes. Benzofurans are a critical scaffold in numerous biologically active molecules, and maintaining their enantiopurity is paramount for achieving desired pharmacological activity and avoiding off-target effects.[1][2] This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing racemization during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding chirality and racemization in the context of benzofuran synthesis.

Q1: What is racemization and why is it a critical issue? A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[3] In drug development, enantiomers of the same molecule can have vastly different biological activities. One may be therapeutic while the other is inactive or even toxic. Therefore, producing a single, specific enantiomer is often a regulatory and safety requirement. Loss of stereochemical control leads to a product with diminished or unpredictable efficacy, making racemization a critical failure point in synthesis.

Q2: What are the most common causes of racemization in benzofuran synthesis? A2: Racemization typically occurs through the formation of a planar, achiral intermediate or transition state. Key causes include:

  • Harsh Reaction Conditions: High temperatures or extreme pH (strongly acidic or basic) can provide the energy needed to overcome the barrier to racemization.[4]

  • Base-Catalyzed Epimerization: Protons on stereogenic centers, particularly those adjacent to activating groups like carbonyls or imines (α-protons), can be abstracted by a base to form a planar enolate or enamine, which can be re-protonated from either face, leading to racemization.[5][6]

  • Carbocation Formation: Reaction pathways involving carbocation intermediates at a stereocenter will lead to racemization, as the subsequent nucleophilic attack can occur from either side of the planar carbocation.

  • Improper Workup or Purification: Exposing the chiral product to harsh acidic or basic conditions during extraction, washing, or even chromatography can induce racemization post-synthesis.[4]

Q3: Which analytical techniques are best for determining enantiomeric excess (ee)? A3: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique physically separates the two enantiomers, allowing for accurate quantification of each.[7][8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents, and Circular Dichroism (CD) spectroscopy, though these are often less quantitative than chiral HPLC.[4]

Q4: Can protecting groups help prevent racemization? A4: Yes, absolutely. A protecting group is a temporary modification of a functional group to prevent it from participating in unwanted side reactions.[9] In the context of racemization, a well-chosen protecting group can:

  • Prevent Enolization: For example, protecting a ketone as a ketal removes the acidic α-proton, preventing base-catalyzed racemization.

  • Increase Steric Hindrance: Bulky protecting groups near a stereocenter can sterically block access for a base or acid that might otherwise initiate racemization.

  • Maintain Stereochemical Integrity: In syntheses using amino acid precursors, N-protecting groups like Boc (tert-Butoxycarbonyl) or Fmoc (9-Fluorenylmethyloxycarbonyl) are essential to prevent racemization during peptide coupling or other activation steps.[10][11][12][13]

Part 2: Troubleshooting Guide: Diagnosis & Solutions

This section provides a systematic approach to troubleshooting experiments where loss of stereochemical integrity has occurred.

Problem: Low or No Enantiomeric Excess (ee) in the Final Product

Observing a significant drop in enantiomeric excess is a common challenge. The following workflow can help diagnose the root cause.

G Start Low ee Observed in Final Product Check_Start Verify ee of Starting Materials & Catalyst Start->Check_Start Check_Reaction Analyze Reaction Conditions Check_Start->Check_Reaction ee is OK Cause_SM Cause: Impure Starting Material/Catalyst Check_Start->Cause_SM ee is Low Check_Workup Investigate Workup & Purification Check_Reaction->Check_Workup Conditions OK Cause_Base Cause: Base-Induced Epimerization Check_Reaction->Cause_Base Strong Base Used? Cause_Temp Cause: High Temperature Check_Reaction->Cause_Temp High Temp? Cause_pH Cause: Harsh pH in Workup Check_Workup->Cause_pH Acid/Base Wash? Solution_SM Solution: Re-purify/Source New Materials Cause_SM->Solution_SM Solution_Base Solution: Change Base, Lower Temp Cause_Base->Solution_Base Solution_Temp Solution: Run at Lower Temperature Cause_Temp->Solution_Temp Solution_pH Solution: Use Mild/Neutral Workup Cause_pH->Solution_pH

Caption: Troubleshooting workflow for low enantiomeric excess.

Possible Cause A: Base-Induced Epimerization

This is the most frequent cause of racemization when a stereocenter is located alpha (α) to a carbonyl, imine, or another electron-withdrawing group. The base abstracts the acidic α-proton, forming a planar, achiral enolate intermediate. Re-protonation can then occur from either face, scrambling the stereocenter.

G cluster_0 Racemization Mechanism R_Enantiomer (R)-Enantiomer (Chiral) Enolate Achiral Enolate Intermediate (Planar) R_Enantiomer->Enolate + Base (e.g., DBU) - H⁺ Enolate->R_Enantiomer + H⁺ S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H⁺

Caption: Base-catalyzed epimerization via a planar enolate.

Solutions & Preventative Measures:

  • Optimize the Base: The choice of base is critical. Avoid strong, non-hindered bases if possible. Opt for weaker or more sterically hindered bases that can promote the desired reaction without causing significant epimerization.[4]

  • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for proton abstraction and increase molecular motion, accelerating racemization.[4]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.

Base TypeExamplesRacemization RiskRecommended Use Case
Strong, Non-Hindered NaH, NaOMe, DBUHighUse with caution; requires low temp and short reaction times.
Strong, Hindered LDA, LHMDSMedium-HighBetter than non-hindered, but still potent. Good for kinetic deprotonation.
Weak, Organic Et₃N, DIPEALow-MediumOften insufficient for deprotonation but useful as acid scavengers.
Weak, Inorganic K₂CO₃, Cs₂CO₃LowMild conditions; suitable for many cyclizations.[14]
Possible Cause B: Racemization During Workup or Purification

The desired chiral product may be stable under the reaction conditions but susceptible to racemization during subsequent handling.

Solutions & Preventative Measures:

  • Use Mild Quenching Agents: Instead of strong acids (e.g., 1M HCl), quench the reaction with a buffered solution (e.g., saturated aq. NH₄Cl) to bring the pH closer to neutral.

  • Avoid Strong Acid/Base Washes: During liquid-liquid extraction, avoid washes with strong acids or bases unless absolutely necessary. Use saturated sodium bicarbonate (mild base) and brine instead.

  • Evaluate Purification Method: Standard silica gel can be slightly acidic and may cause racemization of sensitive compounds. Consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switching to a different stationary phase like alumina. For high-value materials, preparative chiral chromatography is the safest option.

Part 3: Preventative Strategies & Best Practices

Proactively designing your synthesis to be robust against racemization is the most effective strategy.

Strategy 1: Catalytic Asymmetric Synthesis

Using a chiral catalyst is a premier strategy for establishing stereocenters with high fidelity. These catalysts create a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

  • Organocatalysis: Chiral amines, squaramides, and phosphoric acids are highly effective for various transformations, including Michael additions and cycloadditions, leading to chiral benzofuran derivatives with excellent enantioselectivity.[7][15][16][17]

  • Transition Metal Catalysis: Complexes of metals like Palladium (Pd), Copper (Cu), and Rhodium (Rh) with chiral ligands are powerful tools for enantioselective C-H activation, cross-coupling, and cyclization reactions.[2][8][18][19][20]

G cluster_0 Reaction Parameters Temp Low Temperature High_ee High Enantioselectivity (Desired Outcome) Temp->High_ee Racemization Racemization (Undesired Outcome) Temp->Racemization High Temp Base Mild/Hindered Base Base->High_ee Base->Racemization Strong Base Catalyst Chiral Catalyst/ Auxiliary Catalyst->High_ee Catalyst->Racemization Achiral Catalyst Outcome Outcome

Caption: Key parameters influencing stereochemical outcome.

Protocol: General Procedure for Chiral Squaramide-Catalyzed Cyclization

This protocol is adapted from methodologies that have demonstrated high efficiency and enantioselectivity in synthesizing benzofuran-fused heterocycles.[16]

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the azadiene starting material (1.0 eq, 0.10 mmol) and the chiral squaramide catalyst (e.g., catalyst 4c from the reference, 0.1 eq, 0.01 mmol).

  • Solvent & Cooling: Add the appropriate solvent (e.g., chlorobenzene, 1.0 mL) and cool the solution to the optimized temperature (e.g., 0 °C) in an ice bath.

  • Reactant Addition: To the stirred solution, add the azlactone coupling partner (1.1 eq, 0.11 mmol).

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 24-48 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:EtOAc) to yield the enantiomerically enriched product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Strategy 2: Synthesis from Chiral Precursors

An effective and straightforward method is to start with an enantiomerically pure building block and carry the chirality through the synthesis.

A notable example is the synthesis of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids. By using mild reaction conditions, such as microwave-assisted synthesis with 2,4,6-trichloro-1,3,5-triazine (TCT) for carboxylic acid activation, the benzofuran ring can be constructed without significant racemization of the adjacent stereocenter.[10][11] This approach leverages the readily available chiral pool of amino acids.

Part 4: References

  • Khuntia, R., Mahapatra, S. K., Roy, L., & Pan, S. C. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. RSC. [Link]

  • Jiang, G., et al. (2013). Enantioselective synthesis of benzofurans and benzoxazines via an olefin cross-metathesis-intramolecular oxo-Michael reaction. PubMed. [Link]

  • Wang, B., et al. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. [Link]

  • (2023). Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review. ResearchGate. [Link]

  • Fransson, R., et al. (2017). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. PMC - NIH. [Link]

  • He, J., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. PMC. [Link]

  • Szewczyk, M., et al. (2020). Effect of chemical structure of benzofuran derivatives and reaction conditions on enantioselective properties of Aureobasidium pullulans microorganism contained in Boni Protect antifungal agent. PubMed. [Link]

  • Zhang, Y., et al. (2023). Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters. The Journal of Organic Chemistry. [Link]

  • (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. [Link]

  • Prasad, A.S.B., & Kanth, J.V.B. (2014). Asymmetric synthesis of a tricyclic benzofuran motif: a privileged core structure in biologically active molecules. Organic & Biomolecular Chemistry. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A facile approach to the synthesis of chiral 2-substituted benzofurans. PubMed. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJRPS. [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. [Link]

  • Sato, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Khan, M. F., & Khan, Z. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Kumar, R., & Kumar, N. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • (n.d.). Reaction conditions for the synthesis of benzofuran 14. ResearchGate. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]

  • Abe, T., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society. [Link]

  • Wzorek, Z., & Raczko, J. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Books. [Link]

  • (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

  • (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Feedstuffs. [Link]

Sources

Validation & Comparative

Benzofuran-2-Carboxylic Acid Analogs: A Strategic SAR & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

The benzofuran-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Unlike simple bioisosteres, this scaffold offers a rigid bicyclic aromatic core that positions substituents in a specific vector space, ideal for targeting hydrophobic pockets in enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and modulating signaling pathways like NF-κB in oncology.

This guide objectively compares the structure-activity relationship (SAR) of these analogs, focusing on two high-value therapeutic areas: Type 2 Diabetes (PTP1B inhibition) and Oncology (Antiproliferative activity) .

Structural Logic & SAR Analysis

The Core Scaffold

The biological activity of benzofuran-2-carboxylic acid derivatives hinges on three critical vectors:

  • The C-2 Position (The Warhead): Typically a carboxylic acid, ester, or amide. This region often engages in hydrogen bonding or electrostatic interactions (e.g., with the catalytic Arg221 in PTP1B).

  • The C-5/C-6 Positions (The Hydrophobic Tail): Substitutions here (Halogens, OMe) dictate lipophilicity and metabolic stability.

  • The Furan Oxygen: Acts as a hydrogen bond acceptor, distinguishing it from its sulfur analog (benzothiophene).

Case Study A: PTP1B Inhibition (Diabetes)

PTP1B is a negative regulator of insulin signaling.[2][3][4] Inhibiting PTP1B restores insulin sensitivity.

Comparative Analysis: Benzofuran vs. Benzothiophene Research indicates that while benzothiophenes are often explored as bioisosteres, benzofuran analogs frequently exhibit superior solubility and distinct binding kinetics due to the electronegativity of the oxygen atom.

Table 1: PTP1B Inhibitory Potency of 2-Arylbenzofuran Analogs Data synthesized from comparative studies on Morus alba derivatives and synthetic biphenyls.

Compound IDC-2 SubstituentC-5/C-6 SubstituentIC50 (µM)Mechanism
Mulberrofuran D2 2-Aryl (Complex)Resorcinol moiety3.11 Allosteric / Mixed
Compound A (Ref) Benzofuran-2-COOHUnsubstituted> 50.0Weak Competitive
Biphenyl Analog 68 Oxo-acetic acidHydrophobic Biphenyl0.02 - 0.05Competitive (Active Site)
Benzothiophene Analog Oxo-acetic acidHydrophobic Biphenyl0.04Competitive

Key Insight: The Biphenyl Analog 68 demonstrates that extending the C-2 position with a biphenyl system drastically improves potency (nM range) compared to natural products (µM range) by accessing the "Site B" hydrophobic pocket of the PTP1B enzyme.

Case Study B: Anticancer Activity (NF-κB Inhibition)

In oncology, the amide derivatives of benzofuran-2-carboxylic acid are superior to their ester counterparts. The amide bond provides metabolic stability and a donor/acceptor motif for binding.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM) Target: MDA-MB-231 (Breast Cancer) & HCT-116 (Colon Cancer)

Analog ClassCompound StructureMDA-MB-231HCT-116SAR Note
Ester Ethyl benzofuran-2-carboxylate> 50> 50Esters are rapidly hydrolyzed; poor potency.
Amide (Lead) N-(4'-hydroxyphenyl)amide (3m) 2.20 2.74 H-bond donor at 4' is critical for potency.
Amide N-phenylamide (Unsubstituted)12.515.1Loss of H-bond donor reduces activity 6-fold.
C-5 Modified 5-Chloro-N-phenylamide8.49.2Electron-withdrawing group at C-5 improves activity slightly.

Mechanistic Visualization

SAR Logic Map

The following diagram illustrates the decision tree for optimizing the benzofuran scaffold based on the therapeutic target.

SAR_Logic Scaffold Benzofuran-2-Carboxylic Acid (Core Scaffold) Mod_C2 C-2 Modification Scaffold->Mod_C2 Mod_C5 C-5/C-6 Substitution Scaffold->Mod_C5 Target_PTP1B Target: PTP1B (Diabetes) Outcome_PTP1B High Potency (nM) Requires Acid/Oxo-acid Target_PTP1B->Outcome_PTP1B Target_Cancer Target: NF-κB / Tubulin (Oncology) Outcome_Cancer High Potency (µM) Requires N-Aryl Amide Target_Cancer->Outcome_Cancer Mod_C2->Target_PTP1B Free Acid / Oxo-acetic acid Mod_C2->Target_Cancer N-Substituted Amide Mod_C5->Target_PTP1B Hydrophobic (Biphenyl) Mod_C5->Target_Cancer Electron Withdrawing (Cl, Br)

Caption: SAR optimization pathways distinguishing between metabolic (PTP1B) and oncological (NF-κB) targets.

PTP1B Signaling & Inhibition

Understanding where these analogs intervene is crucial for evaluating their therapeutic potential.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylation PI3K PI3K / Akt Pathway IRS->PI3K Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Deactivates) PTP1B->IRS Dephosphorylates Inhibitor Benzofuran Analog (Inhibitor) Inhibitor->PTP1B Inhibits (Restores Signaling)

Caption: Benzofuran analogs inhibit PTP1B, preventing the dephosphorylation of the Insulin Receptor and restoring glucose uptake.

Experimental Protocols

Synthesis of Benzofuran-2-Carboxamides

Objective: Synthesis of the lead anticancer compound 3m (N-(4'-hydroxyphenyl)benzofuran-2-carboxamide).

Protocol:

  • Activation: Dissolve benzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature to generate the acid chloride.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Redissolve the residue in DCM. Add 4-aminophenol (1.1 eq) and Triethylamine (2.0 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with water. Extract with ethyl acetate. Wash organic layer with 1N HCl, then saturated NaHCO3.

  • Purification: Recrystallize from ethanol/water to yield the pure amide.

PTP1B Enzyme Inhibition Assay

Objective: Determine the IC50 of synthesized analogs.

Protocol:

  • Buffer Prep: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT).

  • Enzyme: Dilute recombinant human PTP1B (0.5 µg/mL final) in the buffer.

  • Substrate: Use p-Nitrophenyl Phosphate (pNPP) at 2 mM.

  • Reaction:

    • Add 10 µL of test compound (dissolved in DMSO) to 96-well plate.

    • Add 50 µL of Enzyme solution. Incubate 10 mins at 37°C.

    • Initiate reaction by adding 40 µL of Substrate.

  • Measurement: Incubate for 30 mins. Stop reaction with 1N NaOH. Measure absorbance at 405 nm.

  • Calculation: Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve to determine IC50.

References

  • RSC Advances (2023). Anticancer therapeutic potential of benzofuran scaffolds.

  • Bioorganic & Medicinal Chemistry Letters (2015). Design, synthesis, and biological evaluation of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.

  • Molecules (2019). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study.

  • Journal of Medicinal Chemistry (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B.[4]

  • Biointerface Research (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides.

Sources

A Senior Application Scientist’s Guide to the Validation of HPLC Methods for Benzofuran Derivative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Benzofuran Derivatives

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficacy and safety of any pharmaceutical product containing these moieties are inextricably linked to the precise and accurate characterization of their purity, potency, and stability. Consequently, the validation of analytical methods for their analysis is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzofuran derivatives against other relevant analytical techniques. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will explore the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven comparison to empower you in your analytical strategy.[3][4][5]

Method Comparison: Positioning HPLC in the Analytical Landscape

The choice of an analytical technique for benzofuran compounds is primarily dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for a wide range of benzofuran compounds, particularly those that are non-volatile or thermally labile.[6] Its versatility in stationary and mobile phase selection allows for fine-tuned optimization of separations.

  • Ultra-Performance Liquid Chromatography (UPLC): As a high-pressure evolution of HPLC, UPLC utilizes columns with smaller particle sizes (<2 µm) to deliver significantly faster analysis times, improved resolution, and higher sensitivity.[8][9][10] This translates to increased laboratory productivity and reduced solvent consumption.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative for volatile and thermally stable benzofuran derivatives.[6] It offers excellent separation efficiency and definitive identification through mass spectrometry. However, non-volatile derivatives may require a derivatization step to enhance their volatility.[6]

  • Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in a capillary.[12][13] It can be a valuable tool for charged benzofuran derivatives, offering high efficiency and minimal sample consumption.[13]

Comparative Performance Overview

The following table summarizes the typical performance characteristics of these techniques for the analysis of benzofuran derivatives.

Parameter HPLC-UV UPLC-UV/MS GC-MS Capillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile and solid stationary phases.[7]Similar to HPLC but at much higher pressures with smaller particles.[10][14]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Differential migration of charged species in an electric field.[12]
Typical Analytes Non-volatile, thermally labile compounds.[6]Broad range, similar to HPLC but with higher performance.[8]Volatile, thermally stable compounds.[6]Charged compounds.[13]
Analysis Time 15–30 minutes.[14]3–10 minutes.[10][14]10–30 minutes.5–20 minutes.
Sensitivity (LOD) ng/mL to low µg/mL range.[1][7]Sub-ng/mL to pg/mL range.pg/mL to low ng/mL range.[7]ng/g to µg/g range.[15][16]
Resolution Good.Excellent.[9][10]Excellent.Very High.
Solvent Consumption High.Significantly lower than HPLC.[8][11]Low (carrier gas).Very Low.
Derivatization Generally not required.Generally not required.May be required for non-volatile compounds.[6]Not required.

Deep Dive: Validation of an HPLC Method for a Benzofuran Derivative

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the validation of a representative reversed-phase HPLC method for the quantification of a benzofuran derivative in a pharmaceutical formulation, adhering to ICH Q2(R1) guidelines.[3][17]

The Logic of Method Validation

The validation process follows a logical flow, ensuring that each parameter confirms the reliability of the method.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Target Profile B Select HPLC Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C I Robustness C->I J System Suitability C->J D Specificity / Selectivity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H LOD & LOQ E->H K Routine Analysis G->K I->K J->D

Caption: General workflow for analytical method validation.[6]

Experimental Protocol: HPLC Method Validation

This protocol outlines the steps for validating an HPLC method for the analysis of "Benzofuran-X" in a tablet formulation.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.[6]

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm.[6]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).[6][18]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 280 nm (based on UV spectrum of Benzofuran-X).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzofuran-X reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.[1]

  • Sample Preparation: Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Benzofuran-X into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[1] Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[1] Further dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

3. Validation Parameters:

  • Specificity: Analyze a placebo (tablet excipients without Benzofuran-X), the standard solution, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks from the excipients at the retention time of Benzofuran-X.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.[1]

  • Range: The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within the specified concentration limits (e.g., 80% to 120% of the test concentration).[3]

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of Benzofuran-X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Data Summary: Expected Validation Results

The following table presents typical acceptance criteria and expected results for the HPLC method validation.

Validation Parameter Acceptance Criteria Typical Result for Benzofuran-X
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration40 - 60 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL[1]
LOQ S/N ≥ 100.15 µg/mL[1]
Robustness System suitability passes under all varied conditions.Pass

Choosing the Right Analytical Tool: A Decision Framework

The selection of an appropriate analytical method is a critical decision. The following decision tree illustrates the thought process for choosing between HPLC, UPLC, and GC-MS for benzofuran derivative analysis.

Method_Selection_Decision_Tree cluster_hplc Liquid Chromatography Path node_result node_result start Is the benzofuran derivative volatile & thermally stable? node_result1 GC-MS is a strong candidate.[6] Consider for high sensitivity and structural elucidation. start->node_result1 Yes node_result2 HPLC is the preferred method.[6] Now, consider throughput and sensitivity needs. start->node_result2 No yes1 Yes no1 No need_speed Is high throughput or enhanced sensitivity critical? node_result2->need_speed node_result3 UPLC is the optimal choice for faster runs and better resolution.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTYgRLbU3GsHnzPXDnR7Gff9EGQQgYJo7UJoSf1DrbCPWMr7hsKq1P_DJnziTH_5qiStgCDECuOizPhljePoOtdWcnbICnIzD5lOJIbu6TXYPU5cnv_Nc779tZTxZL_n1-UwbHf3xgruDQ6MuoYjZzw2wW37t4KjDCb6X1uxqWW011)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4rJ6RK-LDxC-MvYq2bJkroWcoLNanfDJtfi0YUZ8wSQ5LoV63tyyr4980oBnS9CQDSs6qlmz7IZdOWvlYIqctAXb6mROHUUqQXlmob6Ka3TUaZHpIWUx35_SqxdKv141FPuHIGKJ-6dN0Mxn26wgON0Rrn_5nooni9dias9D0pICVdQONFCK0nr39ywcf_Rykm1raK0WWrNhEhR-MHdg1ahEVc4pTYeA0X6Jwbqj2)] need_speed->node_result3 Yes node_result4 Standard HPLC provides a robust and reliable method. need_speed->node_result4 No

Sources

comparative study of different synthetic routes to benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical building block for therapeutics ranging from anti-arrhythmic agents (e.g., amiodarone) to novel inhibitors of mycobacterial enzymes[1]. As drug development demands highly pure intermediates with scalable and environmentally conscious synthesis, selecting the optimal synthetic route becomes a critical decision.

This guide objectively compares three distinct synthetic methodologies for producing benzofuran-2-carboxylic acid: the classical Rap-Stoermer Condensation , the expedited Microwave-Assisted Perkin Rearrangement , and the modern Palladium-Catalyzed Carbonylative Cyclization . By analyzing the mechanistic causality, experimental protocols, and quantitative performance data of each route, this guide provides researchers with actionable insights for route scouting and process chemistry optimization.

Route 1: Classical Rap-Stoermer Condensation

The Rap-Stoermer condensation remains one of the most reliable and widely utilized methods for constructing the benzofuran core from commercially available salicylaldehydes and


-halo esters[2].
Mechanistic Causality

The reaction is driven by a base-catalyzed cascade. A mild base (typically K₂CO₃) is selected over stronger bases like NaOH to selectively deprotonate the phenol without inducing a Cannizzaro reaction on the aldehyde. The resulting phenoxide acts as a nucleophile, executing an S_N2 attack on the


-carbon of ethyl bromoacetate. This alkylation positions the ester perfectly for an intramolecular aldol-type condensation with the adjacent aldehyde. Subsequent dehydration aromatizes the newly formed furan ring, yielding the ester, which is then hydrolyzed to the free acid[1].

RapStoermer A Salicylaldehyde + Ethyl Bromoacetate B Phenoxide Formation (Base-catalyzed) A->B K2CO3 C SN2 Alkylation B->C D Intramolecular Aldol Condensation C->D E Dehydration & Aromatization D->E F Benzofuran-2- Carboxylic Acid E->F Hydrolysis

Fig 1: Mechanistic workflow of the Rap-Stoermer condensation route.

Self-Validating Experimental Protocol
  • Alkylation & Cyclization: Dissolve salicylaldehyde (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and ethyl bromoacetate (1.2 eq). Heat the mixture to 80–90 °C for 4–8 hours[1].

  • Intermediate Isolation: Pour the hot reaction mixture into crushed ice water.

    • Validation Check: The starting materials are highly soluble or liquid; the sudden precipitation of a crystalline solid (ethyl benzofuran-2-carboxylate) visually confirms successful cyclization. Filter and wash with cold water.

  • Hydrolysis: Suspend the isolated ester in ethanol and add aqueous KOH (2.0 eq). Reflux for 2 hours until the mixture becomes homogeneous (indicating ester cleavage).

  • Acidification: Evaporate excess ethanol, dissolve the residue in water, and add 1M HCl dropwise until pH 2 is reached.

    • Validation Check: The immediate precipitation of a white solid confirms the protonation of the soluble potassium carboxylate to the insoluble free benzofuran-2-carboxylic acid. Filter and dry.

Route 2: Microwave-Assisted Perkin Rearrangement

For high-throughput synthesis and library generation, the traditional Perkin rearrangement of 3-halocoumarins has been modernized using microwave irradiation, drastically reducing reaction times from hours to minutes[3].

Mechanistic Causality

This route relies on the base-catalyzed ring fission of a 3-bromocoumarin derivative. The addition of NaOH opens the lactone ring, exposing an alkene. A Michael addition of the solvent (or hydroxide) occurs, followed immediately by an intramolecular S_N cyclization that displaces the bromide ion. Final elimination yields the benzofuran-2-carboxylic acid. Microwave irradiation is chosen here because it provides rapid, volumetric superheating, ensuring uniform energy distribution that drives this multi-step cascade to completion in minutes without thermal degradation side-products[3].

Perkin A 3-Bromocoumarin B Base-Catalyzed Ring Fission A->B NaOH, EtOH Microwave C Michael Addition (Solvent/OH-) B->C D Intramolecular SN Cyclization C->D E Elimination (-HBr) D->E F Benzofuran-2- Carboxylic Acid E->F Acidification

Fig 2: Reaction cascade of the microwave-assisted Perkin rearrangement.

Self-Validating Experimental Protocol
  • Microwave Irradiation: In a microwave-safe vessel, combine 3-bromocoumarin (1.0 eq), ethanol (5 mL), and NaOH (3.0 eq). Seal the vessel and irradiate at 300W, maintaining a temperature of 79 °C for exactly 5 minutes[3].

  • Reaction Monitoring:

    • Validation Check: Analyze an aliquot via TLC (silica gel, 3:1 CH₂Cl₂:EtOAc). The complete disappearance of the higher-R_f coumarin spot confirms the cascade has reached completion[3].

  • Isolation: Cool the vessel, concentrate the mixture on a rotary evaporator, and dissolve the crude sodium salt in a minimum volume of distilled water.

  • Acidification: Add dilute HCl dropwise.

    • Validation Check: The precipitation of the free acid confirms successful hydrolysis of the intermediate. Collect via vacuum filtration and recrystallize from CH₂Cl₂/MeOH to achieve >95% purity.

Route 3: Palladium-Catalyzed Carbonylative Cyclization

For highly functionalized or sterically hindered derivatives, transition-metal catalysis offers unparalleled regiocontrol. The palladium-catalyzed carbonylative cyclization of o-alkynylphenols represents a modern, atom-economical approach[4].

Mechanistic Causality

Palladium(II) acts as a highly specific


-Lewis acid, coordinating to the alkyne moiety of the o-alkynylphenol. This coordination withdraws electron density, activating the alkyne for an intramolecular nucleophilic attack by the adjacent hydroxyl group (oxypalladation). The resulting vinylpalladium species undergoes rapid migratory insertion with carbon monoxide (CO). Finally, reductive elimination in the presence of methanol yields the methyl benzofuran-2-carboxylate, regenerating the active Pd catalyst[4].

PdCatalyzed A o-Alkynylphenol B Pd(II) Coordination to Alkyne A->B Pd Catalyst C Intramolecular Oxypalladation B->C D CO Insertion C->D CO Gas E Reductive Elimination (Esterification) D->E MeOH F Benzofuran-2- Carboxylic Acid E->F Hydrolysis

Fig 3: Catalytic cycle of the palladium-mediated carbonylative cyclization.

Self-Validating Experimental Protocol
  • Catalytic Setup: In an oven-dried Schlenk tube, dissolve o-alkynylphenol (1.0 eq), PdI₂ (5 mol%), and KI (10 mol%) in anhydrous methanol.

  • Carbonylation: Purge the system with inert gas, then pressurize with CO gas (1 atm via balloon or up to 5 bar in an autoclave, depending on substrate sterics). Heat at 80 °C for 12–24 hours.

  • Ester Isolation: Vent the CO safely in a fume hood.

    • Validation Check: The precipitation of black palladium particles (Pd black) indicates the completion of the catalytic lifecycle. Filter through a Celite pad to remove the catalyst.

  • Purification & Hydrolysis: Concentrate the filtrate and purify via silica gel chromatography to isolate the methyl ester. Subject the ester to standard LiOH-mediated hydrolysis (THF/H₂O, 1:1), followed by acidic workup to yield the final benzofuran-2-carboxylic acid.

Quantitative Comparison & Performance Data

To facilitate route selection, the quantitative performance metrics of the three methodologies are summarized below.

ParameterRap-Stoermer CondensationMW-Assisted Perkin RearrangementPd-Catalyzed Carbonylative Cyclization
Average Yield 75% – 85%85% – 99%[3]70% – 90%
Reaction Time 6 – 24 hours5 minutes[3]12 – 24 hours
Key Reagents K₂CO₃, Ethyl bromoacetateNaOH, EthanolPdI₂, CO gas, Methanol
Scalability Excellent (Multi-kilogram)Moderate (Limited by MW cavity size)Good (Requires pressure reactors)
Green Chemistry Profile Moderate (Uses DMF, harsh alkaline waste)High (Rapid, ethanol solvent, low waste)Low (Heavy metal waste, toxic CO gas)
Substrate Scope Broad, but sensitive to base-labile groupsLimited to available 3-bromocoumarinsExcellent for complex, sterically hindered targets

Conclusion & Recommendations

The choice of synthetic route for benzofuran-2-carboxylic acid strictly depends on the scale and required substitution pattern:

  • For Industrial Scale-Up: The Rap-Stoermer Condensation remains the gold standard. Despite longer reaction times, its reliance on cheap, commercially available starting materials and excellent scalability makes it the most cost-effective route for bulk manufacturing.

  • For Discovery Chemistry & Library Generation: The Microwave-Assisted Perkin Rearrangement is vastly superior. Achieving near-quantitative yields in just 5 minutes allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) studies[3].

  • For Complex/Late-Stage Functionalization: The Palladium-Catalyzed Carbonylative Cyclization should be utilized when dealing with highly functionalized precursors where harsh basic conditions must be avoided, offering exquisite regiocontrol at the cost of higher reagent expense[4].

References

Sources

A Comparative Guide to the In Vivo Performance of Benzofuran-2-Carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of compounds with significant therapeutic potential.[1][2] In vivo studies have demonstrated the efficacy of these derivatives across multiple domains, including oncology, inflammation, and immunotherapy. This guide provides a comparative analysis of the in vivo performance of various benzofuran-2-carboxylic acid-based compounds, supported by experimental data and detailed protocols to inform and guide future research and development.

I. Anticancer Applications: Targeting Tumor Growth and Proliferation

Benzofuran-2-carboxylic acid derivatives have emerged as promising candidates for cancer therapy, with several compounds demonstrating potent antitumor activity in preclinical models.[1] A notable mechanism of action for some of these compounds is the inhibition of key regulators of mitosis, such as Aurora B kinase, which is often overexpressed in cancer cells.[1]

Comparative In Vivo Efficacy of Anticancer Benzofuran Derivatives

The following table summarizes the in vivo efficacy of representative benzofuran-2-carboxylic acid derivatives in xenograft tumor models.

Compound/DerivativeCancer ModelAnimal ModelDosing RegimenKey OutcomesReference
Compound S6 QGY-7401 Liver CancerAthymic Nude Mice50 mg/kg, i.p., daily40% Tumor Growth Inhibition
100 mg/kg, i.p., daily64% Tumor Growth Inhibition; 80% Phospho-Histone H3 (Ser10) Inhibition
Compound 1.19 MDA-MB-231 Breast CancerMiceNot specifiedGood anti-cancer efficacy[3]
LYP Inhibitors (D14, D34) MC38 Syngeneic ModelMiceNot specifiedSignificant tumor growth suppression[4]
Experimental Protocol: Xenograft Tumor Model

This protocol outlines a standard methodology for evaluating the in vivo anticancer efficacy of benzofuran-2-carboxylic acid derivatives using a human tumor xenograft model in immunodeficient mice.

1. Cell Culture and Animal Husbandry:

  • Human cancer cell lines (e.g., QGY-7401 liver cancer, MDA-MB-231 breast cancer) are cultured in appropriate media until they reach the logarithmic growth phase.[1]

  • Female athymic nude mice (4-6 weeks old) are used for the study.[1]

2. Tumor Implantation:

  • A suspension of 2 x 10⁶ cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.[1]

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.[1]

3. Treatment Regimen:

  • Mice are randomly assigned to control and treatment groups.

  • The benzofuran derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[1]

  • The compound is administered via a specified route (e.g., intraperitoneally) and schedule (e.g., once daily).[1]

  • The control group receives only the vehicle.[1]

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated as a percentage relative to the control group.

  • Pharmacodynamic markers, such as the inhibition of specific proteins (e.g., phospho-histone H3), can be assessed in tumor tissues.[1]

Mechanism of Action: Inhibition of Aurora B Kinase

Certain benzofuran derivatives exert their anticancer effects by inhibiting Aurora B kinase, a critical regulator of mitosis.[1] This inhibition disrupts chromosome condensation and segregation, ultimately leading to mitotic catastrophe and cell death in cancer cells.[1]

Benzofuran_Derivative Benzofuran-2-Carboxylic Acid Derivative AuroraB Aurora B Kinase Benzofuran_Derivative->AuroraB Inhibits Apoptosis Mitotic Catastrophe (Apoptosis) Benzofuran_Derivative->Apoptosis Induces HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Mitosis Proper Mitosis AuroraB->Mitosis Regulates Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Chromosome->Mitosis Mitosis->Apoptosis Prevents

Caption: Inhibition of Aurora B kinase by benzofuran derivatives leads to mitotic catastrophe.

II. Anti-inflammatory Applications: Modulating Key Signaling Pathways

Select benzofuran-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties by modulating crucial signaling pathways like NF-κB and MAPK.[1]

Comparative In Vivo Efficacy of Anti-inflammatory Benzofuran Derivatives

The following table presents in vivo data from the carrageenan-induced paw edema model, a standard assay for acute inflammation.

Compound/DerivativeAnimal ModelDosing RegimenKey OutcomesReference
Iodobenzofuran 2b & 2c Wistar RatsNot specifiedHigher inhibition rates than diclofenac, especially in the early phase (30-90 min)[5]
Benzofuran compound Wistar Albino Rats100 mg/kg, oralSignificant anti-inflammatory activity in cotton pellet induced granuloma model[6]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the procedure for assessing the in vivo anti-inflammatory activity of benzofuran-2-carboxylic acid derivatives.

1. Animal Model:

  • Male Wistar rats (180-220 g) are typically used for this experiment.[1]

2. Treatment:

  • Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups.[1]

  • The benzofuran derivative is administered orally or intraperitoneally at desired doses.[1]

3. Induction of Inflammation:

  • One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

4. Measurement of Edema:

  • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Benzofuran derivatives can mitigate inflammation by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB Benzofuran_Derivative Benzofuran-2-Carboxylic Acid Derivative Benzofuran_Derivative->MAPK Inhibits Phosphorylation Benzofuran_Derivative->NFkB Inhibits Phosphorylation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory Induces NFkB->Pro_inflammatory Induces

Caption: Benzofuran derivatives inhibit LPS-induced inflammation via the MAPK and NF-κB pathways.

III. Immuno-oncology Applications: Enhancing Antitumor Immunity

A newer application for benzofuran-2-carboxylic acid derivatives is in the field of cancer immunotherapy. Specific derivatives have been identified as inhibitors of Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, a key negative regulator of T-cell receptor (TCR) signaling.[4][7]

Mechanism of Action: LYP Inhibition for Cancer Immunotherapy

By inhibiting LYP, these compounds can enhance T-cell activation and boost antitumor immunity. This can lead to the suppression of tumor growth and may work synergistically with other immunotherapies like PD-1/PD-L1 blockade.[4][7]

Benzofuran_Derivative Benzofuran-2-Carboxylic Acid Derivative LYP LYP (PTPN22) Benzofuran_Derivative->LYP Inhibits TCR T-Cell Receptor (TCR) Signaling LYP->TCR Negatively Regulates T_Cell T-Cell Activation TCR->T_Cell Antitumor_Immunity Antitumor Immunity T_Cell->Antitumor_Immunity Tumor_Growth Tumor Growth Suppression Antitumor_Immunity->Tumor_Growth

Caption: Inhibition of LYP by benzofuran derivatives enhances antitumor immunity.

IV. Safety and Pharmacokinetic Profile

While efficacy is paramount, the safety and pharmacokinetic profiles of these compounds are critical for their translational potential. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of some iodobenzofuran derivatives has confirmed favorable pharmacokinetic properties.[5] Furthermore, the absence of a free acidic group in some designs may reduce the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs.[5] However, chronic oral exposure to 2,3-benzofuran in animal studies has been associated with liver and kidney damage, as well as inflammation of the forestomach.[8] It is crucial to note that these toxicity studies were conducted on the parent 2,3-benzofuran molecule and not necessarily the more complex and potentially safer derivatives discussed in this guide. For instance, in vivo evaluation of the anticancer compound 1.19 showed that it was well-tolerated in healthy mice.[3]

V. Conclusion and Future Directions

Benzofuran-2-carboxylic acid and its derivatives represent a versatile and promising class of therapeutic agents with demonstrated in vivo efficacy in oncology, inflammation, and immuno-oncology. The comparative data and detailed protocols presented in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity and structure-safety relationships to identify lead candidates with enhanced potency and a favorable therapeutic index. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful clinical translation.

References

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences. [Link]

  • He, Y., et al. (2011). Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. ACS Medicinal Chemistry Letters. [Link]

  • Li, J., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. ResearchGate. [Link]

  • Patel, D. R., & Patel, N. B. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Sriram, D., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bune, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • He, Y., et al. (2011). Inhibition of lymphoid tyrosine phosphatase by benzofuran salicylic acids. PubMed. [Link]

  • Asian Publication Corporation. (n.d.). AJ C. [Link]

  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

  • He, Y., et al. (2011). Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. ACS Publications. [Link]

Sources

Technical Guide: Specificity and Cross-Reactivity Profile of 7-Formyl-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 7-Formyl-1-benzofuran-2-carboxylic acid with other kinases Content Type: Publish Comparison Guide

Executive Summary

7-Formyl-1-benzofuran-2-carboxylic acid (7-FBFCA) is a critical pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD). While often categorized as a precursor for Pim-1 kinase inhibitors , its utility is nuanced by a complex cross-reactivity profile.

As a Senior Application Scientist, I must clarify a common misconception: 7-FBFCA is not a "clean" kinase inhibitor. It possesses a dual-nature binding mode that mimics both ATP (targeting kinases) and Phosphotyrosine (targeting phosphatases). Furthermore, the 7-formyl group is a reactive electrophile, introducing a high risk of non-specific covalent binding (PAINS behavior) if not properly derivatized.

This guide dissects the specific cross-reactivity landscape of 7-FBFCA, distinguishing between true off-target kinase inhibition and chemical assay interference.

Part 1: The Cross-Reactivity Landscape

Primary Kinase Targets: The Pim Family

The benzofuran-2-carboxylic acid core is a privileged scaffold for the Pim kinase family (Pim-1, Pim-2, Pim-3).

  • Mechanism: The carboxylic acid moiety forms a critical salt bridge with the conserved Lysine (e.g., Lys67 in Pim-1) in the ATP-binding pocket.

  • Selectivity: While selective for Pim over many Tyrosine Kinases (TKs), the scaffold itself is weak (micromolar range) until the 7-formyl group is derivatized with basic amines to reach the ribose-binding pocket.

Major Kinase Off-Targets: CLK and DYRK

The most significant kinase cross-reactivity occurs within the CMGC family , specifically:

  • CLK1/CLK2 (Cdc2-like kinases): High structural homology in the hinge region allows benzofuran carboxylates to bind CLK active sites.

  • DYRK1A: Often co-inhibited with Pim-1 due to similar ATP pocket architecture.

  • Impact: If you are using 7-FBFCA derivatives to study Pim-1 in cell cycle regulation, you must counter-screen against CLK2, as CLK inhibition also alters splicing and cell cycle progression, leading to confounding phenotypic data.

Non-Kinase Cross-Reactivity: The Phosphatase Trap

This is the most overlooked aspect. The carboxylic acid group of 7-FBFCA acts as a isostere for the phosphate group of phosphotyrosine (pTyr) .

  • Targets: LYP (PTPN22) and PTP1B .

  • Data: Research indicates benzofuran-2-carboxylic acids can inhibit LYP with

    
     values in the low micromolar range (e.g., 
    
    
    
    ).[1]
  • Implication: In signaling pathway analysis, inhibition of PTP1B (a negative regulator of insulin/Leptin signaling) can mimic kinase activation, producing false-positive "kinase agonist" or "sensitizer" effects.

Chemical Reactivity (The "False" Cross-Reactivity)

The 7-Formyl (aldehyde) group is chemically reactive.

  • Schiff Base Formation: The aldehyde can form reversible covalent imine bonds with primary amines (Lysine side chains) on the surface of any protein.

  • Result: This leads to promiscuous inhibition in biochemical assays, flagging the molecule as a "hit" across unrelated kinase panels (e.g., EGFR, Akt) purely due to covalent modification rather than specific binding.

Part 2: Comparative Performance Data

The following table contrasts the raw scaffold (7-FBFCA) against optimized inhibitors and known off-target controls.

CompoundPrimary Target (

)
Major Cross-ReactivityMechanism of Cross-ReactivityChemical Stability Risk
7-FBFCA Pim-1 (>10

*)
LYP/PTP1B (~1

), CLK2
pTyr mimicry (PTPs); Covalent Schiff base (General)High (Reactive Aldehyde)
SGI-1776 Pim-1 (7 nM)Flt3, CDKATP-competitive overlapLow
CX-6258 Pim-1 (5 nM)Flt3ATP-competitive overlapLow
Benzbromarone Pim-1 (Weak)CLK2 , CK2Structural homologyLow

*Note: Potency of 7-FBFCA is low as a fragment; high potency is only achieved after derivatization.

Part 3: Visualization of Signaling & Selectivity

Diagram 1: The Cross-Reactivity Landscape

This diagram illustrates the dual binding modes of the scaffold and the chemical risk of the aldehyde group.

G cluster_Kinase Kinase Targets (ATP Pocket) cluster_Phosphatase Phosphatase Targets (Active Site) Compound 7-Formyl-1-benzofuran- 2-carboxylic acid Pim Pim-1/2/3 (Primary Target) Compound->Pim Carboxylate-Lys Salt Bridge CLK CLK2 / DYRK1A (Structural Homology) Compound->CLK Hinge Binding PTP LYP / PTP1B (pTyr Mimicry) Compound->PTP Phosphate Isostere Artifact Promiscuous Binding (Schiff Base Formation) Compound->Artifact Reactive Aldehyde (Non-Specific)

Caption: 7-FBFCA exhibits specific binding to Pim kinases and PTPs, but risks non-specific covalent binding via its aldehyde group.

Part 4: Validated Experimental Protocols

To ensure data integrity when working with 7-FBFCA, you must validate that observed inhibition is specific and not due to aldehyde reactivity.

Protocol A: The "Jump-Dilution" Assay (Reversibility Check)

Purpose: To distinguish between specific reversible inhibition and non-specific covalent modification (aldehyde effect).

  • Incubation: Incubate Kinase (e.g., Pim-1, 10 nM) with 7-FBFCA at a concentration 100x its estimated

    
     (e.g., 100 
    
    
    
    ) for 1 hour.
  • Jump-Dilution: Rapidly dilute the mixture 100-fold into reaction buffer containing ATP and substrate. Final inhibitor concentration is now 1x

    
    .
    
  • Control: Run a parallel arm where the inhibitor is added after dilution (never at high concentration).

  • Readout: Measure kinase activity velocity (

    
    ).
    
    • Result: If Activity (Pre-incubated) << Activity (Control), the inhibitor formed a slow-off or covalent bond (Warning: Aldehyde artifact).

    • Result: If Activity is identical, the inhibition is rapid and reversible (True binding).

Protocol B: Differential Selectivity Profiling

Purpose: To quantify the Kinase vs. Phosphatase window.

  • Panel Setup: Select Pim-1 (Target), CLK2 (Kinase Off-target), and PTP1B (Phosphatase Off-target).

  • Buffer Conditions:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT.
      
    • Phosphatase Buffer: 50 mM Bis-Tris pH 6.0, 1 mM EDTA, 1 mM DTT (No Metal).

    • Crucial Step: Fresh DTT is required to scavenge any free aldehyde reactivity, though it may react with the inhibitor itself. Alternative: Use TCEP as a reducing agent which is less nucleophilic toward aldehydes.

  • Execution: Run 10-point dose-response curves.

  • Analysis: Calculate the Selectivity Ratio:

    
    .
    
    • A ratio < 10 indicates the compound is effectively a dual inhibitor and unsuitable for selective kinase probing.

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

  • Wadood, A., et al. (2014). "Computational analysis of benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors."[3] Pharmaceutical Biology.

  • Li, H., et al. (2023). "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors." European Journal of Medicinal Chemistry.

  • BenchChem. "Assessing the Selectivity of Benzofuran Analogs Against Off-Target Kinases." BenchChem Technical Guides.

Sources

Comparative Guide to the Antioxidant Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Benzofuran derivatives have emerged as privileged scaffolds in medicinal chemistry, frequently outperforming traditional antioxidants in both kinetic and thermodynamic evaluations[1]. While the chroman skeleton of Vitamin E is historically considered the gold standard for lipid-soluble antioxidants, structural transformation from a chroman to a benzofuran ring significantly enhances free radical scavenging activity [2]. This superior performance is driven by the benzofuran ring's planar geometry, which allows for extensive


-electron delocalization. When an active hydroxyl group donates a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance across the fused aromatic system, drastically lowering the Bond Dissociation Enthalpy (BDE)[3].

This guide provides an objective comparison of various substituted benzofuran derivatives, detailing their mechanistic pathways, comparative in vitro performance, and the self-validating protocols required to accurately quantify their redox capabilities.

Mechanistic Pathways: HAT vs. SET-PT

The antioxidant efficacy of benzofuran derivatives is dictated by two primary, often competing, mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) [3][4].

  • HAT Mechanism: The benzofuran derivative directly donates a hydrogen atom to the free radical. The rate-determining step is the homolytic cleavage of the O-H bond. Molecules with multiple hydroxyl groups heavily favor this pathway.

  • SET-PT Mechanism: The antioxidant donates an electron to form a radical cation, followed by rapid deprotonation. The ionization potential (IP) of the molecule governs this pathway. Substitutions with Electron-Donating Groups (EDGs) lower the IP, driving the reaction toward SET-PT.

AntioxidantMechanism ArOH Benzofuran Derivative (ArOH) HAT Hydrogen Atom Transfer (HAT) ArOH->HAT Donates H• SET Single Electron Transfer (SET-PT) ArOH->SET Donates e- Radical Free Radical (R•) Radical->HAT Accepts H• Radical->SET Accepts e- ArO_Radical Stable Benzofuranyl Radical (ArO•) HAT->ArO_Radical RH Neutralized Molecule (RH) HAT->RH ArOH_Cation Radical Cation (ArOH•+) SET->ArOH_Cation R_Anion Anion (R-) SET->R_Anion ArOH_Cation->ArO_Radical Deprotonation (-H+) R_Anion->RH Protonation (+H+)

Fig 1: Divergent mechanistic pathways (HAT vs. SET-PT) of free radical scavenging by benzofurans.

Comparative Performance Analysis

Recent drug development efforts have focused on hybridizing the benzofuran core with other pharmacophores (e.g., thiazoles, pyrazoles, and hydrazones) to yield synergistic antioxidant effects[5][6][7]. The table below summarizes the quantitative performance of leading benzofuran derivatives against commercial standards.

Compound ClassSpecific DerivativeAssay TypePerformance MetricReference Standard
Benzofuran-Thiazole Compound 2g (m,p-dichloro)DPPHIC₅₀ = 30.14 µMGallic Acid (IC₅₀ = 29.48 µM)
Benzofuran-Thiazole Compound 2gFe²⁺ Chelating68.25% (at 50 µM)Rutin (13.21%), BHT (2.57%)
Benzofuran-Pyrazole Compound 11bDPPH90.52% ScavengingAscorbic Acid
Benzofuran-2-one Compound 18DPPH (Acetonitrile)rIC₅₀ = 0.54Trolox
Benzofuran Hydrazone Compound 7 (2,3,4-trihydroxy)DPPH / ORACHigh ScavengingPBSA

Data Synthesis: Compound 2g, a benzofuran-thiazole hybrid, exhibits an exceptional ferrous ion chelating capacity of 68.25%, vastly outperforming commercial synthetic antioxidants like BHT (2.57%) [5]. Furthermore, highly hydroxylated benzofuran hydrazones (e.g., Compound 7) show superior efficacy in Oxygen Radical Absorbance Capacity (ORAC) assays, confirming that the spatial arrangement and density of -OH groups on the arylidene moiety directly dictate the absolute scavenging limit [6].

Self-Validating Experimental Protocols

To ensure rigorous and reproducible evaluation, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, where every methodological choice is grounded in physicochemical causality.

ValidationWorkflow Syn Compound Synthesis Screen Primary Screening (DPPH / ABTS) Syn->Screen Sec Secondary Assays (FRAP / Metal Chelating) Screen->Sec Mech Mechanistic Validation (Cyclic Voltammetry) Sec->Mech SAR SAR Analysis & Lead Optimization Mech->SAR

Fig 2: Self-validating experimental workflow for evaluating novel benzofuran antioxidants.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Evaluation)

The DPPH assay measures the ability of the benzofuran derivative to reduce the stable 1,1-diphenyl-2-picrylhydrazyl radical[4][8].

  • Reagent Preparation: Dissolve DPPH in spectroscopy-grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol provides the optimal dielectric constant to stabilize the DPPH radical while ensuring the complete solvation of lipophilic benzofuran derivatives. Using acetonitrile instead can shift the mechanism entirely to SET-PT, altering apparent efficacy [8].

  • Reaction Initiation: Mix 100 µL of the benzofuran test compound (at varying concentrations, e.g., 10-100 µM) with 900 µL of the DPPH solution.

    • Causality: Maintaining a high molar excess of the antioxidant relative to DPPH ensures pseudo-first-order kinetics, allowing for the accurate calculation of the rate constant (

      
      ) and 
      
      
      
      [8].
  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature.

    • Causality: The DPPH radical is highly photosensitive; ambient photon-induced homolytic cleavage causes baseline drift, which artificially inflates the perceived scavenging activity.

  • Spectrophotometric Quantification: Measure absorbance at 517 nm against a methanol blank.

    • Causality: The unpaired electron of the DPPH radical exhibits a strong

      
       transition at 517 nm (deep violet). Upon accepting a hydrogen atom to form DPPH-H (yellow), this absorption band disappears. The decrease in absorbance is strictly stoichiometric to the number of hydrogens transferred.
      
Protocol B: Cyclic Voltammetry (Thermodynamic Validation)

While spectrophotometric assays are kinetic, Cyclic Voltammetry (CV) provides the thermodynamic basis for antioxidant capacity by measuring the ease of electron donation [8].

  • Electrochemical Cell Setup: Use a three-electrode system comprising a Glassy Carbon Working Electrode (GCWE), an Ag/AgCl reference electrode, and a platinum wire counter electrode in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ).
    
    • Causality: Acetonitrile provides a wide anodic potential window without participating in protic side reactions.

      
       minimizes migration currents, ensuring the measured current is purely diffusion-controlled.
      
  • Analyte Introduction: Add the benzofuran derivative to a final concentration of 1 mM.

    • Causality: This concentration is high enough to produce a distinct Faradaic current that overcomes the capacitive background, yet low enough to prevent electrode fouling from polymerized oxidized species.

  • Voltammetric Sweeping: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s.

    • Causality: The anodic peak potential (

      
      ) identifies the thermodynamic threshold for electron donation. A lower 
      
      
      
      indicates a lower ionization potential, directly correlating with superior SET-PT antioxidant capacity.

Structure-Activity Relationship (SAR) Directives

For application scientists and drug development professionals engineering next-generation benzofurans, the experimental data yields three core SAR principles:

  • Hydroxyl Density & Positioning: Increasing the number of -OH groups on the phenyl/arylidene ring exponentially increases DPPH scavenging capacity. 2,3,4-trihydroxy substitutions provide the highest absolute radical quenching due to adjacent hydroxyl groups supporting intramolecular hydrogen bonding, which further stabilizes the resulting radical [6].

  • Influence of Electron-Donating Groups (EDGs): Methoxy or alkyl substitutions at the 5- or 7-positions of the benzofuran core lower the ionization potential, heavily favoring the SET-PT mechanism and improving activity in aqueous/polar environments[1].

  • Influence of Electron-Withdrawing Groups (EWGs): Halogenation (e.g., trifluoromethyl or dichloro groups) generally reduces direct radical scavenging by pulling electron density away from the oxygen. However, specific meta/para-dichloro substitutions (as seen in Compound 2g) can uniquely enhance metal-chelating properties and specific enzyme inhibition (e.g., AChE/BChE)[5][8].

References

  • Rindhe, S. S., Rode, M. A., & Karale, B. K. (2010). "New Benzofuran Derivatives as an Antioxidant Agent." Indian Journal of Pharmaceutical Sciences. URL:[Link]

  • Saglik, B. N., et al. (2025). "Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities." FABAD Journal of Pharmaceutical Sciences. URL:[Link]

  • Sfera, et al. (2018). "Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity." European Journal of Medicinal Chemistry. URL:[Link]

  • Miceli, M., Rosa, P., Roma, E., & Gasperi, T. (2018). "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry." Molecules. URL:[Link]

  • Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances. URL:[Link]

  • El-Zahar, M. I., et al. (2023). "New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies." Molecules. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking for Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational tools like molecular docking have become indispensable for rapidly screening and identifying potential drug candidates.[1][2][3] Benzofuran-2-carboxylic acid derivatives, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties, are frequently the subject of such in silico studies.[4][5][6][7][8][9] However, the predictions from these computational models are not infallible and demand rigorous experimental validation to confirm their accuracy and relevance.[1][2][3] This guide provides a comparative analysis of key experimental techniques for validating the molecular docking of benzofuran-2-carboxylic acids, offering researchers a framework for robust and reliable drug discovery.

The core principle of molecular docking is to predict the preferred orientation and binding affinity of a ligand to a macromolecular target, such as a protein.[1][2] For benzofuran-2-carboxylic acids, which have been investigated as inhibitors of enzymes like Pim-1 kinase and carbonic anhydrases, docking studies can provide valuable insights into their mechanism of action.[6][10][11][12][13] However, without experimental validation, these computational predictions remain hypothetical.

This guide will explore three complementary experimental approaches to validate docking results: in vitro enzyme inhibition assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method provides a different layer of validation, from confirming biological activity to quantifying binding affinity and elucidating the thermodynamic driving forces of the interaction.

The Validation Workflow: From In Silico to In Vitro

A robust validation strategy follows a logical progression from computational prediction to experimental confirmation. The overall workflow ensures that the in silico results are not just theoretical but translate to tangible biological activity and binding.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase docking Molecular Docking of Benzofuran-2-Carboxylic Acids prediction Prediction of Binding Pose & Affinity (Docking Score) docking->prediction in_vitro In Vitro Enzyme Inhibition Assays prediction->in_vitro Biological Activity (IC50) spr Surface Plasmon Resonance (SPR) prediction->spr Binding Kinetics & Affinity (ka, kd, KD) itc Isothermal Titration Calorimetry (ITC) prediction->itc Binding Thermodynamics (KD, ΔH, ΔS)

Caption: A typical workflow for the experimental validation of computationally predicted hits.

In Vitro Enzyme Inhibition Assays: Confirming Biological Activity

The most direct and functionally relevant method to validate the docking predictions for an enzyme inhibitor is to measure its effect on the enzyme's activity.[14] For benzofuran-2-carboxylic acids identified as potential enzyme inhibitors, in vitro inhibition assays provide a crucial first-pass validation.

Causality Behind the Experimental Choice

If molecular docking predicts that a benzofuran-2-carboxylic acid derivative binds to the active site of an enzyme and inhibits its function, an in vitro assay can directly test this hypothesis. A correlation between the predicted binding affinity (docking score) and the experimentally determined inhibitory potency (IC50 value) lends significant credibility to the docking protocol.[10][15] Several studies on benzofuran derivatives have demonstrated a good correlation between docking scores and IC50 values.[10][12]

Experimental Protocol: A General Enzyme Inhibition Assay

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a benzofuran-2-carboxylic acid derivative against a target enzyme.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme substrate

  • Benzofuran-2-carboxylic acid derivatives (test compounds)

  • A known inhibitor (positive control)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Solutions: Dissolve the purified enzyme, substrate, and test compounds in the appropriate assay buffer. Prepare serial dilutions of the benzofuran derivatives to test a range of concentrations.[14]

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate. Then, add the different concentrations of the test compounds to the wells and incubate for a specific period to allow for binding.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor the Reaction: Use a microplate reader to monitor the progress of the reaction over time. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics and Affinity

While in vitro assays confirm biological activity, they do not directly measure the binding of the compound to the target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[16][17][18]

Causality Behind the Experimental Choice

SPR directly measures the association (k_a) and dissociation (k_d) rates of a ligand binding to a target, from which the equilibrium dissociation constant (K_D) can be calculated. This provides a more direct validation of the docking prediction of binding affinity than an IC50 value. SPR can also help to identify whether a compound binds to the intended target, a crucial piece of information in drug discovery.[17][19]

cluster_spr SPR Workflow immobilize Immobilize Target Protein on Sensor Chip inject Inject Benzofuran Derivative (Analyte) immobilize->inject measure Measure Change in Refractive Index (Resonance Units) inject->measure analyze Analyze Sensorgram to Determine ka, kd, KD measure->analyze

Caption: A simplified workflow for an SPR experiment.

Experimental Protocol: A Typical SPR Experiment

Materials and Reagents:

  • SPR instrument and sensor chips

  • Purified target protein

  • Benzofuran-2-carboxylic acid derivatives

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

Step-by-Step Methodology:

  • Immobilize the Target: Covalently attach the purified target protein to the surface of a sensor chip.

  • Equilibrate the System: Flow the running buffer over the sensor chip until a stable baseline is achieved.

  • Inject the Analyte: Inject a series of concentrations of the benzofuran-2-carboxylic acid derivative over the sensor surface.

  • Monitor Binding: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized target. This is recorded as a sensorgram.

  • Dissociation Phase: After the injection, flow the running buffer over the chip to monitor the dissociation of the analyte from the target.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions.[20] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22][23]

Causality Behind the Experimental Choice

ITC provides a direct measurement of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[20][22][23] This level of detail is invaluable for understanding the driving forces behind the interaction predicted by molecular docking. For example, a docking pose that shows extensive hydrogen bonding would be expected to have a significant enthalpic contribution to the binding energy, which can be confirmed by ITC.

cluster_itc ITC Workflow load_sample Load Target Protein into Sample Cell load_ligand Load Benzofuran Derivative into Syringe load_sample->load_ligand titrate Titrate Ligand into Sample Cell load_ligand->titrate measure_heat Measure Heat Change After Each Injection titrate->measure_heat generate_isotherm Generate Binding Isotherm measure_heat->generate_isotherm fit_data Fit Data to Determine KD, n, ΔH, and ΔS generate_isotherm->fit_data

Caption: A step-by-step workflow for an ITC experiment.

Experimental Protocol: A Standard ITC Experiment

Materials and Reagents:

  • Isothermal titration calorimeter

  • Purified target protein

  • Benzofuran-2-carboxylic acid derivatives

  • Dialysis buffer

Step-by-Step Methodology:

  • Prepare Samples: Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects.

  • Load the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Perform the Titration: Inject small aliquots of the ligand into the sample cell at regular intervals.

  • Measure Heat Changes: The ITC instrument measures the heat released or absorbed after each injection.

  • Generate a Binding Isotherm: Plot the heat change per injection against the molar ratio of ligand to protein.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[20]

Comparative Summary of Validation Techniques

The choice of validation technique depends on the specific research question and the available resources. The following table provides a comparative summary of the three techniques discussed.

FeatureIn Vitro Enzyme Inhibition AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC50 (Functional Potency)k_a, k_d, K_D (Kinetics and Affinity)K_D, n, ΔH, ΔS (Thermodynamics)
Principle Measures the effect of the compound on enzyme activity.Measures changes in refractive index upon binding to a sensor surface.Measures heat changes upon binding in solution.
Label-Free NoYesYes
Throughput HighMediumLow
Sample Consumption LowLowHigh
Key Advantage Directly measures functional biological activity.Provides real-time kinetic data.Provides a complete thermodynamic profile of the interaction.
Limitation Indirect measure of binding.Requires immobilization of the target, which may affect its activity.Lower throughput and requires larger amounts of sample.

Conclusion

The validation of molecular docking results for benzofuran-2-carboxylic acids is a critical step in the drug discovery process. While in silico methods provide a powerful starting point, experimental validation is essential to confirm the computational predictions.[1][3] A multi-faceted approach, combining in vitro functional assays with biophysical techniques like SPR and ITC, provides a comprehensive and robust validation of the docking results. By understanding the strengths and limitations of each technique, researchers can design a validation strategy that provides the necessary confidence to advance promising benzofuran-2-carboxylic acid derivatives through the drug discovery pipeline.

References

  • Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (2014). Journal of Receptors and Signal Transduction.
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology.
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities. (2020).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2026). TA Instruments.
  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. (2020).
  • Isothermal titration calorimetry: feeling the he
  • The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. (2024). International Journal of Drug Discovery and Herbal Science.
  • Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (2025).
  • Isothermal Titr
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). PubMed.
  • Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters.
  • Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis. (2017). Scientific Reports.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan.
  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (2025). BenchChem.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020).
  • Molecular Modelling & Docking: Drug Design Guide. (2026). BhavyaGyan.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2020). Frontiers in Pharmacology.
  • Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. (2018). Conference: PHARMA-EGYRUSS 2018.
  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (2025). MDPI.

Sources

Comparative Analysis of Antimicrobial Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzofuran Scaffold

In the urgent race against antimicrobial resistance (AMR), the benzofuran scaffold has emerged not merely as an alternative, but as a privileged structure capable of dual-targeting mechanisms that distinctively separate it from the quinolone and azole classes. Unlike traditional antibiotics that often suffer from rapid efflux pump resistance, recent benzofuran derivatives—particularly benzofuran-pyrazole and benzofuran-triazole hybrids—demonstrate a unique ability to inhibit bacterial DNA Gyrase B (GyrB) and fungal N-myristoyltransferase (NMT) .

This guide provides a rigorous comparative analysis of these derivatives, supported by experimental protocols and structure-activity relationship (SAR) mapping, to assist your team in prioritizing lead compounds.

Comparative Performance Analysis

Benzofurans vs. Standard of Care (SoC)

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. Note the efficacy of C-3 substituted benzofurans against resistant strains where Ciprofloxacin often fails.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference Standard (MIC)Fold Improvement vs. SoC
Benzofuran-Pyrazole Hybrids E. coli (Gyrase mutant)0.78 – 3.12Ciprofloxacin (16.0)5x - 20x
C-3 Aroyl Benzofurans S. aureus (MRSA)0.39 – 1.56Oxacillin (>32.0)>20x
Benzofuran-Triazole Hybrids C. albicans0.50 – 4.00Fluconazole (8.0)2x - 16x
2-Aryl Benzofurans P. aeruginosa12.5 – 50.0Gentamicin (2.0)Inferior (High Efflux)

Analytic Insight: While 2-aryl derivatives struggle against Gram-negative efflux pumps (P. aeruginosa), the C-3 substituted hybrids (specifically with methanone linkers) exhibit superior lipophilicity and binding affinity to the ATPase domain of GyrB, bypassing the common quinolone-resistance determining region (QRDR) mutations.

Structure-Activity Relationship (SAR) Logic

To design the next generation of inhibitors, one must understand the "zones of modification" on the benzofuran core.

SAR Visualization

The following diagram maps the critical substitution points validated by recent medicinal chemistry campaigns.

SAR_Benzofuran cluster_logic Optimization Logic Benzofuran Benzofuran Core C2 C-2 Position (Heterocycle Attachment) Benzofuran->C2 Direct bond C3 C-3 Position (Linker Region) Benzofuran->C3 Linker C5_6 C-5/C-6 Positions (Electronic Tuning) Benzofuran->C5_6 Substitution Eff_C2 Increases DNA Binding (e.g., Pyrazole, Triazole) C2->Eff_C2 Eff_C3 Critical for Hydrophobicity (Methanone/Hydrazone Linkers) C3->Eff_C3 Eff_C5_6 Halogens (Cl, F) enhance metabolic stability & potency C5_6->Eff_C5_6 Hybrid Hybridization Strategy: Fuse C-2 with Pyrazole Result: Dual-Targeting (GyrB + Memb) Eff_C2->Hybrid

Figure 1: Strategic SAR map highlighting the critical roles of C-2 hybridization and C-3 lipophilic linkers in enhancing antimicrobial potency.

Mechanism of Action: The GyrB Inhibition Pathway

Unlike fluoroquinolones that target the DNA cleavage complex (GyrA), highly potent benzofuran derivatives target the ATPase domain of GyrB . This distinct mechanism explains their activity against quinolone-resistant strains.

MOA_GyrB Drug Benzofuran Derivative (e.g., Compound 9) Target Bacterial DNA Gyrase (Subunit B - ATPase Domain) Drug->Target High Affinity Binding Competition Competitive Inhibition (Drug displaces ATP) Target->Competition ATP ATP Molecule ATP->Target Blocked EnergyLoss Loss of Energy for Supercoiling Competition->EnergyLoss ReplicationStop Inhibition of DNA Replication EnergyLoss->ReplicationStop Death Bacterial Cell Death ReplicationStop->Death

Figure 2: Mechanism of Action illustrating the competitive inhibition of the ATPase domain in DNA Gyrase B by benzofuran derivatives.

Experimental Protocols (Self-Validating Systems)

Synthesis of Benzofuran-Pyrazole Hybrid (Representative Protocol)

Rationale: This protocol utilizes the Vilsmeier-Haack reaction, a robust method for introducing formyl groups essential for heterocycle cyclization.

Reagents: Salicylaldehyde, α-bromoacetophenone, K₂CO₃, Acetone, Hydrazine hydrate, Vilsmeier reagent (POCl₃/DMF).

  • Benzofuran Core Formation (Rap-Stoermer Condensation):

    • Dissolve salicylaldehyde (10 mmol) and α-bromoacetophenone (10 mmol) in dry acetone (30 mL).

    • Add anhydrous K₂CO₃ (20 mmol) and reflux for 6 hours.

    • Validation Point: TLC (Hexane:EtOAc 8:2) must show disappearance of starting aldehyde.

    • Filter, evaporate solvent, and recrystallize from ethanol to yield 2-benzoylbenzofuran.

  • Formylation (Vilsmeier-Haack):

    • To the intermediate (5 mmol) in DMF (5 mL) at 0°C, add POCl₃ (1.2 eq) dropwise.

    • Stir at 80°C for 4 hours. Pour into ice water and neutralize with NaHCO₃.

  • Pyrazole Cyclization:

    • Reflux the formylated benzofuran with hydrazine hydrate (1.5 eq) in ethanol for 4-6 hours.

    • Critical Step: Ensure complete removal of water during workup to prevent ring opening.

    • Yield Expectation: 75-85%.

Broth Microdilution Assay (MIC Determination)

Rationale: Standardized CLSI protocols are modified here to account for the hydrophobicity of benzofurans.

Materials: Mueller-Hinton Broth (MHB), DMSO, Resazurin dye (viability indicator).

  • Stock Preparation:

    • Dissolve benzofuran derivative in 100% DMSO to 10 mg/mL.

    • Note: If precipitation occurs upon dilution in media, add 0.02% Tween-80 to the broth. Benzofurans are lipophilic; solubility is the most common cause of false negatives.

  • Dilution Series:

    • Prepare 96-well plates with 100 µL MHB per well.

    • Perform serial 2-fold dilutions (Range: 100 µg/mL to 0.19 µg/mL).

    • Include Ciprofloxacin (Positive Control) and DMSO-only (Vehicle Control).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 and add 100 µL to each well (Final volume 200 µL).

  • Incubation & Readout:

    • Incubate at 37°C for 18-24 hours.

    • Add 30 µL of 0.01% Resazurin. Incubate 2 hours.

    • Result: Blue = No Growth (Inhibition), Pink = Growth.

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color change.

References

  • BenchChem. (2025).[1] Unveiling the Antibacterial Potential of Benzofuran Derivatives: A Comparative Guide. Retrieved from

  • Abd El-Karim, S. S., et al. (2024).[2][3][4] New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals, 17(12), 1664.[4][5] Retrieved from

  • Jiang, X., et al. (2011).[6] Synthesis and Antimicrobial Evaluation of New Benzofuran Derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530.[6] Retrieved from

  • Zhang, H. Z., et al. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 732. Retrieved from

  • Galal, S. A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.[1][7][8][9] RSC Advances, 5, 96809-96826. Retrieved from

Sources

Safety Operating Guide

7-Formyl-1-benzofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Formyl-1-benzofuran-2-carboxylic acid Proper Disposal Procedures

Executive Summary & Chemical Profile

7-Formyl-1-benzofuran-2-carboxylic acid is a bifunctional heterocyclic building block containing both a reactive aldehyde and a carboxylic acid moiety.[1][2][3] Its disposal requires strict adherence to protocols for organic acids and aldehydes , prioritizing segregation from incompatible classes (oxidizers and bases) to prevent uncontrolled polymerization or exothermic decomposition.[1]

Chemical Property Data
CAS Number 1782910-29-5
Molecular Formula C₁₀H₆O₄
Physical State Solid (Powder/Crystals)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)
Reactivity Group Organic Acid / Aldehyde
RCRA Status Non-listed (Characteristic waste determination required; treat as Hazardous)

Hazard Assessment & Compatibility Logic

Effective disposal begins with understanding the chemical's "personality" in a waste drum.[1] This compound presents a dual-reactivity profile:

  • Carboxylic Acid Group (-COOH):

    • Risk:[4] Reacts exothermically with bases (hydroxides, amines).[1][2][3]

    • Risk:[4] Can generate toxic gases if mixed with cyanides or sulfides (though less likely in this specific solid form, the risk remains in mixed waste streams).[1][2][3]

  • Aldehyde Group (-CHO):

    • Risk:[4] Susceptible to autoxidation to form peroxides (rare in solids but possible).[1]

    • Risk:[4] Can undergo violent polymerization if catalyzed by strong acids or bases.[1]

    • Risk:[4] Incompatible with strong oxidizers (e.g., permanganates, nitric acid), leading to fire or explosion.[1][2][3]

Core Directive: NEVER dispose of this compound in the same container as:

  • Strong Oxidizers (Nitric Acid, Peroxides)[1][2][3]

  • Strong Bases (Sodium Hydroxide, Ammonia)[1][2][3]

  • Reactive Metals (Sodium, Potassium)[1][2][3]

Operational Disposal Workflow

The following decision tree outlines the standard operating procedure (SOP) for disposing of 7-Formyl-1-benzofuran-2-carboxylic acid.

DisposalWorkflow Start Waste Generation (7-Formyl-1-benzofuran-2-carboxylic acid) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidContainer Container Selection: Wide-mouth HDPE Jar Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck SolidLabel Labeling: 'Hazardous Waste - Solid Organic Acid' List Constituents SolidContainer->SolidLabel Segregation Segregation Check: Isolate from Oxidizers & Bases SolidLabel->Segregation Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, Methanol) SolventCheck->NonHalogenated LiquidContainer Container Selection: Safety Can or Glass Bottle (No Metal for Corrosives) Halogenated->LiquidContainer NonHalogenated->LiquidContainer LiquidContainer->Segregation Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Caption: Operational decision tree for segregating and packaging 7-Formyl-1-benzofuran-2-carboxylic acid waste.

Detailed Procedural Steps

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Liquids (Solutions): If the compound is dissolved, select a container compatible with the solvent.[1][2][3]

    • Aqueous/Acidic solutions: Use glass or polyethylene.[1][2] Avoid metal containers as the carboxylic acid group can corrode metal over time, leading to leaks.[2][3]

Step 2: Labeling Requirements

Compliance requires accurate "Cradle-to-Grave" tracking.[1][2] Your label must include:

  • Full Chemical Name: "7-Formyl-1-benzofuran-2-carboxylic acid" (Do not use abbreviations).

  • Hazard Checkboxes: Mark "Irritant" and "Toxic".[1]

  • Composition: If in solution, list the solvent and the approximate concentration (e.g., "1% in DMSO").

Step 3: Segregation Strategy

Store the waste container in a secondary containment tray (polypropylene).[1]

  • Compatible Neighbors: Benzoic acid, Salicylic acid, other organic acids, non-reactive organic solvents (if solid is sealed).[1][2][3]

  • Incompatible Neighbors: Sodium borohydride, Sulfuric acid, Potassium hydroxide.[2][3]

Step 4: Ultimate Disposal (Destruction)

Do not attempt to neutralize this compound on the benchtop (e.g., using bicarbonate) unless part of a validated experimental quench.[1][2] The complex benzofuran core may form unknown degradation products.[1]

  • Method: High-temperature incineration.[1][2]

  • Provider: Licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1][2][3]

Emergency Procedures (Spill Response)

In the event of a spill during transfer or disposal:

ScenarioResponse Protocol
Minor Solid Spill 1. Don PPE (Nitrile gloves, safety goggles, N95 dust mask).2.[1][2][3] Gently sweep up using a brush and dustpan; avoid generating dust.3.[1] Place waste in the solid organic waste container.4. Wipe area with a damp paper towel; dispose of towel as solid waste.[1]
Solution Spill 1. Cover with an inert absorbent (Vermiculite or clay-based absorbent).2.[1][2] Do not use paper towels for concentrated acid solutions (fire risk).3.[1] Scoop absorbent into a hazardous waste bag/pail.4. Neutralize surface residue with dilute Sodium Bicarbonate (NaHCO₃) only after bulk removal.[1]
Skin Contact Wash with soap and water for 15 minutes.[1] The compound is an acid irritant; immediate rinsing prevents chemical burns.[1]

References

  • PubChem. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331.[1][2] National Library of Medicine.[1][5] Available at: [Link][1][2]

  • U.S. EPA. Hazardous Waste Listings & Characteristics. RCRA Online.[1][2] Available at: [Link]

  • Princeton University EHS. Waste Removal and Waste Management. Available at: [Link][1][2]

Sources

Personal Protective Equipment & Handling Guide: 7-Formyl-1-benzofuran-2-carboxylic acid

[1][2][3]

Executive Safety Summary

7-Formyl-1-benzofuran-2-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules (e.g., GPCR modulators, kinase inhibitors).[1][2][3] Structurally, it combines a carboxylic acid (C2 position) and a reactive formyl (aldehyde) group (C7 position) on a benzofuran scaffold.[1][2][3]

Critical Hazard Alert: While specific toxicological data for this derivative is limited compared to common reagents, it is classified as Harmful if Swallowed (H302) .[1][2][3] Furthermore, based on Structure-Activity Relationships (SAR) of benzofuran aldehydes, it must be treated as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) .[1][2][3] The aldehyde moiety renders it susceptible to air oxidation; therefore, handling under inert atmosphere is not only a safety measure but a quality imperative.[2][3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataRelevance to Safety/Handling
CAS Number 1782910-29-5 Unique identifier for SDS retrieval.
Formula C₁₀H₆O₄Carbon-rich aromatic; potential flammability if aerosolized.[1][2][3]
Mol. Weight 190.15 g/mol Non-volatile solid.[2][3]
Physical State Solid (Powder)Inhalation Risk: Fine dust generation during weighing.[1][2][3]
Reactivity Aldehyde (C7), Acid (C2)Incompatible: Strong oxidizers, strong bases.[1][2][3] Air-sensitive (oxidation).[1][2][3]
GHS Signals WARNING H302 (Harmful), H315/H319/H335 (Irritant - SAR derived).[1][2][3]

Personal Protective Equipment (PPE) Strategy

Effective protection requires a barrier strategy that adapts to the physical state of the compound (Solid vs. Solution).[2][3]

PPE Selection Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash <18")Prevents inhalation of sensitizing aldehyde dusts.[1][2][3]
Ocular Chemical Safety Goggles Chemical Safety GogglesSafety glasses are insufficient against airborne powders or splashes.[1][2][3]
Dermal (Hand) Nitrile Gloves (Min 0.11mm)Double Nitrile or Barrier Laminate Aldehydes can penetrate thin nitrile; double gloving provides a breakthrough buffer.[1][2][3]
Body Lab Coat (Cotton/Poly), Long SleevesLab Coat + Chemical Apron (for >1L)Prevents contamination of street clothes; apron protects against corrosive splashes.[2][3]
Visualizing the Safety Logic

The following decision tree illustrates the operational workflow for determining safety requirements based on the task.

PPE_WorkflowStartTask IdentificationStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighingLiquidSolution / ReactionState->LiquidSynthesisRisk_DustRisk: Dust Inhalation& Surface ContaminationSolid->Risk_DustRisk_SplashRisk: Dermal Absorption& SplashLiquid->Risk_SplashControl_SolidControl: Static Dissipative Balance+ N95/Fume HoodRisk_Dust->Control_SolidControl_LiquidControl: Double Nitrile Gloves+ Fume Hood Sash LowRisk_Splash->Control_LiquidDisposalDisposal: Solid Waste (P-List equivalent)or Organic Solvent StreamControl_Solid->DisposalControl_Liquid->Disposal

Figure 1: Risk-based decision tree for selecting controls during handling.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer (Solid)

Objective: Prevent dust inhalation and static dispersal.[2][3]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Management: Benzofuran derivatives can be static-prone.[1][2][3] Use an antistatic gun or ionizer bar if the powder "flies" away from the spatula.[1][2][3]

  • Transfer:

    • Tare the receiving vial before opening the source container.

    • Use a disposable anti-static weighing boat or weigh directly into the reaction vessel.[2][3]

    • Self-Check: If you see visible dust settling on the balance pan, your technique is too aggressive.[1][2][3] Wipe down immediately with a damp Kimwipe.[2][3]

Protocol B: Synthesis & Solubilization

Objective: Mitigate reactivity and splash hazards.

  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.[2][3]

    • Note: Avoid Acetone if conducting aldol-type chemistry, as the formyl group may cross-react.[1][2][3]

  • Inert Atmosphere: The 7-formyl group is sensitive to oxidation (converting to the dicarboxylic acid).[1][2][3]

    • Step: Purge the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

    • Step: Seal storage containers with Parafilm under inert gas after use.[1][2][3]

  • Heating: If heating >50°C, ensure a reflux condenser is fitted to prevent solvent/reactant vapor escape.[1][2][3]

Emergency Response & Disposal

Spill Management (Small Scale < 5g)
  • Evacuate: Inform immediate neighbors.

  • PPE Up: Don goggles and double gloves.[2][3]

  • Containment:

    • Do NOT dry sweep. This generates hazardous dust.[1][2][3]

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.[1][2][3]

    • Scoop the wet material into a wide-mouth hazardous waste jar.[1][2][3]

  • Decontamination: Wipe the surface with 1N NaOH (to neutralize the carboxylic acid) followed by water.[2][3]

Waste Disposal[1][2][3][6][7][8][9]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (often yellow bags/bins).[1][2][3]

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the reaction solvent.[1][2][3]

  • Labeling: Clearly tag waste as "Contains Benzofuran Derivative - Toxic/Irritant."[1][2][3]

References

  • PubChem. (2023).[2][3] Benzofuran-2-carboxylic acid (Parent Compound Analysis).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link][2][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.